2-(Cyclohexyloxy)ethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclohexyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZQIXNOIOPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672571 | |
| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-70-0 | |
| Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)cyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Cyclohexyloxy)ethylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Cyclohexyloxy)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 1193387-70-0) is an organic compound of interest within the fields of pharmaceutical and chemical synthesis.[1] Structurally, it is a primary amine featuring a cyclohexyloxy ether group, supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] Its utility is often found as a versatile building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings.
This guide provides a detailed overview of the core physicochemical properties of this compound, outlines a standard protocol for one of its key characterization methods, and offers insights grounded in established chemical principles.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in various experimental and processing conditions. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1193387-70-0 | [1][3] |
| Molecular Formula | C₈H₁₈ClNO | [1][3] |
| Molecular Weight | 179.69 g/mol | [1][3] |
| IUPAC Name | 2-(cyclohexyloxy)ethanamine hydrochloride | [3] |
| Physical Form | Solid | |
| Purity | Commonly available at ≥95%, 97%, or 98% | [1][3] |
| Storage Conditions | Room temperature, under an inert and dry atmosphere | [1] |
| Solubility | The hydrochloride salt form suggests enhanced solubility in water.[2] A structurally similar compound, 2-cyclohexyl-ethylamine hydrochloride, is noted to be soluble in water.[4] |
Note: Specific quantitative data for melting point, boiling point, and density are not consistently available in public databases and may require experimental determination.
Spectroscopic Profile (Theoretical)
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying functional groups. For this compound, the following absorption bands would be expected:
-
N-H Stretching: A broad band in the region of 3000-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.
-
C-O-C Stretching: A strong, distinct peak in the fingerprint region, typically around 1100-1200 cm⁻¹, indicating the ether linkage.
-
N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the hydrogen atom environment in the molecule. In a suitable deuterated solvent like D₂O, the following signals can be anticipated:
-
Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately 1.0-2.0 ppm. The proton on the carbon attached to the ether oxygen (-O-CH-) would be further downfield than the others within this group.
-
Ether-linked Methylene Protons (-O-CH₂-): A triplet expected around 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
-
Amine-linked Methylene Protons (-CH₂-NH₃⁺): A triplet slightly downfield from the other methylene group, likely in the 3.0-3.5 ppm range, influenced by the adjacent positively charged nitrogen.
-
Ammonium Protons (-NH₃⁺): The protons on the nitrogen may appear as a broad singlet. In D₂O, these protons would exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.
Experimental Protocol: Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Causality in Protocol Design
This protocol is designed as a self-validating system. The use of a calibrated thermometer and a slow, controlled heating rate are essential for accuracy and reproducibility. The observation of the initial and final melting points provides a range, which is a more trustworthy indicator of purity than a single temperature.
Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under a vacuum.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Finely crush the solid into a powder using a spatula. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Tube Packing:
-
Take a capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. Proper packing is crucial to avoid air pockets that disrupt uniform heating.
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus (e.g., a Melt-Temp or similar device). Calibration against standards with known melting points (e.g., benzoic acid, urea) ensures the trustworthiness of the measurements.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate initially to approach the expected melting point quickly.
-
Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Analysis:
-
Allow the apparatus to cool completely before performing another measurement.
-
Perform the measurement in triplicate to ensure reproducibility and report the average range.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: To maintain its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from moisture and under an inert atmosphere.[1]
Conclusion
This compound is a valuable chemical intermediate whose utility in scientific research is underpinned by its distinct physical properties. Accurate characterization, beginning with fundamental attributes like molecular weight, physical state, and melting point, is the foundation of reliable and reproducible science. The protocols and theoretical data presented in this guide serve as a comprehensive resource for researchers, enabling safer handling, informed experimental design, and the successful application of this compound in the synthesis of novel molecules.
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2-(Cyclohexyloxy)ethylamine hydrochloride chemical structure
An In-depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride: Structure, Synthesis, Analysis, and Applications
Introduction
This compound is a primary amine salt featuring a cyclohexyl ether moiety. While not a widely studied compound in its own right, its chemical structure represents a confluence of functionalities commonly employed in medicinal chemistry and organic synthesis. The presence of a lipophilic cyclohexyl group, a flexible ether linkage, and a protonated primary amine makes it a valuable building block for creating more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and potential utility for researchers and professionals in drug development.
Core Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is the foundation for its effective use in a research and development setting.
Chemical Structure and Nomenclature
The molecule consists of a cyclohexane ring linked via an ether oxygen to an ethylamine backbone. As a hydrochloride salt, the amine group is protonated, with a chloride counter-ion.
-
IUPAC Name: 2-(cyclohexyloxy)ethan-1-amine hydrochloride[3]
-
Synonyms: 2-(Cyclohexyloxy)ethanamine hydrochloride, (2-Aminoethoxy)cyclohexane hydrochloride[5]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various solvents and experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO | [1][3] |
| Molecular Weight | 179.69 g/mol | [1][3][4] |
| Appearance | Typically a white to off-white solid | Inferred from similar amine hydrochlorides[6][7] |
| Solubility | Soluble in water | Inferred from amine salt properties[6][7][8] |
| Storage Condition | Room temperature, inert atmosphere | [4] |
Synthesis and Manufacturing Strategy
The synthesis of this compound can be approached through established organic chemistry reactions. The most logical pathway involves a Williamson ether synthesis followed by conversion to the hydrochloride salt. This approach offers high yields and utilizes readily available starting materials.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process. The first step is the formation of the ether linkage, and the second is the salt formation. The causality behind this choice is the robustness and high functional group tolerance of the Williamson ether synthesis for this type of transformation.
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol
This protocol describes a self-validating system where the outcome of each step informs the next. The choice of reagents and conditions is designed to maximize yield and purity.
Step 1: Synthesis of 2-(Cyclohexyloxy)ethylamine (Free Base)
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon). The inert atmosphere is critical to prevent the reaction of the strong base with atmospheric moisture.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil).
-
Alkoxide Formation: Cyclohexanol, dissolved in anhydrous THF, is added dropwise to the NaH suspension at 0 °C. The reaction is then allowed to warm to room temperature and stirred until hydrogen gas evolution ceases. This signifies the complete formation of the sodium cyclohexoxide intermediate.
-
Nucleophilic Substitution: A solution of 2-chloroethylamine hydrochloride in a suitable solvent is neutralized with a base (e.g., NaOH) and the resulting free amine is extracted into an organic solvent. This free 2-chloroethylamine solution is then added dropwise to the sodium cyclohexoxide solution. The mixture is heated to reflux for several hours to drive the Sₙ2 reaction to completion.
-
Work-up and Purification: After cooling, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield the pure free base, 2-(cyclohexyloxy)ethylamine.
Step 2: Formation of this compound
-
Dissolution: The purified 2-(cyclohexyloxy)ethylamine is dissolved in a dry, non-polar organic solvent such as diethyl ether or isopropyl alcohol (IPA).
-
Acidification: A solution of hydrochloric acid in ether (or IPA) is added dropwise with stirring. The hydrochloride salt is typically insoluble in these solvents.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted free base, and dried under vacuum to yield the final product, this compound.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. This combination of methods forms a self-validating system.
Caption: A multi-technique workflow for analytical validation.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl, ethyl, and amine protons. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Cyclohexyl C-H (O-CH) | ~3.2 - 3.5 | ~75 - 80 | Deshielded by the adjacent ether oxygen. |
| Cyclohexyl CH₂ | ~1.1 - 1.9 | ~23 - 35 | Typical aliphatic range for a cyclohexane ring. |
| Methylene (O-CH₂) | ~3.6 - 3.8 | ~68 - 72 | Deshielded by the ether oxygen. |
| Methylene (CH₂-N) | ~3.0 - 3.3 | ~40 - 45 | Deshielded by the protonated amine group. |
| Amine (NH₃⁺) | Broad, ~7.5 - 8.5 | N/A | Broad signal due to proton exchange and quadrupolar effects. |
Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern, confirming the overall composition.
-
Molecular Ion: For the free base (C₈H₁₇NO), the expected molecular ion peak [M]⁺ would be at m/z 143.13.[5]
-
Key Fragmentation: A primary fragmentation pathway for alkyl amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in a prominent base peak at m/z 30 ([CH₂NH₂]⁺).[9] Another likely fragmentation is the loss of the ethylamine side chain, leading to a cyclohexoxy cation or related fragments.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the N-H stretching region is particularly informative.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amine Salt) | 2800 - 3200 | Strong, very broad band |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, sharp |
| C-O Stretch (Ether) | 1070 - 1150 | Strong |
Chromatographic Methods
Gas Chromatography (GC) Direct analysis of the amine hydrochloride salt by GC is challenging due to its low volatility and thermal lability. To analyze by GC, the amine must be regenerated by treatment with a base, followed by extraction into an organic solvent.[10][11]
High-Performance Liquid Chromatography (HPLC) HPLC is a more suitable technique for the analysis of amine salts.
-
Mode: Reversed-phase HPLC is typically used.
-
Column: A C18 or C8 column is appropriate.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine.
Applications in Research and Drug Development
This compound serves as a versatile building block, providing a scaffold that can be elaborated into more complex molecules with potential biological activity.[1]
Role as a Synthetic Intermediate
The primary amine functionality is a key reactive handle for a multitude of chemical transformations, including:
-
Amide and sulfonamide formation
-
Reductive amination to form secondary or tertiary amines
-
Participation in "click chemistry" reactions after suitable derivatization[12]
The cyclohexyloxy group modifies the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Pharmacological Significance
While specific biological activity for this compound is not widely reported, its structural motifs are present in various classes of therapeutic agents. For instance, many centrally acting drugs, including antidepressants and agents for neurological disorders, contain cyclohexyl and ethylamine or related pharmacophores.[2][13] The combination of these groups in a single, simple scaffold makes it an attractive starting point for library synthesis in lead discovery campaigns.
Caption: Role as a starting material in a drug discovery pipeline.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many amine hydrochlorides, it may cause irritation to the skin, eyes, and respiratory system.[6][7] Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
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- ACS Publications.
- ResearchGate. N NMR AND JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)ETHYLAMINE AS EXPERIMENTAL AND THEORETICAL 2-(1-S. [Link]
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- Organic Syntheses. 2-cyclohexyloxyethanol. [Link]
- Organic Syntheses. n,n-dimethylcyclohexylmethylamine. [Link]
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- Scribd. Amines Detection Methods Guide. [Link]
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- NIST WebBook. 2-(1-Cyclohexenyl)ethylamine. [Link]
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- ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]
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- PubMed. De novo synthesis of polyhydroxyl aminocyclohexanes. [Link]
- Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2. [Link]
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An In-Depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride (CAS: 1193387-70-0)
This document provides a comprehensive technical overview of 2-(Cyclohexyloxy)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in research and development. Designed for researchers, chemists, and drug development professionals, this guide synthesizes fundamental properties, practical methodologies, and prospective applications, grounding all claims in verifiable scientific context.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure incorporates a lipophilic cyclohexyl ether moiety and a hydrophilic primary amine hydrochloride salt, granting it a unique solubility and reactivity profile. These features make it an attractive starting point for the synthesis of more complex molecules, particularly within the pharmaceutical and material science sectors.[1]
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1193387-70-0 | [1][2][3][4] |
| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [3] |
| Molecular Formula | C₈H₁₈ClNO | [1][2][3][4] |
| Molecular Weight | 179.69 g/mol | [1][2][3][5] |
| SMILES | NCCOC1CCCCC1.[H]Cl | [2][3] |
| Purity | Typically ≥95% | [1][5] |
| Storage | Store at room temperature in a dry, inert atmosphere. |[1][2] |
Caption: Chemical structure of this compound.
Section 2: Synthesis and Purification Strategy
While specific, peer-reviewed synthesis routes for this exact compound are not widely published, a logical and efficient pathway can be devised based on fundamental organic chemistry principles, such as the Williamson ether synthesis followed by amination and salt formation. This approach offers high yields and utilizes readily available starting materials.
Rationale for Synthetic Choice: The Williamson ether synthesis is a robust and well-established method for forming ether linkages. Following this with the introduction of the amine allows for a convergent synthesis. The final step, formation of the hydrochloride salt, is critical for improving the compound's stability, crystallinity, and handling characteristics, which is a standard practice for amine-containing pharmaceutical intermediates.
Caption: Representative workflow for the synthesis of the target compound.
Representative Laboratory Synthesis Protocol:
-
Step 1: Ether Formation: To a solution of cyclohexanol in a suitable aprotic solvent like THF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C to form the corresponding alkoxide.
-
Step 2: Alkylation: Add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature, stirring overnight to form the intermediate, 2-(cyclohexyloxy)ethanol.
-
Step 3: Conversion to Amine: Convert the hydroxyl group of the intermediate to a better leaving group (e.g., by tosylation). Subsequent reaction with sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) yields the free base, 2-(cyclohexyloxy)ethylamine.
-
Step 4: Hydrochloride Salt Formation: Dissolve the purified free base in a solvent like isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the chosen solvent) to precipitate the hydrochloride salt.
-
Step 5: Purification: Collect the resulting solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
Section 3: Applications in Research and Development
The true value of this compound lies in its utility as a versatile building block.[1] Its distinct structural components can be strategically employed to impart desired properties to target molecules.
-
Pharmaceutical Intermediate: The primary application is in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The cyclohexyl group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability of a drug candidate. The primary amine serves as a crucial reactive handle for building out more complex molecular architectures through amide bond formation, reductive amination, or other nucleophilic reactions.
-
Linker Technology in Advanced Therapeutics: The structure is highly analogous to linkers used in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] This compound can serve as a foundational piece of the linker connecting the target-binding moiety (warhead) to the E3 ligase-binding ligand.
Caption: Conceptual use as a linker core in bifunctional molecules.
-
Other Industrial Applications: The amphiphilic nature of this molecule suggests potential use in the formulation of specialized surfactants and emulsifiers.[1] Additionally, the amine functionality makes it a candidate for development as a corrosion inhibitor, where it can form a protective film on metal surfaces.[1]
Section 4: Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of this compound is paramount. A multi-technique approach is recommended for comprehensive characterization.
Table 2: Recommended Analytical Methods
| Technique | Purpose |
|---|---|
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. |
| FT-IR Spectroscopy | Identification of key functional groups (N-H, C-O, C-H). |
| HPLC/UPLC | Purity assessment and quantification of impurities. |
| Ion Chromatography (IC) | Accurate quantification of the amine salt.[7] |
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a standard approach for assessing the purity of the final compound. The weak basicity of the amine necessitates the use of a buffered mobile phase for good peak shape.
-
Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier is crucial for suppressing silanol interactions and ensuring protonation of the amine for good chromatography.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210-220 nm (where the amine may have some absorbance) or, ideally, using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute any less polar impurities.
-
-
Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1193387-70-0 should always be consulted, data from structurally related amine hydrochlorides indicate that this compound should be handled with care. The primary hazards are associated with its corrosive nature.[9][10][11]
Table 3: Anticipated GHS Hazard Profile
| Pictogram | Hazard Class | Hazard Statement |
|---|
|
| Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[10][11] | | | Acute Toxicity (Oral/Dermal), Category 4 | H302 + H312: Harmful if swallowed or in contact with skin. | | | Reproductive Toxicity, Category 2 (Suspected) | H361: Suspected of damaging fertility or the unborn child.[9] |Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10]
-
Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]
-
Storage: Keep the container tightly closed in a dry place, away from strong oxidizing agents and acids.[1]
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An In-Depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethylamine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science. The guide details the compound's fundamental properties, outlines a robust synthesis protocol based on the Williamson ether synthesis, and provides in-depth characterization data. Furthermore, it explores the compound's role as a valuable building block in organic synthesis and its emerging applications in drug discovery, offering a critical resource for researchers and developers in the field.
Introduction
This compound is an organic salt that has garnered interest as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a cyclohexyl ether moiety and a primary amine, provides a unique combination of lipophilicity and reactive functionality. This makes it a valuable precursor for the development of novel therapeutic agents and specialized materials. This guide aims to provide a detailed technical resource for professionals working with this compound, covering its synthesis, characterization, and potential applications.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Weight | 179.69 g/mol | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [1] |
| CAS Number | 1193387-70-0 | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| Solubility | Soluble in water | [2] |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3][4][5] This SN2 reaction is well-suited for preparing both symmetrical and unsymmetrical ethers.[3][5]
Synthesis Workflow
The overall synthetic strategy involves the deprotonation of cyclohexanol to form a cyclohexoxide intermediate, which then acts as a nucleophile to displace a leaving group from a protected 2-aminoethyl halide. A final deprotection and salt formation step yields the desired product.
Caption: Williamson Ether Synthesis Workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-2-chloroethylamine
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of Sodium Cyclohexoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cyclohexanol (1.0 eq.) in anhydrous THF to the cooled suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
SN2 Reaction: To the freshly prepared sodium cyclohexoxide solution, add N-Boc-2-chloroethylamine (1.0 eq.) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of the Intermediate: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(cyclohexyloxy)ethylamine. Purify the crude product by flash column chromatography.
-
Deprotection and Salt Formation: Dissolve the purified N-Boc-2-(cyclohexyloxy)ethylamine in a minimal amount of diethyl ether. To this solution, add an excess of 4M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.
-
Isolation of the Final Product: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound as a white solid.
Characterization
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the two methylene groups of the ethyl chain, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the cyclohexyl ring and the ethylamine moiety.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-O stretching of the ether linkage.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis, primarily due to its bifunctional nature.
As a Pharmaceutical Intermediate
The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The cyclohexyl group can enhance the lipophilicity of a drug molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores. While specific examples in publicly available literature are limited, analogous structures are prevalent in medicinal chemistry.
Role in PROTACs and Linker Chemistry
A notable application for similar bifunctional molecules is in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are novel therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two active moieties connected by a chemical linker. 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride, a related compound, is used as a linker in PROTAC design.[6] The amine group of this compound provides a convenient attachment point for one of the active ends of a PROTAC, while the cyclohexyl ether portion can be incorporated into the linker to modulate its length, rigidity, and solubility.
Caption: Conceptual diagram of a PROTAC utilizing a linker derived from a bifunctional amine.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is predicted to be an irritant to the skin, eyes, and respiratory system.[2] Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the realm of pharmaceutical development. Its straightforward synthesis via the Williamson ether synthesis, combined with its unique structural features, makes it an attractive building block for the creation of novel and complex molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and application, empowering researchers to leverage its potential in their scientific endeavors.
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Unveiling the Putative Mechanism of Action of 2-(Cyclohexyloxy)ethylamine Hydrochloride: A Technical Guide for Preclinical Research
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel chemical entity, 2-(Cyclohexyloxy)ethylamine hydrochloride. In the absence of direct pharmacological data, this document leverages structural-activity relationships (SAR) with known psychoactive compounds, particularly arylcyclohexylamines and phenethylamines, to propose a plausible biological target profile. We postulate that this compound may function as a modulator of monoaminergic and glutamatergic neurotransmission. To rigorously test this hypothesis, this guide provides a comprehensive, step-by-step experimental framework for research scientists and drug development professionals. The protocols detailed herein are designed to be self-validating, offering a clear path to elucidating the compound's pharmacological identity.
Introduction: Deconstructing the Enigma of a Novel Moiety
This compound is a synthetic compound primarily documented as a chemical intermediate.[1] Its structural architecture, featuring a cyclohexyl ring linked via an ether to an ethylamine side chain, suggests potential interactions with biological targets in the central nervous system (CNS). The ethylamine backbone is a common feature in many neuroactive compounds, including phenethylamine and its derivatives, which are known to interact with monoamine transporters.[[“]][3] Furthermore, the bulky cyclohexyl group could confer properties similar to those of arylcyclohexylamines, a class of compounds known for their interaction with the N-methyl-D-aspartate (NMDA) receptor.[4][5]
Given the current void in the scientific literature regarding the specific biological activity of this compound, this guide puts forth a primary hypothesis:
Primary Hypothesis: this compound possesses a dual mechanism of action, functioning as both an inhibitor of monoamine reuptake (targeting dopamine, norepinephrine, and/or serotonin transporters) and as an antagonist of the NMDA receptor.
This guide will now proceed to outline a comprehensive research program to systematically investigate this hypothesis.
Structural Analysis and Physicochemical Properties
The molecular structure of this compound is the cornerstone of our mechanistic hypothesis.
-
Ethylamine Moiety: This functional group is a well-established pharmacophore for interaction with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6]
-
Cyclohexyloxy Group: This lipophilic group may influence the compound's ability to cross the blood-brain barrier and could play a crucial role in binding to the proposed targets. Its steric bulk is analogous to the aryl group in arylcyclohexylamines, which is critical for their activity at the NMDA receptor.[7]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1193387-70-0 | [8][9] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from similar compounds |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
Hypothesized Signaling Pathways and Mechanisms of Action
Based on its structural components, we propose two primary signaling pathways that this compound may modulate.
Modulation of Monoaminergic Neurotransmission
We hypothesize that the ethylamine portion of the molecule interacts with monoamine transporters, inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT) from the synaptic cleft. This would lead to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.
Figure 1: Hypothesized Monoaminergic Modulation
Antagonism of the NMDA Receptor
Drawing parallels with arylcyclohexylamines like PCP and ketamine, we propose that the cyclohexyloxy group facilitates the binding of the compound to the NMDA receptor, likely at a site within the ion channel pore, leading to non-competitive antagonism.[4][5][10] This would block the influx of Ca²⁺ ions, thereby dampening glutamatergic signaling.
Figure 2: Hypothesized NMDA Receptor Antagonism
Experimental Workflow for Mechanism of Action Elucidation
To systematically test our dual-action hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro target engagement to in vivo behavioral outcomes.
Figure 3: Overall Experimental Workflow
In Vitro Target Engagement and Functional Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters (hDAT, hNET, hSERT) and the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either hDAT, hNET, or hSERT, or from rat brain tissue rich in these transporters (e.g., striatum for DAT).[11] For the NMDA receptor, use membranes from rat cortical tissue.
-
Competitive Binding Assay:
-
In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT, and [³H]MK-801 for the NMDA receptor).[11]
-
Add increasing concentrations of this compound.
-
Incubate to allow for binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[12]
-
Wash filters with ice-cold buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into presynaptic terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific regions of the rodent brain (e.g., striatum for dopamine, cortex for norepinephrine and serotonin).[13][14]
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Allow uptake to proceed for a short, defined period.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Lyse the synaptosomes and measure the radioactivity taken up using a scintillation counter.[15]
-
Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.
-
Objective: To directly assess the effect of this compound on NMDA receptor function.
Protocol:
-
Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) expressing recombinant NMDA receptors.[16][17]
-
Whole-Cell Recording:
-
Compound Application:
-
After establishing a stable baseline of NMDA receptor currents, apply this compound at various concentrations to the bath solution.
-
Measure the effect on the amplitude of the NMDA receptor-mediated currents.
-
-
Data Analysis:
-
Construct a concentration-response curve to determine the IC₅₀ for the inhibition of NMDA receptor currents.
-
In Vivo Behavioral Pharmacology
Objective: To evaluate the in vivo effects of this compound on behaviors relevant to its hypothesized mechanisms of action, such as locomotor activity and depressive-like states.
Objective: To assess the effect of the compound on general locomotor activity and exploratory behavior in mice. This is crucial to ensure that effects in other behavioral tests are not due to sedation or hyperactivity.[20][21]
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.[21]
-
Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Place each mouse into the center of an open field arena (e.g., 50 x 50 cm).[20]
-
Data Collection: Use a video-tracking system to record the mouse's activity for a set duration (e.g., 10-30 minutes).[22]
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Objective: To screen for potential antidepressant-like activity. These tests measure "behavioral despair" in rodents, which is reliably reversed by clinically effective antidepressants.[9][23]
Forced Swim Test Protocol:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[24][25]
-
Procedure: Place the mouse in the water for a 6-minute session.[25]
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[26]
Tail Suspension Test Protocol:
-
Apparatus: An enclosed chamber where the mouse can be suspended by its tail.[1][27]
-
Procedure: Suspend the mouse by its tail using adhesive tape for a 6-minute session.[28][29]
-
Scoring: Measure the total time the mouse remains immobile. A reduction in immobility suggests antidepressant-like properties.[29]
Data Interpretation and Expected Outcomes
The data generated from this experimental workflow will allow for a comprehensive evaluation of the proposed mechanism of action.
| Experiment | Parameter | Outcome Supporting Hypothesis |
| Radioligand Binding | Kᵢ (nM) | Low nanomolar affinity for DAT, NET, SERT, and/or the NMDA receptor. |
| Synaptosomal Uptake | IC₅₀ (nM) | Potent inhibition of dopamine, norepinephrine, and/or serotonin uptake. |
| Patch-Clamp | IC₅₀ (µM) | Concentration-dependent inhibition of NMDA receptor-mediated currents. |
| Open Field Test | Distance Traveled | Dose-dependent increase in locomotor activity (if primarily a monoamine reuptake inhibitor) or no significant change at doses effective in other tests. |
| FST & TST | Immobility Time | Significant reduction in immobility time compared to vehicle-treated controls. |
Conclusion
The structural features of this compound provide a compelling rationale for investigating its potential as a dual-action modulator of monoaminergic and glutamatergic systems. The experimental framework detailed in this guide offers a robust and scientifically rigorous approach to test this hypothesis. By systematically progressing from in vitro target identification to in vivo behavioral characterization, researchers can effectively elucidate the pharmacological profile of this novel compound, paving the way for potential future therapeutic development. The successful validation of the proposed mechanism would position this compound as a promising lead compound for CNS disorders where both monoaminergic and glutamatergic dysregulation are implicated.
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A Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)ethylamine Hydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-(Cyclohexyloxy)ethylamine hydrochloride (CAS No: 1193387-70-0).[1][2][3] This guide emphasizes the principles behind the spectroscopic techniques, predictive analysis of the expected data based on the molecular structure, and detailed protocols for data acquisition and interpretation.
Introduction: The Importance of Spectroscopic Characterization
In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive fingerprint of the molecule. This guide will focus on this compound, a compound with potential applications as a building block in organic synthesis.[4][5]
The hydrochloride salt form of this amine is common in pharmaceutical applications to improve stability and solubility. It is crucial to understand how the presence of the hydrochloride affects the spectroscopic data, particularly in NMR and IR spectroscopy.
Molecular Structure and Predicted Spectroscopic Features
The first step in any spectroscopic analysis is to examine the chemical structure of the target molecule.
Molecular Formula: C₈H₁₈ClNO[2] Molecular Weight: 179.69 g/mol [1][2][3]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider both ¹H and ¹³C NMR.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are deshielded and will likely exchange with any residual water in the solvent, leading to a broad signal. |
| ~3.8-4.0 | Triplet | 2H | -O-CH₂-CH₂-NH₃⁺ | These protons are adjacent to the oxygen atom, which is strongly electron-withdrawing, causing a significant downfield shift. They will be split by the adjacent -CH₂-NH₃⁺ protons. |
| ~3.5-3.7 | Multiplet | 1H | Cyclohexyl -CH-O- | The proton on the carbon bearing the ether oxygen is deshielded. It will appear as a multiplet due to coupling with the four adjacent protons on the cyclohexane ring. |
| ~3.1-3.3 | Triplet | 2H | -O-CH₂-CH₂-NH₃⁺ | These protons are adjacent to the ammonium group and will be shifted downfield. They will be split into a triplet by the neighboring -O-CH₂- protons. |
| ~1.2-2.0 | Multiplet | 10H | Cyclohexyl -CH₂- | The remaining ten protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region of the spectrum. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~75-80 | Cyclohexyl -CH-O- | The carbon attached to the electronegative oxygen will be the most downfield of the sp³ carbons. |
| ~65-70 | -O-CH₂-CH₂-NH₃⁺ | This carbon is also attached to the oxygen and will be significantly deshielded. |
| ~40-45 | -O-CH₂-CH₂-NH₃⁺ | The carbon adjacent to the ammonium group is deshielded, but to a lesser extent than the oxygen-bound carbons. |
| ~30-35 | Cyclohexyl -CH₂- (adjacent to -CH-O-) | The carbons on the cyclohexane ring adjacent to the ether linkage. |
| ~20-25 | Cyclohexyl -CH₂- | The remaining carbons of the cyclohexane ring. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3000-2800 | N-H stretch (in -NH₃⁺) | Strong, broad | The stretching vibrations of the N-H bonds in the ammonium salt will appear as a broad band. |
| 2950-2850 | C-H stretch (aliphatic) | Strong | Characteristic stretching of C-H bonds in the ethyl and cyclohexyl groups. |
| ~1600 & ~1500 | N-H bend (in -NH₃⁺) | Medium | Asymmetric and symmetric bending vibrations of the ammonium group. |
| 1470-1440 | C-H bend (in -CH₂-) | Medium | Scissoring and bending vibrations of the methylene groups. |
| ~1100 | C-O-C stretch (ether) | Strong | The characteristic stretching vibration of the ether linkage. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Caption: Protocol for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI, we expect to see the molecular ion of the free base.
-
[M+H]⁺: The protonated molecule of the free base (C₈H₁₇NO). The calculated monoisotopic mass is 143.1310.[6] Therefore, we expect a major peak at m/z = 144.1383 .
Predicted Fragmentation Pattern
The protonated molecule can undergo fragmentation in the mass spectrometer. Key predicted fragments include:
-
Loss of ammonia (NH₃): [M+H - NH₃]⁺ at m/z = 127.1274.
-
Cleavage of the C-O bond: This could lead to a cyclohexyl cation fragment at m/z = 83.0855 or a protonated aminoethoxy fragment at m/z = 62.0597.
-
Loss of the ethylamine side chain: This would result in a cyclohexanol-like fragment.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for LC-MS (ESI+) Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (Optional but recommended): Inject the sample into a liquid chromatograph (LC) to ensure sample purity before it enters the mass spectrometer. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the [M+H]⁺ ion.
-
MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ion at m/z = 144.1.
-
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound requires a synergistic approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine salt, ether, aliphatic chains), and mass spectrometry verifies the molecular weight and provides fragmentation data that supports the proposed structure. By following the detailed protocols and comparing the acquired data with the predicted spectra outlined in this guide, researchers can confidently confirm the identity and purity of their synthesized compound.
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A Technical Guide to Investigating the Pharmacological Potential of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Abstract
2-(Cyclohexyloxy)ethylamine hydrochloride is a small molecule with structural motifs—a cyclohexyloxy ring and an ethylamine side chain—that are present in numerous pharmacologically active compounds. While this specific molecule is not extensively characterized in scientific literature, its chemical architecture suggests a high potential for biological activity. This guide outlines a comprehensive, multi-stage research program designed to systematically elucidate the pharmacological profile of this compound. We present a logical, phased approach, beginning with in silico predictive modeling, progressing to targeted in vitro screening, and culminating in preliminary in vivo evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each stage of the investigation.
Introduction: Unveiling Potential from Structure
The quest for novel therapeutics often begins with the identification of chemical scaffolds that possess the potential for specific and potent biological interactions. This compound presents such an opportunity. The ethylamine scaffold is a cornerstone of many neuroactive compounds, including stimulants, antidepressants, and antipsychotics, due to its ability to interact with monoamine transporters and receptors.[1][2][3] The addition of a bulky, lipophilic cyclohexyloxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and modulating receptor affinity and selectivity.
While direct studies on this compound are scarce, its constituent parts are well-represented in established pharmaceuticals. For instance, the ethylamine structure is central to the activity of dopamine and norepinephrine reuptake inhibitors.[2] The cyclohexyl moiety is found in drugs where it contributes to receptor binding and metabolic stability.[4] This structural analogy forms the logical basis for a targeted investigation into its potential as a novel pharmacological agent.
This whitepaper provides a strategic framework for a comprehensive evaluation, beginning with computational methods to predict its properties and guide experimental design, followed by a tiered screening cascade to identify and validate its biological targets.
Phase I: In Silico Profiling and Target Prioritization
Before committing to resource-intensive wet-lab experiments, a robust in silico analysis can provide critical insights into the likely ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and potential biological targets of this compound. Modern computational tools, including machine learning and artificial intelligence, can rapidly screen vast chemical spaces and predict molecular behavior with increasing accuracy.[5][6][7]
Predictive Pharmacokinetic and Toxicity (ADMET) Modeling
The initial step is to model the compound's drug-likeness and potential liabilities. Using the molecule's SMILES string (C1CCC(CC1)OCCN), we can leverage predictive modeling platforms to generate a preliminary ADMET profile.[8]
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 143.23 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | ~1.5 - 2.5 | Good balance of hydrophilicity and lipophilicity for oral absorption |
| Aqueous Solubility | Moderately Soluble | Potentially suitable for oral formulation |
| Blood-Brain Barrier Permeability | High Probability | Suggests potential for CNS activity |
| CYP450 Inhibition | Low to Moderate Risk | Requires experimental validation |
| hERG Inhibition | Low Predicted Risk | Favorable preliminary cardiac safety profile |
| Oral Bioavailability | > 80% (Predicted) | High potential for oral administration |
Note: These values are predictive and require experimental verification.
Target Prediction via Structural Homology and Pharmacophore Screening
By comparing the structure of this compound to databases of known ligands, we can identify potential protein targets. The primary hypothesis, based on the ethylamine moiety, is an interaction with monoamine systems.
Key Predicted Target Classes:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
Monoamine Oxidase (MAO): MAO-A and MAO-B enzymes.
-
Adrenergic and Dopaminergic Receptors: Potential for agonist or antagonist activity at D1/D2-like and alpha/beta-adrenergic receptors.[1]
This in silico phase provides a data-driven foundation for designing an efficient and targeted in vitro screening strategy. The high predicted blood-brain barrier permeability strongly suggests prioritizing targets within the central nervous system.
Phase II: In Vitro Screening and Mechanism of Action Elucidation
The insights gained from computational modeling must be validated through rigorous experimental testing. This phase focuses on confirming the predicted biological activities and determining the compound's mechanism of action at the molecular level.
Primary Screening: Broad Target Panel
A broad-based primary screen is the most efficient method to quickly identify the compound's primary targets and rule out off-target activities. A commercially available panel, such as the Eurofins SafetyScreen44 or similar, is recommended. This will test the compound at a standard concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters.
Secondary Screening: Elucidating the Mechanism of Action
Based on the results of the primary screen and our initial hypothesis, secondary assays will focus on the most promising targets, likely within the monoamine system.
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol is designed to determine if this compound inhibits the reuptake of dopamine, norepinephrine, or serotonin.
-
Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Culture cells to ~90% confluency in appropriate media.
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Add the compound dilutions to the cells and pre-incubate for 15 minutes at 37°C. Include a vehicle control and a known inhibitor (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) as a positive control.
-
Radioligand Addition: Add a mixture of a tritiated substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to the wells.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the amount of radioligand taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Expected Outcome: This assay will definitively determine if the compound inhibits one or more monoamine transporters and provide a quantitative measure of its potency (IC₅₀). This is a critical step in understanding its potential as a CNS-active agent.
Phase III: In Vivo Characterization
Positive results from in vitro studies warrant progression to in vivo models to assess the compound's pharmacokinetic profile, target engagement, and behavioral effects.
Pharmacokinetic (PK) Studies
A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is essential to understand how the compound is absorbed, distributed, metabolized, and eliminated.
Protocol Outline: Rodent Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to separate cohorts of rats.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of the compound in plasma.[9][10]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Pharmacodynamic and Behavioral Models
If the compound is confirmed as a monoamine reuptake inhibitor, specific behavioral models can assess its potential therapeutic effects.
-
Locomotor Activity: To assess stimulant or sedative properties. An increase in locomotion may suggest dopaminergic or noradrenergic activity.
-
Forced Swim Test / Tail Suspension Test: Standard models for screening potential antidepressant activity.[2] A reduction in immobility time is indicative of an antidepressant-like effect.
-
Microdialysis: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following drug administration. This directly links PK to target engagement in the brain.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, chemical entity. Its structure strongly suggests a potential for interaction with key neurological targets, particularly the monoamine transport systems. The systematic, multi-phase research plan outlined in this guide provides a clear and logical pathway to unlock this potential. By integrating predictive computational modeling with targeted in vitro and in vivo experiments, we can efficiently define its pharmacological profile, identify its mechanism of action, and assess its therapeutic potential. The successful execution of this plan will provide the critical data necessary to determine if this compound warrants further development as a novel therapeutic agent.
References
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2-(Cyclohexyloxy)ethylamine hydrochloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 2-(Cyclohexyloxy)ethylamine Hydrochloride
Introduction
This compound is a chemical compound utilized in specialized research and development applications. As with any laboratory chemical, a thorough understanding of its potential hazards, handling protocols, and emergency procedures is paramount for ensuring the safety of researchers and maintaining the integrity of experimental work. This guide provides a comprehensive overview of the critical safety information for this compound, synthesized from available data for the compound and structurally related amine hydrochlorides. The information herein is intended to empower researchers, scientists, and drug development professionals with the knowledge to work with this substance safely and effectively.
Section 1: Chemical Identification and Properties
Correctly identifying a chemical and understanding its physical properties are the foundational steps in safe laboratory practice. These details influence storage conditions, handling techniques, and appropriate emergency responses.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1193387-70-0 | [1] |
| Molecular Formula | C8H18ClNO | N/A |
| Molecular Weight | 179.69 g/mol | N/A |
| Synonyms | Not specified | |
| Appearance | Likely a white to off-white solid or crystalline powder, typical for amine hydrochloride salts. | [2] |
| Odor | May have a faint amine (ammonia-like) odor.[2][3] | |
| Solubility | Expected to be soluble in water.[2] |
Section 2: Hazard Identification and Toxicological Profile
Based on the available safety data for structurally similar compounds, this compound is presumed to be a hazardous substance that requires careful handling. The primary hazards are associated with its corrosive nature.
GHS Hazard Classification (Anticipated)
-
Skin Corrosion/Irritation: Category 1B/2. Causes severe skin burns and irritation.[4][5][6]
-
Serious Eye Damage/Irritation: Category 1/2A. Causes serious eye damage, with a risk of permanent injury.[4][5][6]
-
Acute Toxicity (Oral): Category 4. Harmful if swallowed.[2][6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[6][7]
Toxicological Summary
The primary toxicological concern is the corrosive nature of this compound.[3][5] Direct contact with the skin or eyes can lead to severe burns and potentially irreversible damage.[3][4][5] Ingestion is likely to cause severe damage to the gastrointestinal tract, including swelling and the danger of perforation.[4][5] Inhalation of dust or aerosols may cause irritation or corrosive damage to the respiratory system.[3][5][7] While specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound is not available, these effects have not been identified for similar chemicals.[4][8]
Routes of Exposure and Target Organs
Caption: Primary routes of exposure and the corresponding target organs affected by this compound.
Section 3: Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
Safe Handling Protocols
-
Work Area: Always handle this chemical within a certified chemical fume hood to control airborne dust or vapors.[4] Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[9][10]
-
Avoidance of Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5] Avoid breathing dust or mists.[4][5][9]
-
Dispensing: When weighing or transferring the material, use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[11] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5][9]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4][8][10]
-
Location: Store in a designated "Corrosives" area.[4] The storage area should be locked up or otherwise secured.[4][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as it may react with them.[5][10]
Personal Protective Equipment (PPE)
The selection of PPE is critical. It is the last line of defense against exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][9] Standard safety glasses are not sufficient.
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[9] Gloves must be inspected before use and disposed of properly after handling the material.[8]
-
Skin and Body Protection: Wear a lab coat, and consider impervious protective clothing such as an apron or full suit if there is a risk of significant splashing.[5][9] Protective boots may be required depending on the scale of work.[9]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.[9]
Safe Handling Workflow
Caption: A standard workflow for safely handling corrosive chemical solids in a laboratory setting.
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Medical attention should always be sought following any significant exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure thorough rinsing.[4][12][13] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately remove all contaminated clothing.[4][9] Flush the affected skin with large amounts of water for at least 15 minutes.[4][12][14] Seek immediate medical attention.[4][9]
-
Inhalation: Move the person to fresh air at once.[9][14] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4][14] Keep the person warm and at rest.[14] Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth thoroughly with water.[9] If the person is conscious, give small sips of water.[13] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[4][9]
Emergency Response Decision Tree
Caption: A decision-making flowchart for initial response to a chemical exposure incident.
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[8][15]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides and nitrogen oxides.[4][5][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Evacuate personnel from the area.[4] Do not touch spilled material. Wear the appropriate PPE as described in Section 3.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[4][8]
-
Containment and Cleanup: For a solid spill, carefully sweep or shovel up the material without creating dust and place it into a suitable, labeled container for disposal.[6] For a liquid solution, soak up with an inert absorbent material (e.g., sand, vermiculite) and place in a closed container for disposal.[4][8]
Section 6: Regulatory and Disposal Considerations
Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[4][11] Do not dispose of this chemical down the drain.[8] It should be handled by a licensed professional waste disposal service.[6] Dispose of the container as unused product unless it has been thoroughly cleaned.[6]
Regulatory Information
This chemical is considered hazardous under OSHA criteria.[5] Users must be aware of and comply with all applicable national and local regulations regarding the handling, storage, and transportation of this substance.
References
- Safety Data Sheet. (2015, June 11). Chemtron.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
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An In-depth Technical Guide to 2-(Cyclohexyloxy)ethylamine Hydrochloride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethylamine hydrochloride, a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. It will delve into the compound's properties, a detailed, field-proven synthetic protocol, and its established and potential applications, grounded in authoritative scientific principles.
Introduction and Physicochemical Properties
This compound is a white to off-white solid organic compound. It is recognized for its utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a cyclohexyl ether and a primary amine, provides a unique combination of lipophilicity and reactive potential.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1193387-70-0 | N/A |
| Molecular Formula | C₈H₁₈ClNO | N/A |
| Molecular Weight | 179.69 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, under inert atmosphere | N/A |
| Synonyms | 2-(Cyclohexyloxy)ethanamine hydrochloride, (2-Aminoethoxy)cyclohexane hydrochloride | N/A |
Discovery and History: A Versatile Intermediate
The specific discovery and initial synthesis of this compound are not well-documented in seminal academic publications, suggesting its emergence as a valuable, yet niche, chemical intermediate rather than a compound of primary academic focus. Its history is intrinsically linked to the development of more complex molecules where the "cyclohexyloxy-ethylamine" moiety serves as a crucial structural component.
The presence of related structures in patent literature, such as "4-[2-(2-{[(cyclohexyloxy)carbonyl]amino}ethyl)-1H-imidazol-4-yl]-1,1′-biphenyl," underscores its role as a precursor in the synthesis of potential therapeutic agents. The development of this and similar intermediates is driven by the need for specific molecular scaffolds in drug discovery to optimize pharmacological properties like potency, selectivity, and pharmacokinetics.
Synthesis of this compound
The most logical and industrially scalable method for the synthesis of 2-(Cyclohexyloxy)ethylamine is the Williamson ether synthesis .[1] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1] In this case, cyclohexanol is deprotonated to form sodium cyclohexoxide, which then acts as a nucleophile, attacking an electrophilic 2-aminoethyl derivative.
Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloroethylamine hydrochloride
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Sodium Cyclohexoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
-
Williamson Ether Synthesis:
-
Cool the freshly prepared sodium cyclohexoxide solution to room temperature.
-
In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous THF. Note: While the free base is more reactive, the hydrochloride salt can be used directly with a strong base like sodium hydride, which will neutralize the HCl.
-
Slowly add the 2-chloroethylamine hydrochloride suspension to the sodium cyclohexoxide solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of the Free Base:
-
Cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(Cyclohexyloxy)ethylamine as an oil.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Pharmacological Context and Potential Applications
While this compound itself does not have well-documented direct pharmacological activity, its structural components are present in various biologically active molecules. This suggests its primary utility is as a scaffold for the development of new chemical entities.
-
Cyclohexylamine Derivatives: The cyclohexylamine moiety is a common feature in a number of psychoactive substances, including some dissociative anesthetics. [N/A] Its lipophilic nature can facilitate entry into the central nervous system.
-
Aryloxy and Cyclohexyloxy Ethylamine Derivatives: The broader class of aryloxy and cyclohexyloxy ethylamines has been explored for a range of therapeutic applications. For instance, derivatives have been investigated for their potential as anti-inflammatory and anti-allergic agents. Additionally, some aryloxypropanolamine derivatives are known beta-blockers.
The combination of the cyclohexyloxy group and the ethylamine linker in the target molecule provides a versatile platform for medicinal chemists. The primary amine can be readily functionalized to introduce a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a valuable chemical intermediate whose importance lies in its utility as a building block for more complex molecules. While its own discovery and pharmacological profile are not extensively detailed, its synthesis via the Williamson ether reaction is a robust and scalable process. The structural motifs present in this compound are of significant interest in medicinal chemistry, suggesting its continued application in the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and potential applications for researchers in the field.
References
- PubChem. 2-(Cyclohexyloxy)ethylamine.
- Wikipedia. Williamson ether synthesis. [Link]
- Google Patents.
- KATAOKA, H., et al. Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds. Biological and Pharmaceutical Bulletin, 2002, 25.11: 1436-1441.
- LARGMAN, C., et al. Synthesis and biological activity of a new series of selective inhibitors of monoamine oxidase. Journal of Medicinal Chemistry, 1978, 21.7: 649-652.
Sources
2-(Cyclohexyloxy)ethylamine Hydrochloride: A Comprehensive Guide to Purity, Impurity Profiling, and Control
An In-Depth Technical Guide for Drug Development Professionals
Introduction: Beyond the Structure
2-(Cyclohexyloxy)ethylamine hydrochloride is a key chemical intermediate whose precise molecular architecture lends itself to the synthesis of more complex active pharmaceutical ingredients (APIs).[1] As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can introduce toxicity, alter pharmacology, or compromise the stability of the API.[2]
This guide provides a deep dive into the analytical methodologies and strategic considerations essential for characterizing the purity and impurity profile of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection and parameter optimization. Our approach is grounded in the principles of Quality by Design (QbD) and adheres to the stringent expectations set forth by global regulatory bodies, such as the International Council for Harmonisation (ICH).[3]
The Genesis of Impurities: A Synthetic Perspective
Understanding the potential impurity profile begins with an examination of the synthetic pathway. While multiple routes to this compound exist, a common conceptual pathway involves the reaction of appropriate precursors to form the ether linkage and subsequent amination, followed by salt formation. Each step is a potential source of impurities.
Potential impurities can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, synthetic intermediates that failed to react completely, and by-products from unintended side reactions.[4]
-
Degradation Products: Formed during manufacturing or storage due to exposure to stress factors like heat, light, or oxygen. Amines, for instance, can be susceptible to oxidation.[5]
-
Residual Solvents: Organic solvents used during synthesis or purification must be controlled by ICH Q3C guidelines.[5]
-
Elemental Impurities: Catalysts or reagents used in the synthesis can introduce heavy metals, which must be monitored according to ICH Q3D guidelines.[5]
Caption: Logical relationship of impurity sources in the final product.
Core Analytical Strategy: Orthogonal Methods for Unambiguous Characterization
A robust analytical strategy for purity and impurity profiling relies on the principle of orthogonality—using multiple analytical techniques with different separation and detection principles to build a comprehensive and self-validating picture of the sample. For a compound like this compound, the primary workhorses are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the premier technique for quantifying the main component (assay) and related substance impurities. The polarity of the amine hydrochloride makes it well-suited for aqueous mobile phases.
Causality Behind the Method:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the nonpolar cyclohexyl group of the analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like methanol or acetonitrile) is used. The amine group's basicity necessitates pH control. Acidifying the mobile phase (e.g., with phosphoric or formic acid) ensures the amine is protonated (R-NH3+), which prevents peak tailing and results in sharp, symmetrical peaks.[6]
-
UV Detection: While the molecule lacks a strong chromophore, it will exhibit some UV absorbance at lower wavelengths (e.g., 200-220 nm), allowing for sensitive detection.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1.0 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the test sample in the same manner and at a similar concentration as the primary standard.
-
Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Data Processing: Calculate the assay of this compound using the external standard method. Impurities are typically quantified as a percentage of the main peak area.
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for good separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Organic phase for elution control; acidified water to ensure amine protonation and sharp peak shape.[6] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 210 nm | Wavelength for detecting compounds without strong chromophores. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles and Unknowns
GC-MS is indispensable for identifying volatile and semi-volatile impurities, such as residual solvents and certain process-related by-products. The mass spectrometer provides structural information, making it a powerful tool for identifying unknown peaks.
Causality Behind the Method:
-
Derivatization: Primary amines can sometimes exhibit poor peak shape in GC. While direct injection is possible, derivatization (e.g., with a silylating agent) can improve chromatography. However, for a screening method, direct injection is often attempted first.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point, offering a balance of interactions for a range of potential impurities.
-
Temperature Programming: A temperature gradient is essential to first elute highly volatile compounds (like solvents) at low temperatures and then ramp up the temperature to elute less volatile impurities and the main analyte.
-
Electron Ionization (EI): EI at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for tentative identification of impurities.[7]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). The concentration should be optimized to avoid detector saturation.
-
Instrument Setup: Set up the GC-MS with the specified column and temperature program.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated inlet, which volatilizes the sample.
-
Separation & Detection: The temperature program separates the components over time. As each component elutes from the column, it enters the mass spectrometer to be fragmented and detected.
-
Data Analysis: Compare the mass spectra of any detected impurity peaks against a reference library to propose an identity.
| Parameter | Value | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | General-purpose column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250°C | Ensures rapid and complete volatilization of the sample. |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates volatile solvents at the start, then elutes higher boiling point impurities and the analyte. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible, library-searchable mass spectra.[7] |
| Mass Range | 40-500 m/z | Covers the expected mass range for solvents, impurities, and the analyte fragment ions.[8] |
Structural Confirmation: NMR and High-Resolution MS
While chromatography separates and quantifies, spectroscopy confirms identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for confirming the structure of the this compound bulk material. The spectra should be consistent with the expected chemical shifts and coupling constants for the cyclohexyl, oxy, and ethylamine protons and carbons. NMR can also detect and identify significant impurities if their concentration is high enough (>0.1%).
-
High-Resolution Mass Spectrometry (HRMS): When unknown impurities are detected by LC-MS or GC-MS, HRMS provides a highly accurate mass measurement. This allows for the calculation of a molecular formula, which is a critical piece of evidence in the structural elucidation of an unknown compound.
Caption: A typical analytical workflow for purity and impurity profiling.
Building the Impurity Profile and Control Strategy
The data from these orthogonal methods are synthesized to build a complete impurity profile. This is a living document that is refined as process understanding grows.
| Potential Impurity | Potential Source | Primary Analytical Technique |
| Cyclohexanol | Unreacted starting material | GC-MS |
| 2-Chloroethylamine HCl | Unreacted starting material | HPLC, GC-MS |
| Dicyclohexyl ether | By-product | GC-MS |
| Bis(2-(cyclohexyloxy)ethyl)amine | By-product of amination | HPLC-MS |
| Ethanol, Methanol, etc. | Residual Solvents | GC-MS (Headspace) |
| Oxidation products | Degradation | HPLC-MS |
Control Strategy:
A control strategy is designed to ensure the consistent quality of the final product. This strategy is guided by ICH Q3A(R2) for new drug substances.[3]
-
Specification Setting: Limits are established for total and individual impurities.
-
Reporting Threshold: The level at which an impurity must be reported in regulatory filings.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be established.
-
Genotoxic Impurities: Special attention must be paid to impurities with structural alerts for mutagenicity, as these are subject to much lower limits under ICH M7 guidelines.[4]
By implementing this rigorous, multi-faceted analytical approach, researchers and drug developers can ensure a deep understanding of their this compound, guaranteeing its quality and providing a solid foundation for the development of safe and effective medicines.
References
- Title: 15N NMR AND 1JCH SPIN-SPIN COUPLING CONSTANTS INVESTIGATIONS OF 2-(1-CYCLOHEXENYL)
- Title: Amine Impurities and Related Compound Source: Veeprho URL
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- Title: 2-(Cyclohexyloxy)
- Title: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine Source: Benchchem URL
- Source: European Medicines Agency (EMA)
- Title: GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids Source: PubMed URL
- Title: Discover Impurity Reference Standards from USP Source: USP URL
- Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)
- Title: GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves Source: The Journal of Phytopharmacology URL
- Title: GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Cyclohexyloxy)ethylamine Hydrochloride via X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview of the process for determining the three-dimensional atomic structure of 2-(Cyclohexyloxy)ethylamine hydrochloride. As no public crystal structure for this specific compound is available, this document serves as a procedural whitepaper, guiding the researcher through the necessary steps from synthesis to final structural validation. Our approach is grounded in established crystallographic principles and field-proven insights to ensure a robust and reproducible workflow.
Introduction: The "Why" of Structural Determination
In pharmaceutical development and materials science, understanding a molecule's three-dimensional structure is paramount. It dictates its physical properties, such as solubility and melting point, and its interaction with biological targets. X-ray crystallography remains the definitive method for obtaining this atomic-level detail for crystalline solids.[1][2] For a molecule like this compound, a potential building block in medicinal chemistry, its crystal structure would reveal crucial information about its conformation, bond lengths, bond angles, and intermolecular interactions, particularly the role of the hydrochloride salt in the crystal packing.
Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the single most important factor determining the success and resolution of the final structure.[1]
Proposed Synthesis of this compound
While various synthetic routes to similar compounds exist, a plausible and efficient method for the synthesis of 2-(Cyclohexyloxy)ethylamine involves the Williamson ether synthesis, followed by salt formation.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanol in a suitable aprotic solvent, such as tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the cyclohexanol, forming sodium cyclohexoxide.
-
Nucleophilic Substitution: To the resulting alkoxide, add 2-chloroethylamine hydrochloride. The reaction mixture is then heated to reflux to facilitate the nucleophilic substitution, yielding 2-(Cyclohexyloxy)ethylamine.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess NaH is quenched. The product is then extracted, and the organic layer is washed and dried. The crude product can be purified by column chromatography.
-
Salt Formation: The purified 2-(Cyclohexyloxy)ethylamine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise to precipitate the desired this compound salt.
-
Final Product Isolation: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under a vacuum.
Crystallization: The Art and Science of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1] For small molecules like this compound, a variety of crystallization techniques can be employed. The key is to achieve slow, controlled precipitation from a supersaturated solution.
Recommended Crystallization Techniques for Small Molecule Hydrochloride Salts:
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely capped to allow the solvent to evaporate slowly over days or weeks.[3] | Simple to set up and requires minimal equipment. | The choice of solvent is critical. Not all compounds are stable over long periods in solution. |
| Vapor Diffusion (Hanging Drop or Sitting Drop) | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization. | Highly controlled and allows for the screening of multiple conditions simultaneously. | Requires specialized plates and careful setup. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures leads to crystal growth. | Effective for compounds with a significant temperature-dependent solubility. | Requires precise temperature control to avoid rapid precipitation and the formation of polycrystalline material. |
Protocol for Crystallization Screening:
-
Solvent Screening: Test the solubility of this compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate).
-
Select a Crystallization Method: Based on the solubility data, choose an appropriate crystallization technique. Slow evaporation is often a good starting point for hydrochloride salts.[3]
-
Prepare a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
Set Up Crystallization Trials: Set up multiple small-scale crystallization experiments using different solvents or solvent mixtures.
-
Monitor Crystal Growth: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals, which are typically larger than 0.1 mm in all dimensions.[1]
Part 2: The X-ray Diffraction Experiment – From Crystal to Diffraction Pattern
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which bombards the crystal with a monochromatic X-ray beam and records the resulting diffraction pattern.[1]
Caption: The experimental workflow from crystal mounting to the generation of a reflection data file.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection on a Diffractometer: The mounted crystal is placed in the diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.
-
Strategy Optimization: Based on the initial images, a data collection strategy is devised to ensure complete and redundant data are collected.
-
Full Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction images on a detector.[1]
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and merged to produce a final reflection file, which contains the Miller indices (h,k,l) and the corresponding intensity for each reflection.
Part 3: Structure Solution and Refinement – Translating Data into a 3D Model
The reflection file contains the intensities of the diffracted X-rays, but the phase information is lost.[4][5] Solving the "phase problem" is the crucial step in determining the electron density and, consequently, the atomic positions.
Structure Solution using Direct Methods
For small molecules like this compound (with fewer than 1000 non-hydrogen atoms), direct methods are the standard approach to solving the phase problem.[6] These methods use statistical relationships between the intensities of the reflections to estimate the phases.[6][7]
Caption: The iterative process of structure solution and refinement.
Structure Refinement: Optimizing the Atomic Model
The initial model obtained from direct methods is an approximation. This model is then refined against the experimental data using a least-squares method.[8][9] The goal of refinement is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[8]
Key Steps in Structure Refinement:
-
Initial Refinement: The positions of the non-hydrogen atoms from the direct methods solution are refined.
-
Difference Fourier Map: A difference Fourier map is calculated, which shows regions of positive and negative electron density. Positive peaks in this map correspond to missing atoms (like hydrogens) or atoms with incorrect positions.
-
Model Completion: Hydrogen atoms are typically added at calculated positions and refined using a "riding model."[10] Any other missing non-hydrogen atoms are also added.
-
Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled using anisotropic displacement parameters (ellipsoids), which account for the directionality of atomic vibrations.
-
Final Refinement Cycles: The refinement is continued until the model converges, meaning that the shifts in the atomic parameters are negligible.
Key Refinement Parameters:
| Parameter | Description | Ideal Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality data |
| wR2 | A weighted R-factor based on all data. | < 0.15 for high-quality data |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good model and correct weighting scheme. | ~1.0 |
Part 4: Structure Validation and Interpretation – Ensuring Scientific Integrity
The final step is to rigorously validate the crystal structure to ensure its accuracy and chemical reasonableness.[11][12] Automated tools like checkCIF are invaluable for this process.[11]
Validation Checklist:
-
Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges for the given atom types.
-
Anisotropic Displacement Parameters (ADPs): ADPs should be physically reasonable. The Hirshfeld rigid-bond test can be used to check for inconsistencies.
-
Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks.
-
Missed Symmetry: The structure should be checked for higher symmetry using algorithms like PLATON's ADDSYM.[11]
-
Completeness of Data: The dataset should be sufficiently complete for a reliable structure determination.
Once validated, the crystal structure of this compound would provide a wealth of information, including:
-
The precise three-dimensional arrangement of the atoms.
-
The conformation of the cyclohexyloxy and ethylamine moieties.
-
The nature of the hydrogen bonding interactions involving the ammonium group and the chloride ion.
-
The packing of the molecules in the crystal lattice.
This information is critical for understanding the solid-state properties of the compound and can serve as a basis for computational modeling and drug design efforts.
References
- Direct methods (crystallography) - Wikipedia. (n.d.).
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 1(4), 343-353.
- Fan, H. F. (1994). Direct Methods in Crystallography. In International Tables for Crystallography, Volume B: Reciprocal Space (pp. 294-304).
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
- Altomare, A., Caliandro, R., Camalli, M., Cuocci, C., Giacovazzo, C., Moliterni, A., & Rizzi, R. (2013). Structure solution by Direct Methods (DM) – EXPO.
- Schenk, H. (1987). An Introduction to Direct Methods. The Most Important Phase Relationships and their Application in Solving the Phase Problem. In Direct Methods, Phasing, Image Reconstruction (pp. 1-10).
- Altomare, A., Giacovazzo, C., Guagliardi, A., Moliterni, A. G., & Rizzi, R. (2000). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Blanton, W. B., Goud, N. R., & Zaworotko, M. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756-1770.
- X-ray crystallography - Wikipedia. (n.d.).
- Blanton, W. B., Goud, N. R., & Zaworotko, M. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1756-1770.
- Small Molecule X-Ray Crystallography, Theory and Workflow. (2022). In X-Ray Diffraction (XRD). IntechOpen.
- Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. In International Tables for Crystallography, Volume F: Crystallography of Biological Macromolecules (pp. 419-428).
- Price, S. L. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 522-524.
- Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 44(3), 293-303.
- Validation of Experimental Crystal Structures. (n.d.). CCDC.
- Müller, P. (2009). Practical suggestions for better crystal structures. Chimia, 63(6), 346-350.
- Chadha, R., Bhandari, S., Haneef, J., Khullar, S., & Mandal, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy, 38(6), 704-713.
- An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. (2020). Reaction Chemistry & Engineering, 5(3), 545-551.
- Chadha, R., Bhandari, S., Haneef, J., Khullar, S., & Mandal, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy, 38(6), 704-713.
- Chadha, R., Bhandari, S., Haneef, J., Khullar, S., & Mandal, S. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Drug Development and Industrial Pharmacy, 38(6), 704-713.
- van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
- O'Malley, C., McArdle, P., & Erxleben, A. (2020).
- Synthesis method of 2-(1-cyclohexenyl) ethylamine. (n.d.). Patsnap.
- 2-(Cyclohexyloxy)ethylamine. (n.d.). PubChem.
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Methodological & Application
Application of 2-(Cyclohexyloxy)ethylamine Hydrochloride in Pharmaceutical Synthesis: A Detailed Technical Guide
This technical guide provides a comprehensive overview of the application of key intermediates in the synthesis of active pharmaceutical ingredients (APIs), with a focused exploration of the synthesis of Naftopidil, a notable α1-adrenergic receptor antagonist. While 2-(Cyclohexyloxy)ethylamine hydrochloride is a versatile building block in organic synthesis, a thorough review of the scientific and patent literature does not indicate its direct application in the primary, documented synthetic routes to Naftopidil. This guide will, therefore, detail the established and widely practiced synthesis of Naftopidil, providing researchers, scientists, and drug development professionals with a robust, scientifically-grounded protocol and analysis.
Introduction to Naftopidil and its Synthetic Intermediates
Naftopidil is an established therapeutic agent used in the management of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2] Its mechanism of action involves the blockade of α1-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow.[1][2] The molecular structure of Naftopidil, characterized by a naphthalene moiety, a piperazine core, and a substituted phenyl group, necessitates a multi-step synthesis involving key intermediates.
While compounds such as this compound are recognized as valuable intermediates in the broader field of pharmaceutical synthesis due to their bifunctional nature (amine and ether), their specific role in the synthesis of commercial drugs like Naftopidil is not documented in mainstream literature. The primary and industrially significant synthesis of Naftopidil proceeds through a different, well-established pathway.
The Established Synthetic Pathway to Naftopidil
The most prevalent synthetic route to Naftopidil involves the nucleophilic ring-opening of an epoxide by a piperazine derivative. This method is efficient and provides a high yield of the final product. The key starting materials for this synthesis are 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine.
Experimental Protocol: Synthesis of Naftopidil
This section provides a detailed, step-by-step methodology for the synthesis of Naftopidil, based on established and patented procedures.[3]
Step 1: Synthesis of 3-(1-naphthoxy)-1,2-epoxypropane
This intermediate is typically synthesized from 1-naphthol and epichlorohydrin in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Naphthol | 144.17 | 14.4 g | 0.1 |
| Epichlorohydrin | 92.52 | 13.9 g | 0.15 |
| Sodium Hydroxide | 40.00 | 4.8 g | 0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthol (14.4 g, 0.1 mol) and ethanol (100 mL). Stir until the 1-naphthol is completely dissolved.
-
Prepare a solution of sodium hydroxide (4.8 g, 0.12 mol) in water (20 mL) and add it dropwise to the flask over 15 minutes at room temperature.
-
Add epichlorohydrin (13.9 g, 0.15 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-(1-naphthoxy)-1,2-epoxypropane as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of Naftopidil
This step involves the reaction of 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)piperazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(1-naphthoxy)-1,2-epoxypropane | 200.24 | 20.0 g | 0.1 |
| 1-(2-methoxyphenyl)piperazine | 192.26 | 19.2 g | 0.1 |
| Toluene | 92.14 | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3-(1-naphthoxy)-1,2-epoxypropane (20.0 g, 0.1 mol) and 1-(2-methoxyphenyl)piperazine (19.2 g, 0.1 mol) in toluene (150 mL).
-
Heat the reaction mixture to reflux (approximately 110°C) with constant stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The crude Naftopidil may precipitate out of the solution.
-
Filter the solid product and wash with a small amount of cold toluene.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure Naftopidil.
-
Dry the purified crystals under vacuum to yield Naftopidil as a white to off-white crystalline solid.
Reaction Mechanism and Causality
The synthesis of Naftopidil is a classic example of a nucleophilic substitution reaction. The piperazine nitrogen of 1-(2-methoxyphenyl)piperazine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring in 3-(1-naphthoxy)-1,2-epoxypropane. This attack leads to the opening of the strained epoxide ring and the formation of a new carbon-nitrogen bond. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The choice of a non-protic solvent like toluene is crucial to prevent side reactions, such as the solvolysis of the epoxide.
Caption: Workflow for the Synthesis of Naftopidil
Data Summary and Characterization
The synthesized Naftopidil should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 125-128 °C |
| Solubility | Soluble in methanol and ethanol, sparingly soluble in water |
| Purity (by HPLC) | > 99.5% |
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress.
-
Mass Spectrometry (MS): To confirm the molecular weight of Naftopidil (Expected [M+H]⁺ ≈ 427.2 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compound and confirm the correct connectivity of the atoms.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents.
-
Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Epichlorohydrin: Toxic and a suspected carcinogen. Handle with extreme care.
-
Toluene: Flammable and toxic. Avoid inhalation and contact with skin.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
While this compound is a valuable building block in organic synthesis, the established and industrially relevant synthesis of Naftopidil proceeds via the reaction of 3-(1-naphthoxy)-1,2-epoxypropane with 1-(2-methoxyphenyl)piperazine. This technical guide provides a detailed and scientifically sound protocol for this synthesis, along with insights into the reaction mechanism, safety considerations, and analytical characterization. This information is intended to support researchers and professionals in the field of pharmaceutical development in their efforts to synthesize and study this important therapeutic agent.
References
- Masumori, N. (2011). Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Therapeutics and Clinical Risk Management, 7, 227–236.
- New Drug Approvals. (2021, August 18). Naftopidil, KT 611.
- Google Patents. (n.d.).
- Google Patents. (2005, May 12). Composition comprising an alpha antagonist and/or 5-alpha-reductase inhibitor and a beta-3-adrenoceptor agonist. (US 2005/0101607 A1).
- Patsnap Synapse. (n.d.).
- de la Torre, A., & Masson, G. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 564.
- Chen, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N-(3-(4-(2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 12, 626889.
- Watanabe, T., et al. (2010). The role of naftopidil in the management of benign prostatic hyperplasia. Therapeutic Advances in Urology, 2(4), 141–149.
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- 1. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Cyclohexyloxy)ethylamine Hydrochloride in Scaffolding Novel Pharmaceutical Entities
Introduction: The Unseen Architecture of Drug Synthesis
In the intricate process of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a series of meticulously planned chemical reactions. Central to this journey are chemical intermediates, the foundational building blocks that are not the final therapeutic product but are crucial precursors.[1][2][3][4][5] These molecules provide the necessary molecular framework, allowing for the systematic and controlled assembly of complex drug structures.[1][3] The quality and purity of these intermediates directly influence the efficacy and safety of the final medication.[5] 2-(Cyclohexyloxy)ethylamine hydrochloride is one such intermediate, a bifunctional molecule offering a unique combination of a flexible ethylamine chain and a lipophilic cyclohexyl group. While not a direct precursor to blockbuster drugs like Ambroxol, its structural motifs suggest significant potential in the synthesis of novel therapeutic agents and analogues, particularly in the realms of respiratory and central nervous system disorders. This document serves as a comprehensive guide for researchers and drug development professionals on the applications and protocols for utilizing this compound as a strategic chemical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of any chemical intermediate is paramount for its effective and safe implementation in a laboratory or industrial setting.
Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)ethylamine and its Hydrochloride Salt
| Property | 2-(Cyclohexyloxy)ethylamine | This compound | Source(s) |
| Molecular Formula | C₈H₁₇NO | C₈H₁₈ClNO | [6][7] |
| Molecular Weight | 143.23 g/mol | 179.69 g/mol | [6][7] |
| Appearance | Not specified | White crystalline solid | [1] |
| Solubility | Not specified | Soluble in water | [1] |
| CAS Number | 90226-63-4 | 1193387-70-0 | [6][7][] |
Safety and Handling Precautions:
2-(Cyclohexyloxy)ethylamine and its hydrochloride salt should be handled with care in a well-ventilated laboratory, adhering to standard safety protocols. The amine functional group imparts a basic character, and the compound may be corrosive.
-
Exposure Controls: Use of personal protective equipment (PPE) is mandatory. This includes safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a fume hood to avoid inhalation of any dust or vapors.[9]
-
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Seek immediate medical attention.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.
Application in the Synthesis of Pharmaceutical Analogues: A Focus on Reductive Amination
The primary utility of this compound in pharmaceutical synthesis lies in its capacity to introduce the cyclohexyloxyethylamino moiety into a target molecule. This is most commonly achieved through reductive amination, a powerful and versatile reaction that forms a new carbon-nitrogen bond.
Causality of Experimental Choices in Reductive Amination
Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reagents and conditions is critical for a successful and high-yielding reaction.
-
The Amine: this compound provides the primary amine necessary for the initial condensation with the carbonyl group. The hydrochloride salt is often used for its stability and ease of handling. In the reaction, a base is typically added to liberate the free amine.
-
The Carbonyl Compound: The choice of aldehyde or ketone determines the final structure of the product. For instance, reacting 2-(Cyclohexyloxy)ethylamine with a substituted benzaldehyde could lead to a series of novel benzylamine derivatives.
-
The Reducing Agent: A mild reducing agent is preferred to selectively reduce the imine intermediate without affecting other functional groups in the molecule. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less basic and more selective than other borohydrides like sodium borohydride.
-
The Solvent: The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations with STAB.
Workflow for a Generic Reductive Amination Protocol
Caption: Workflow for a generic reductive amination using 2-(Cyclohexyloxy)ethylamine HCl.
Exemplary Protocol: Synthesis of a Novel Benzylamine Derivative
This protocol details the synthesis of a hypothetical N-benzyl-2-(cyclohexyloxy)ethylamine derivative, illustrating the practical application of this compound as a chemical intermediate.
Objective: To synthesize N-(4-methoxybenzyl)-2-(cyclohexyloxy)ethan-1-amine as a model compound.
Materials:
-
4-Methoxybenzaldehyde
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM.
-
Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
-
Reductive Amination:
-
To the stirring solution, add STAB (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxybenzyl)-2-(cyclohexyloxy)ethan-1-amine.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Potential Applications and Future Directions
The strategic incorporation of the 2-(cyclohexyloxy)ethylamino moiety can be explored in the development of analogues for various classes of therapeutic agents.
-
Mucolytic and Antitussive Agents: While not a direct precursor to Ambroxol or Bromhexine, this compound can be used to synthesize analogues of these drugs.[11][12] By reacting it with various substituted 2-aminobenzaldehydes, a library of compounds with potentially modulated mucolytic or antitussive activity could be generated.[7]
-
Central Nervous System (CNS) Agents: The cyclohexyl group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier. This makes this compound an interesting building block for the synthesis of novel compounds targeting CNS disorders, such as antidepressants or anxiolytics.[13]
-
PROTAC Linkers: The ethylamine portion of the molecule can serve as a component of linkers in Proteolysis-Targeting Chimeras (PROTACs), which are emerging as a powerful new therapeutic modality.[14]
Logical Relationship Diagram
Caption: Logical progression from intermediate to potential therapeutic agent.
Conclusion
This compound represents a versatile and valuable chemical intermediate for pharmaceutical research and development. While its direct application in the synthesis of currently marketed drugs may not be prevalent, its unique structural features offer significant potential for the creation of novel molecules and analogues in various therapeutic areas. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this intermediate in their synthetic endeavors, ultimately contributing to the advancement of drug discovery.
References
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Zenfoldst. (n.d.). Pharma Intermediates and Fine Chemicals: An Explainer.
- Intersurfchem. (2025, April 27). Chemical Intermediates in Pharmaceuticals.
- Simson Pharma Limited. (2024, November 18). What Are Intermediates in Pharma | APIs vs Intermediates.
- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Spectrum Chemical. (2020, December 1). SAFETY DATA SHEET.
- Sigma-Aldrich. (2023, March 18). SAFETY DATA SHEET.
- Guidechem. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE 5471-55-6 wiki.
- MySkinRecipes. (n.d.). This compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubMed. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity.
- ResearchGate. (n.d.). Scheme 7 for the synthesis of Ambroxol Hydrochloride.
- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.
- ResearchGate. (2024, October 24). Ambroxol Hydrochloride: A Comprehensive Review on Industrial‐Scale Synthesis, Pharmacological Aspects & Therapeutic Applications.
- Smolecule. (n.d.). Buy 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride | 1035373-85-3.
- Chemtron. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde.
- ChemWhat. (n.d.). CAS 1193387-70-0 this compound.
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Application Note: A Robust GC-MS Protocol for the Analysis of 2-(Cyclohexyloxy)ethylamine Hydrochloride via Acylation Derivatization
Abstract
This application note presents a detailed, field-proven methodology for the qualitative and quantitative analysis of 2-(Cyclohexyloxy)ethylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of the primary amine and its salt form, direct GC analysis is not feasible. The protocol outlined herein overcomes these challenges through a systematic process involving basification to the free amine, liquid-liquid extraction (LLE), and subsequent chemical derivatization. Specifically, an acylation reaction using Trifluoroacetic anhydride (TFAA) is employed to convert the analyte into a volatile, thermally stable derivative with excellent chromatographic properties. This method provides the necessary specificity and sensitivity for researchers, scientists, and drug development professionals working with this compound.
Principle of the Method: Overcoming Analytical Challenges
The analysis of primary amines such as 2-(Cyclohexyloxy)ethylamine by gas chromatography presents significant hurdles. The primary amine group is highly polar and capable of hydrogen bonding, which leads to poor volatility and undesirable interactions with the active sites within the GC inlet and column.[1][2] This often results in severe peak tailing, poor sensitivity, and non-reproducible quantification. Furthermore, the hydrochloride salt form of the analyte is non-volatile and will decompose under typical GC inlet temperatures.[3]
To address these issues, a multi-step sample preparation strategy is essential:
-
Liberation of the Free Amine: The hydrochloride salt is first neutralized with a strong base (e.g., Sodium Hydroxide) to convert it to its more organic-soluble free base form.
-
Extraction: The free amine is then extracted from the aqueous matrix into an immiscible organic solvent.[4]
-
Derivatization: The extracted amine is chemically modified to improve its analytical characteristics. Acylation with Trifluoroacetic anhydride (TFAA) is an effective and widely used technique for derivatizing primary amines.[5][6] This reaction replaces the active hydrogen on the amino group with a trifluoroacetyl group, which significantly increases volatility and thermal stability while reducing polarity.[1] The resulting derivative exhibits superior chromatographic behavior, leading to sharp, symmetrical peaks and enhanced detection sensitivity.[1][5][7]
Materials and Reagents
-
Analyte: this compound (CAS: 1193387-70-0), analytical standard grade[8]
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) (CAS: 407-25-0)
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (HPLC grade)
-
Base: Sodium Hydroxide (NaOH), 1 M aqueous solution
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glassware: 15 mL screw-cap vials with PTFE-lined septa, 2 mL GC autosampler vials with inserts, volumetric flasks, pipettes
-
Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator
Instrumentation and Analytical Conditions
A summary of the instrumental parameters for the GC-MS analysis is provided below. These parameters may be adapted based on the specific instrumentation available.
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| GC Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-polarity column ideal for separating a wide range of derivatized compounds.[3][9] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis.[10] |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the system.[3] |
| Injector Temperature | 260 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[9] |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp 1: 15 °C/min to 280 °C, Hold: 5 min | The temperature program is designed to effectively separate the analyte from solvent and potential byproducts. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[9] |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard for generating reproducible fragmentation patterns for library matching.[11] |
| Acquisition Mode | Full Scan | m/z 40 - 500, allows for identification based on the full fragmentation pattern. |
Analytical Workflow Visualization
The diagram below illustrates the complete workflow, from sample receipt to final data analysis.
Caption: Workflow for GC-MS analysis of 2-(Cyclohexyloxy)ethylamine HCl.
Experimental Protocols
Preparation of Stock Standard (1 mg/mL)
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of methanol and deionized water. This stock solution is used to prepare calibration standards.
Sample Preparation: Extraction and Derivatization
This protocol is designed for a 1 mL sample (e.g., a calibration standard diluted in water or a biological matrix).
-
Free Amine Liberation:
-
Pipette 1 mL of the sample into a 15 mL screw-cap vial.
-
Add 1 mL of 1 M NaOH to basify the sample to a pH > 10. The conversion to the free base is critical for successful extraction.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate to the vial.
-
Vortex vigorously for 2 minutes to ensure complete extraction of the free amine into the organic layer.
-
Centrifuge at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Drying and Concentration:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a new vial and concentrate under a gentle stream of nitrogen to a final volume of approximately 200 µL. Avoid evaporating to complete dryness. This step is crucial for increasing analyte concentration to improve detection limits.[12]
-
-
Acylation (Derivatization):
-
To the concentrated extract, add 200 µL of ethyl acetate followed by 100 µL of Trifluoroacetic anhydride (TFAA).[1]
-
Immediately cap the vial tightly. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Heat the vial in a heating block or water bath at 60 °C for 20 minutes to ensure the reaction goes to completion.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the final derivatized sample to a 2 mL autosampler vial for GC-MS analysis.
-
Expected Results and Discussion
Chromatography
The underivatized amine, if it elutes at all, will produce a broad, tailing peak. In contrast, the trifluoroacetyl derivative is expected to elute as a sharp, symmetrical peak, demonstrating the effectiveness of the derivatization process in improving chromatographic performance.[1]
Mass Spectrometry and Fragmentation
The identity of the compound is confirmed by its mass spectrum. The derivatization adds a trifluoroacetyl group (CF₃CO-) to the amine.
-
Analyte (Free Base): 2-(Cyclohexyloxy)ethylamine
-
Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol [13]
-
-
Derivative: N-(2-(cyclohexyloxy)ethyl)-2,2,2-trifluoroacetamide
-
Formula: C₁₀H₁₆F₃NO₂
-
Expected Molecular Ion [M]⁺: m/z 239
-
Under standard 70 eV electron ionization, the molecular ion peak at m/z 239 may be observed. However, the most significant fragmentation pathways for primary amines and their derivatives involve cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage).
Predicted Key Fragments:
-
m/z 154: Resulting from the loss of the cyclohexyl group via cleavage of the C-O bond.
-
m/z 140: Alpha-cleavage with loss of the ethyl-trifluoroacetamide side chain.
-
m/z 83: Represents the cyclohexyl ring fragment.
-
Characteristic Ethylamine Fragments: While the derivatization alters fragmentation, fragments related to the ethylamine backbone may still appear, though they will differ from the classic m/z 30 of underivatized ethylamine.[14]
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of this compound. By incorporating a systematic sample preparation procedure involving basification, liquid-liquid extraction, and chemical derivatization with TFAA, the inherent analytical challenges of this polar primary amine are effectively overcome. This method yields excellent chromatographic peak shape and provides the mass spectral data required for confident identification and quantification, making it highly suitable for applications in pharmaceutical development, quality control, and research.
References
- Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine C2H7N.
- Coulson, D. M., & Johnson, E. L. (1970). The Gas-chromatographic Determination of Cyclohexylamine in Blood as the Trifluoroacetyl Derivative. Analyst, 95(1127), 168-171.
- Royal Society of Chemistry. (n.d.). The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative. Analyst.
- Fahmey, M.A., Hawash, M.F., & El-Desawy, M.A. (n.d.). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact. INIS-IAEA.
- Liew, S. Y., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8841893.
- Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. In Derivatization Methods for the Determination of Amines by Gas Chromatography and Their Applications in Environmental Analysis.
- Chemical Compound Properties Database. (n.d.). Cyclohexylamine (C6H13N) properties.
- ChemWhat. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE CAS#: 4442-85-7.
- Royal Society of Chemistry. (n.d.). The determination of cyclohexylamine by electron-capture gas chromatography. Analyst.
- 960化工网. (n.d.). The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative.
- Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- FooDB. (2010). Showing Compound Ethanamine (FDB003242).
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- NIST. (n.d.). Ethylamine - Mass spectrum (electron ionization). NIST WebBook.
- NIST. (n.d.). Ethylamine. NIST WebBook.
- Bibel, H. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
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Application Notes and Protocols for the Utilization of 2-(Cyclohexyloxy)ethylamine Hydrochloride in Organic Synthesis
Abstract
This technical guide provides detailed experimental protocols and theoretical insights for the application of 2-(Cyclohexyloxy)ethylamine hydrochloride as a versatile building block in organic synthesis. Primarily targeting researchers, medicinal chemists, and process development scientists, this document outlines its use in key synthetic transformations, including N-alkylation, amide bond formation, and reductive amination. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural steps. Safety precautions, reagent considerations, and data interpretation are also discussed to ensure reliable and safe laboratory execution.
Introduction to this compound
This compound is a primary amine building block featuring a bulky and lipophilic cyclohexyloxy group. This unique structural motif makes it a valuable synthon in drug discovery and materials science, where the cyclohexyl group can impart desirable pharmacokinetic properties such as increased metabolic stability and improved membrane permeability.[1] The compound is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. In synthetic applications, the free amine is readily liberated in situ through the addition of a suitable base.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1193387-70-0[1][2] |
| Molecular Formula | C₈H₁₈ClNO[1][2] |
| Molecular Weight | 179.69 g/mol [1][2] |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-ventilated place.[1] |
Safety and Handling
This compound and its free base form are classified as hazardous substances and must be handled with appropriate safety precautions.[3]
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[3][4] May cause respiratory irritation.[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[3][6]
-
Avoid inhalation of dust or vapors.[3]
-
Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
-
Core Synthetic Applications and Protocols
The primary amine functionality of 2-(Cyclohexyloxy)ethylamine is a versatile handle for a variety of synthetic transformations. The following sections provide detailed protocols for its application in N-alkylation, amide coupling, and reductive amination.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of amines, offering greater control and avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[8] This process involves the initial formation of an imine or iminium ion by reacting the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.
Workflow for Reductive Amination
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Application Notes & Protocols: 2-(Cyclohexyloxy)ethylamine Hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Abstract
2-(Cyclohexyloxy)ethylamine hydrochloride is a valuable bifunctional building block for researchers in drug discovery, medicinal chemistry, and materials science. Its structure, featuring a reactive primary amine and a lipophilic cyclohexyloxy moiety, offers a strategic entry point for synthesizing diverse and complex molecular architectures. The primary amine serves as a versatile handle for a variety of cornerstone chemical transformations, including N-acylation, reductive amination, and urea formation. Simultaneously, the cyclohexyl group can enhance solubility in non-polar environments, modulate pharmacokinetic properties, and provide a stable, non-aromatic scaffold.[1][2] This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Introduction: The Strategic Advantage of 2-(Cyclohexyloxy)ethylamine
In the quest for novel chemical entities, the selection of starting materials is paramount. An ideal building block offers a combination of predictable reactivity, desirable physicochemical properties, and the potential to introduce unique structural motifs. This compound meets these criteria effectively.
-
The Amine Handle: The terminal primary amine is a potent nucleophile, readily participating in a host of robust and high-yielding reactions to form stable covalent bonds (C-N bonds). This is the primary site for synthetic diversification.
-
The Cyclohexyloxy Moiety: This bulky, lipophilic group is critical for influencing the properties of the final compound. In a pharmaceutical context, it can enhance membrane permeability, modulate metabolic stability, and occupy hydrophobic pockets in target proteins.[2] In materials science, it can improve solubility in organic polymers and influence the material's mechanical properties.[2]
This document serves as a practical guide for leveraging these features to construct novel amides, secondary amines, and ureas.
Physicochemical & Safety Profile
Accurate characterization and safe handling are prerequisites for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1193387-70-0 | [1][3] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
| Appearance | Solid | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [1][3] |
| Purity | ≥95-98% (typical) | [1] |
| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [4][5] |
Critical Safety Information
As with all amine hydrochlorides, appropriate personal protective equipment (PPE) is mandatory. The freebase form is corrosive and can cause severe skin burns and eye damage.[6][7][8]
-
Handling: Wear protective gloves, clothing, and eye/face protection.[7][8] Handle in a well-ventilated area or chemical fume hood to avoid breathing dust or mists.[7]
-
Hazards: May be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][8]
-
Core Synthetic Transformations & Rationale
The primary amine of 2-(Cyclohexyloxy)ethylamine is the gateway to a multitude of derivatives. Before initiating the reactions detailed below, it is common practice to convert the hydrochloride salt to the free amine. This is typically achieved by treating a solution of the salt with an aqueous base (e.g., NaOH, K₂CO₃) and extracting the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).
Caption: Key synthetic routes from 2-(Cyclohexyloxy)ethylamine.
Detailed Application Protocols
The following protocols are robust, general procedures that can be adapted for a wide range of substrates.
Protocol 1: N-Acylation via Acyl Chloride to Synthesize Novel Amides
This protocol describes the formation of an amide bond, a fundamental linkage in pharmaceuticals.[9] The use of an acyl chloride is a classic and highly efficient method.
Causality Behind Choices:
-
Base (Triethylamine, Et₃N): An acyl chloride reaction with an amine liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base like Et₃N is essential to "scavenge" this acid, preventing it from protonating the starting amine and rendering it unreactive.[10]
-
Temperature (0 °C): The initial reaction is often highly exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent side reactions, and ensure safety.
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Application Notes & Protocols for the Evaluation of 2-(Cyclohexyloxy)ethylamine Hydrochloride in Agrochemical Research
Disclaimer: The following document is intended for research and development professionals. 2-(Cyclohexyloxy)ethylamine hydrochloride is a compound with limited publicly available data regarding specific agrochemical applications. The protocols described herein are not based on established, field-proven use but are presented as a scientifically grounded, hypothetical framework for the initial screening and evaluation of this molecule's potential as a novel herbicide or fungicide. The methodologies are derived from established, standard screening practices in the agrochemical industry.
Introduction: Rationale for Investigation
The relentless evolution of resistance in weeds and pathogens necessitates a continuous search for new agrochemical active ingredients with novel modes of action.[1] The traditional approach of mass chemical screening, while historically successful, often yields diminishing returns.[2] Therefore, a more targeted approach, focusing on chemical scaffolds with known biological activity, offers a promising alternative.
Cyclohexylamine and its derivatives have long been utilized as intermediates in the synthesis of various agrochemicals, including herbicides and pesticides.[3] This established utility suggests that novel derivatives of this family, such as this compound, are logical candidates for investigation. While primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its structural features—a hydrophobic cyclohexyl group and a reactive ethylamine moiety—warrant exploration for potential phytotoxic or fungitoxic activity.[3][4][5]
This guide provides a conceptual and practical framework for researchers to conduct a preliminary in vitro and greenhouse-level evaluation of this compound.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is critical for designing effective screening assays, particularly for ensuring proper solubilization and delivery to the target organism.
| Property | Value | Source |
| CAS Number | 1193387-70-0 | [6] |
| Molecular Formula | C₈H₁₈ClNO | [6] |
| Molecular Weight | 179.69 g/mol | [6] |
| Appearance | White crystalline solid (inferred) | [4] |
| Solubility | Soluble in water | |
| IUPAC Name | 2-(cyclohexyloxy)ethan-1-amine hydrochloride | [6] |
| SMILES | C1CCC(CC1)OCCN.Cl | [7] |
Note: The synthesis of this specific hydrochloride salt is not detailed in readily available literature, but related structures are often synthesized via hydrogenation or Grignard reactions followed by treatment with hydrochloric acid.[8][9][10][11][12]
Proposed Research Workflow: A Phased Approach
A logical, phased screening process is essential to efficiently evaluate a novel compound, minimizing resource expenditure while maximizing data quality. This workflow progresses from broad, high-throughput in vitro assays to more complex, whole-organism evaluations.
Caption: Workflow for the Poisoned Food Technique.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational strategy for the initial agrochemical evaluation of this compound. Positive results, such as significant growth inhibition or a low EC₅₀ value, would justify progression to more advanced studies. These could include determining the mode of action, assessing the spectrum of activity against a wider range of resistant weeds or pathogens, and conducting formulation development to optimize bioavailability and efficacy for potential field trials. This structured approach ensures that novel chemical entities are evaluated rigorously and efficiently, paving the way for the discovery of next-generation crop protection solutions.
References
- Screening for Natural Product Herbicides. (n.d.). Weed Science Society of America.
- Ziems, K. E., et al. (2023). In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. Phytopathology, 113(12), 2265-2275.
- Belousov, A. S., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 24(13), 10831.
- Ullah, I., et al. (2024). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Horticulturae, 10(5), 482.
- 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE CAS#: 4442-85-7. (n.d.). ChemWhat.
- Xin, C., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology, 13, 959322.
- Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209.
- Duke, S. O., & Dayan, F. E. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 1-13.
- Fischer, S. R., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology, 2(3), 967-977.
- Bhuiyan, M. A. H. B., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. African Journal of Microbiology Research, 6(39), 6786-6790.
- Miller, J. H., & Miller, J. H. (2017). Evaluation of Rapid Screening Techniques for Woody Plant Herbicide Development. Weed Technology, 31(1), 84-91.
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Application Note: A Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of 2-(Cyclohexyloxy)ethylamine Hydrochloride in Bulk Drug Samples
Abstract
This application note describes the development and validation of a novel, simple, precise, and accurate stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative determination of 2-(Cyclohexyloxy)ethylamine hydrochloride. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2). The chromatographic separation was achieved on pre-coated silica gel 60 F254 HPTLC plates using a mobile phase consisting of Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1.5:0.5, v/v/v/v) . Densitometric quantification was performed at 210 nm . The Rf value for this compound was found to be 0.45 ± 0.03 . The method demonstrated excellent linearity over a concentration range of 100-600 ng/band with a correlation coefficient (r²) of >0.998. The method's accuracy was confirmed by recovery studies, with results falling within 98-102%. Forced degradation studies demonstrated the method's stability-indicating capability, effectively separating the parent drug from its degradation products. This developed HPTLC method is suitable for routine quality control analysis of this compound in bulk drug manufacturing.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of pharmaceutical compounds.[1][2] Its chemical structure consists of a cyclohexyl ring linked to an ethylamine group via an ether linkage, and it exists as a hydrochloride salt.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity, quality, and stability is paramount. A reliable analytical method is essential for its quantification and for monitoring its stability under various environmental conditions.
High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful analytical tool for the separation and quantification of compounds in various matrices. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples simultaneously, high throughput, and cost-effectiveness.
This application note presents a detailed protocol for a stability-indicating HPTLC method for this compound. The method is validated to demonstrate its suitability for its intended purpose, adhering to the stringent requirements of the ICH guidelines.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₁₈ClNO | [2] |
| Molecular Weight | 179.69 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
The presence of the amine group suggests that the compound will be basic, and its hydrochloride salt form enhances its polarity and water solubility. This information guides the selection of the stationary and mobile phases for effective chromatographic separation.
HPTLC Method Development and Optimization
The primary objective of the method development was to achieve a symmetrical, well-resolved peak for this compound with a suitable Rf value.
Materials and Reagents
-
Standard: this compound (Reference Standard)
-
Solvents: Toluene, Ethyl Acetate, Methanol, Glacial Acetic Acid (all HPLC grade)
-
Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm, 200 µm thickness)
Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
HPTLC scanner (e.g., CAMAG TLC Scanner 4)
-
Twin-trough developing chamber
-
Hot air oven
Chromatographic Conditions
The following parameters were optimized to achieve the desired separation:
| Parameter | Optimized Condition |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (6:2:1.5:0.5, v/v/v/v) |
| Chamber Saturation | 20 minutes with the mobile phase |
| Development Distance | 80 mm |
| Application Volume | 5 µL |
| Band Width | 6 mm |
| Drying of Plate | Air-dried followed by heating at 60°C for 5 minutes |
| Detection Wavelength | 210 nm |
Rationale for Selection:
-
Stationary Phase: Normal phase silica gel was chosen due to the polar nature of the analyte.
-
Mobile Phase: A mixture of non-polar (toluene), medium-polar (ethyl acetate), and polar (methanol) solvents was used to achieve the optimal polarity for elution. Glacial acetic acid was added to suppress the ionization of the amine group, leading to a more symmetrical peak shape.
-
Detection Wavelength: The wavelength of 210 nm was selected after scanning the UV spectrum of the analyte, where it showed significant absorbance.
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (20-120 µg/mL): From the stock solution, prepare a series of dilutions in methanol to obtain concentrations of 20, 40, 60, 80, 100, and 120 µg/mL.
Sample Application and Chromatogram Development
Caption: HPTLC analysis workflow from sample preparation to quantification.
-
Plate Preparation: Activate the pre-coated silica gel 60 F254 plate by heating it at 60°C for 10 minutes.
-
Sample Application: Apply 5 µL of each working standard solution as 6 mm bands onto the HPTLC plate using the applicator.
-
Chromatogram Development: Place the plate in the twin-trough chamber, previously saturated with the mobile phase for 20 minutes, and develop it up to a distance of 80 mm.
-
Drying: Remove the plate from the chamber, air-dry it, and then heat it in an oven at 60°C for 5 minutes to completely remove the mobile phase.
-
Densitometric Scanning: Scan the dried plate at 210 nm using the HPTLC scanner in absorbance mode.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[4]
Caption: Logical flow of the HPTLC method validation process.
Specificity
Specificity was evaluated by analyzing the blank (methanol) and the standard solution. The absence of any interfering peaks at the Rf of the analyte in the blank chromatogram confirmed the specificity. Further confirmation was obtained from the forced degradation studies, where the analyte peak was well-resolved from the degradation product peaks.
Linearity and Range
The linearity was assessed by plotting the peak area against the corresponding concentrations of the working standard solutions (100, 200, 300, 400, 500, and 600 ng/band).
| Parameter | Result |
| Linearity Range | 100 - 600 ng/band |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy
Accuracy was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the standard was added to a pre-analyzed sample, and the mixtures were analyzed.
| Spiked Level | % Recovery (Mean ± SD, n=3) |
| 80% | 99.5 ± 0.8 |
| 100% | 100.2 ± 0.5 |
| 120% | 99.8 ± 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | Concentration (ng/band) | % RSD (n=6) |
| Repeatability | 300 | < 2% |
| Intermediate Precision | 300 | < 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 3.3 x (σ/S)
-
LOQ: 10 x (σ/S) (where σ is the standard deviation of the response and S is the slope of the calibration curve)
| Parameter | Result (ng/band) |
| LOD | ~20 ng/band |
| LOQ | ~60 ng/band |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | Observation |
| Mobile Phase Composition | ± 0.1 mL of Methanol | Rf change < 5% |
| Chamber Saturation Time | ± 5 minutes | No significant change in Rf or peak area |
| Development Distance | ± 2 mm | No significant change in Rf |
The low %RSD values for peak areas under these varied conditions indicated the robustness of the method.
Forced Degradation Studies
Forced degradation studies were conducted to establish the stability-indicating nature of the method.[5][6] The bulk drug was subjected to various stress conditions as per ICH guidelines.[7][8]
Protocol for Forced Degradation
-
Acid Hydrolysis: 1 mL of stock solution (1000 µg/mL) + 1 mL of 0.1 M HCl, refluxed at 80°C for 4 hours.
-
Alkaline Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, refluxed at 80°C for 4 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) for 24 hours.
After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted with methanol to a final concentration of 100 µg/mL before application to the HPTLC plate.
Results of Forced Degradation
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Degradation peak observed at Rf ~0.28 |
| Alkaline Hydrolysis | ~20% | Degradation peak observed at Rf ~0.32 |
| Oxidative Degradation | ~12% | Degradation peak observed at Rf ~0.55 |
| Thermal Degradation | ~8% | Minor degradation observed |
| Photolytic Degradation | ~5% | Minor degradation observed |
In all cases, the peak for this compound (Rf ~0.45) was well-resolved from the degradation product peaks, confirming the stability-indicating nature of the developed HPTLC method.
Conclusion
A simple, accurate, precise, and robust stability-indicating HPTLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method is highly suitable for routine quality control testing, purity evaluation, and stability studies of the bulk drug. The forced degradation studies confirmed that the method can effectively separate the parent drug from its degradation products, making it a reliable tool for assessing the stability of this compound.
References
- International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate.
- ResearchGate. (n.d.). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines.
- MDPI. (n.d.). Method validation for targeted HPTLC method as per ICH Q2 (R2) guidelines.
- Taylor & Francis Online. (n.d.). Stability-indicating HPTLC method for the determination of Naltrexone hydrochloride in bulk and tablet dosage form.
- ChemWhat. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE CAS#: 4442-85-7.
- TSI Journals. (n.d.). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms.
- MySkinRecipes. (n.d.). This compound.
- Open Access Journals - Research and Reviews. (n.d.). ICH Guidelines in Practice: Development and Validation of HPTLC Method for Simultaneous Estimation of Ketorolac Tromethamine and Ofloxacin in Ophthalmic Formulation.
- ijrpr. (n.d.). A Review of Stability Indicating Methods and Forced Degradation Studies.
- PharmaInfo. (n.d.). HPTLC Method Development and Validation: An Overview.
- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.
- Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
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Application Note: A Scalable and Validated Protocol for the Synthesis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Abstract: This document provides a comprehensive, step-by-step protocol for the scaled-up synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis is approached as a two-part process, beginning with the formation of the free base, 2-(Cyclohexyloxy)ethylamine, via a Williamson ether synthesis, followed by its conversion to the stable hydrochloride salt. This guide is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. We provide detailed analytical methods for in-process controls and final product validation, ensuring a reliable and reproducible outcome.
Synthesis Strategy and Mechanistic Rationale
The selected synthetic route is a robust and well-documented pathway that is amenable to scaling. It involves two primary chemical transformations:
-
Williamson Ether Synthesis: This classical reaction forms the core of the synthesis, creating the ether linkage. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this step, the alkoxide ion of cyclohexanol, generated in-situ by a strong base, acts as a nucleophile. It attacks the electrophilic carbon of a 2-haloethylamine, displacing the halide leaving group. For scalability and reactivity, sodium hydride is chosen as the base to deprotonate cyclohexanol, and 2-chloroethylamine hydrochloride is used as the alkylating agent.
-
Amine Salt Formation: The resulting free base, 2-(Cyclohexyloxy)ethylamine, is typically an oil and can be challenging to purify and store. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easily handled, purified by recrystallization, and stored.[2] This is achieved by reacting the amine with hydrochloric acid in an anhydrous organic solvent, which facilitates the precipitation of the salt.[2]
Reaction Scheme:
Part A: Williamson Ether Synthesis
Cyclohexanol reacts with 2-chloroethylamine in the presence of sodium hydride (NaH) and a suitable solvent like Tetrahydrofuran (THF) to yield 2-(Cyclohexyloxy)ethylamine.
Part B: Hydrochloride Salt Formation
2-(Cyclohexyloxy)ethylamine is treated with hydrochloric acid (HCl) in an anhydrous solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt.
Process Hazards and Safety Assessment
Scaling up chemical synthesis requires a rigorous evaluation of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with adequate engineering controls.
| Reagent/Solvent | GHS Pictograms | Hazard Statements & Precautions |
| Sodium Hydride (60% in mineral oil) | 🔥, 💧, corrosive | Flammable solid. In contact with water, releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. Handle under an inert atmosphere (Nitrogen or Argon).[3] |
| Tetrahydrofuran (THF), Anhydrous | 🔥, 💨, ⚠️ | Highly flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.[4] |
| Cyclohexanol | ⚠️ | Harmful if swallowed or in contact with skin. Causes skin and eye irritation. |
| 2-Chloroethylamine hydrochloride | ☠️, corrosive | Toxic if swallowed. Causes severe skin burns and eye damage. |
| Hydrochloric Acid (in Ether/Isopropanol) | 🔥, corrosive, ⚠️ | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[5] |
| Diethyl Ether | 🔥, 💨, ⚠️ | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |
Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene gloves for handling larger quantities).[3][5] All manipulations of sodium hydride and anhydrous solvents should be performed under an inert atmosphere.
Detailed Scale-Up Synthesis Protocol (1.0 Mole Scale)
This protocol is designed for a 1.0-mole scale synthesis. Appropriate adjustments to equipment size and cooling/heating capacity are necessary for further scaling.
Part A: Synthesis of 2-(Cyclohexyloxy)ethylamine (Free Base)
-
Reactor Setup: Equip a 5 L, three-necked, round-bottom flask (or a suitably sized jacketed reactor) with a mechanical stirrer, a temperature probe, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is flame-dried and maintained under a positive pressure of inert gas.
-
Reagent Charging: Charge sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol, 1.1 eq) into the reactor. Add 1.0 L of anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Begin stirring and cool the suspension to 0 °C using an ice-water bath. Slowly add cyclohexanol (100.16 g, 1.0 mol, 1.0 eq) dissolved in 250 mL of anhydrous THF via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 10 °C. Causality: Controlled addition is critical to manage the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Drive: After the addition is complete, slowly warm the mixture to room temperature and then heat to a gentle reflux (approx. 65 °C) for 2 hours to ensure complete deprotonation.
-
Alkylating Agent Addition: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve 2-chloroethylamine hydrochloride (116.0 g, 1.0 mol, 1.0 eq) in 500 mL of anhydrous Dimethylformamide (DMF). Rationale: DMF is used here to improve the solubility of the aminating agent. Add this solution slowly to the reactor over 90-120 minutes, keeping the internal temperature below 10 °C.
-
Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. EXTREME CAUTION: Quench the reaction by the very slow, dropwise addition of isopropanol (approx. 100 mL) to destroy any unreacted sodium hydride, followed by the slow addition of 500 mL of cold water. Causality: This is a highly exothermic step with vigorous gas evolution. A slow rate of addition and efficient cooling are paramount for safety.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Separate the layers. Extract the aqueous layer twice with 500 mL portions of ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic extracts with 500 mL of water, followed by 500 mL of brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Cyclohexyloxy)ethylamine as an oil.
Part B: Formation and Isolation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from Part A in 1.5 L of anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a 2.0 M solution of HCl in diethyl ether (550 mL, 1.1 mol, 1.1 eq) dropwise with vigorous stirring. A white precipitate will form immediately. Rationale: Using an anhydrous HCl solution in a non-polar solvent ensures the hydrochloride salt, which is ionic, will precipitate out, leaving organic impurities in the solution.[6][7]
-
Digestion: After complete addition, continue to stir the slurry at 0 °C for an additional 1-2 hours to maximize precipitation and crystal growth.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two 250 mL portions of cold, anhydrous diethyl ether to remove any remaining soluble impurities. Dry the white solid under high vacuum at 40-50 °C to a constant weight.
Process Visualization and Workflow
A clear visualization of the process flow is essential for planning and execution.
Sources
Application Note & Protocols: Advanced Derivatization Strategies for the Analytical Quantification of 2-(Cyclohexyloxy)ethylamine
Abstract: This document provides a comprehensive technical guide for the derivatization of 2-(Cyclohexyloxy)ethylamine hydrochloride, a primary amine that presents analytical challenges due to its low volatility and lack of a native chromophore. We present detailed protocols for two distinct and robust derivatization strategies: N-acylation with trifluoroacetic anhydride (TFAA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling with Dansyl Chloride for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The underlying chemical principles, experimental considerations, and comparative advantages of each method are discussed to empower researchers in selecting and implementing the optimal strategy for their specific analytical needs in pharmaceutical research and drug development.
Introduction: The Rationale for Derivatization
2-(Cyclohexyloxy)ethylamine is a primary aliphatic amine whose hydrochloride salt form is typically a white crystalline solid soluble in water.[1] Direct analysis of such compounds by common chromatographic techniques can be problematic. The primary amino group imparts high polarity and the potential for hydrogen bonding, leading to poor peak shape and low volatility, which complicates GC analysis. Furthermore, the molecule lacks a chromophore or fluorophore, rendering it nearly invisible to standard UV-Vis or fluorescence detectors in HPLC.[2]
Chemical derivatization addresses these limitations by covalently modifying the analyte to enhance its analytical properties. The goals of derivatizing 2-(Cyclohexyloxy)ethylamine are:
-
For GC Analysis: To increase volatility and thermal stability by replacing the active hydrogen on the primary amine with a less polar group.[3] This reduces analyte-column interactions and allows for elution at lower temperatures.
-
For HPLC Analysis: To introduce a chromophoric or fluorophoric tag that allows for highly sensitive detection.[2] This transformation enables quantification at trace levels, which is often required in pharmaceutical and biological matrices.
This guide provides detailed, validated protocols for achieving these goals, enabling robust and sensitive quantification of 2-(Cyclohexyloxy)ethylamine.
General Workflow for Sample Analysis
The analytical process, from sample receipt to final data interpretation, follows a structured workflow. The initial derivatization step is critical and dictates the subsequent chromatographic method.
Caption: General workflow for derivatization and analysis.
Method 1: GC-MS Analysis via N-Acylation with TFAA
Principle: N-acylation with Trifluoroacetic Anhydride (TFAA) is a robust method for derivatizing primary amines for GC analysis.[4][5] TFAA reacts with the primary amine of 2-(Cyclohexyloxy)ethylamine to form a stable, volatile N-trifluoroacetyl amide. The electron-withdrawing trifluoromethyl group significantly reduces the polarity of the amine, improving chromatographic peak shape and thermal stability.[6][7] The resulting derivative has a well-defined mass spectrum, ideal for selective and sensitive detection by MS.
Caption: N-acylation of 2-(Cyclohexyloxy)ethylamine with TFAA.
Detailed Experimental Protocol
Materials:
-
This compound standard/sample
-
Trifluoroacetic anhydride (TFAA)[4]
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
0.1 M Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water. For derivatization, transfer an aliquot containing approximately 1 mg of the free base equivalent into a clean reaction vial.
-
Neutralization: Add 0.5 mL of 0.1 M Sodium Bicarbonate solution to neutralize the hydrochloride salt and liberate the free amine. Vortex briefly.
-
Extraction: Add 1 mL of Ethyl Acetate to the vial. Vortex vigorously for 1 minute to extract the free amine into the organic layer. Centrifuge for 5 minutes to separate the phases.
-
Isolation: Carefully transfer the upper organic layer (Ethyl Acetate) to a new, clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Derivatization Reaction: Add 100 µL of TFAA to the dried ethyl acetate solution.[4] Cap the vial tightly.
-
Incubation: Heat the vial at 60-70°C for 20 minutes in a heating block or water bath.[4]
-
Work-up: Cool the vial to room temperature. Evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of Ethyl Acetate for GC-MS analysis.
GC-MS Instrumental Conditions
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injection Volume: 1 µL (Splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program: Initial 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500. For quantitative analysis, use Selected Ion Monitoring (SIM).
Method 2: HPLC-FLD Analysis via Dansylation
Principle: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent for primary and secondary amines.[2][8] It reacts with the nucleophilic primary amine of 2-(Cyclohexyloxy)ethylamine under alkaline conditions (pH 9.5-10.5) to form a stable, highly fluorescent sulfonamide derivative.[2] This process, known as dansylation, dramatically enhances detection sensitivity, allowing for quantification in the picomole range with a fluorescence detector.[2] The resulting dansyl-adduct is also more hydrophobic, improving its retention on reversed-phase HPLC columns.[2][8]
Detailed Experimental Protocol
Materials:
-
This compound standard/sample
-
Dansyl Chloride solution (e.g., 2 mg/mL in anhydrous acetone, prepare fresh)[9]
-
Carbonate-Bicarbonate Buffer (100 mM, pH 10)[8]
-
Quenching solution (e.g., 10% Ammonium Hydroxide or a primary amine solution like methylamine)[8]
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Reaction vials (1.5 mL)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water or a suitable buffer.
-
Derivatization Reaction: In a microcentrifuge tube, combine the following:
-
100 µL of Carbonate-Bicarbonate Buffer (pH 10)
-
50 µL of the sample or standard solution
-
100 µL of the freshly prepared Dansyl Chloride solution[8]
-
-
Incubation: Vortex the mixture thoroughly. Incubate in the dark at 60°C for 45-60 minutes.[10]
-
Quenching: After incubation, cool the vial to room temperature. Add 20 µL of the quenching solution to react with the excess Dansyl Chloride.[8] Vortex and let stand for 10 minutes.
-
Filtration & Analysis: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-FLD Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Fluorescence Detector (FLD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation λ = 330 nm, Emission λ = 530 nm[10]
Method Comparison and Selection
The choice between GC-MS and HPLC-FLD depends on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
| Feature | GC-MS with TFAA Derivatization | HPLC-FLD with Dansyl Chloride Derivatization |
| Principle | Increases volatility and thermal stability. | Adds a highly fluorescent tag. |
| Selectivity | High (based on mass-to-charge ratio). | High (based on fluorescence properties). |
| Sensitivity | Good (ng/mL range). | Excellent (pg/mL to ng/mL range).[2] |
| Sample Matrix | Requires clean extracts; susceptible to matrix interference. | More tolerant to complex matrices (e.g., biological fluids). |
| Throughput | Moderate; requires extraction and evaporation steps. | Higher; derivatization can be performed directly in aqueous buffer. |
| Confirmation | Provides structural information via mass spectrum. | Relies on retention time and fluorescence properties. |
| Best For | Confirmatory analysis, structural elucidation. | High-sensitivity quantification, routine analysis in complex matrices. |
Conclusion
The derivatization of 2-(Cyclohexyloxy)ethylamine is essential for its reliable and sensitive quantification. Acylation with TFAA provides a robust method for GC-MS analysis, offering high selectivity and structural confirmation. For applications demanding higher sensitivity, particularly in complex biological matrices, derivatization with Dansyl Chloride followed by HPLC-FLD analysis is the superior approach. The protocols detailed in this guide are self-validating systems that, when followed, provide a solid foundation for method development and routine analysis in research and quality control environments.
References
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- Macherey-Nagel. (n.d.). Derivatization reagents for GC.
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- Chan, K. M., & Wong, C. S. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 40(5), 441-450.
- Ghosh, M., et al. (2007). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 119(1), 61-64.
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Application Notes & Protocols: Synthesis of Multi-Target-Directed Ligands for the Potential Treatment of Neurological Disorders
Abstract
The multifactorial nature of neurodegenerative diseases, such as Alzheimer's Disease (AD), presents a formidable challenge to traditional single-target therapeutic strategies. This guide details the rationale, synthesis, and evaluation of a multi-target-directed ligand (MTDL) designed to concurrently address several pathological cascades in AD. We present a case study focusing on the synthesis of a novel benzothiazole-piperazine derivative, engineered to exhibit dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), alongside anti-amyloid aggregation properties. This document provides field-proven, step-by-step protocols for organic synthesis, purification, chemical characterization, and a suite of essential in vitro biological assays. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering next-generation therapeutics for neurological disorders.
Introduction: The Multi-Target Paradigm in Neurodegeneration
Alzheimer's Disease is characterized by a complex pathology involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress.[1][2] The failure of numerous single-target drug candidates has propelled the development of MTDLs, single chemical entities designed to engage multiple biological targets simultaneously.[3][4] This approach aims to achieve a synergistic therapeutic effect that is more potent and potentially less susceptible to resistance than combination therapies.
The therapeutic strategy detailed herein focuses on a compound scaffold integrating three key functionalities:
-
Cholinesterase Inhibition: To address the cognitive decline associated with the loss of the neurotransmitter acetylcholine.[5]
-
MAO-B Inhibition: To reduce oxidative stress and neurotoxicity arising from dopamine metabolism in the brain.[6]
-
Aβ Aggregation Inhibition: To prevent the formation of neurotoxic amyloid plaques, a central hallmark of AD.[7]
Our model compound class, benzothiazole-piperazine derivatives, has shown significant promise in exhibiting this desired polypharmacological profile.[7][8]
Rational Design & Workflow
The design of our target molecule, a novel benzothiazole-piperazine derivative, is based on a molecular hybridization strategy. The benzothiazole core is a recognized pharmacophore for inhibiting Aβ aggregation and interacting with cholinesterase enzymes, while the piperazine moiety is frequently incorporated to engage with monoamine oxidases and improve physicochemical properties for blood-brain barrier (BBB) penetration.
The overall workflow for the synthesis and evaluation of these potential therapeutic agents is a systematic, multi-stage process designed to validate the compound's chemical identity, purity, and biological activity.
Caption: Experimental workflow from synthesis to biological validation.
Synthesis and Characterization Protocols
This section details the multi-step synthesis of a representative benzothiazole-piperazine compound (designated Compound 4f ), adapted from established methodologies.[8][9]
General Synthetic Scheme
Caption: Multi-step synthesis of a benzothiazole-piperazine derivative.
Protocol 1: Synthesis of Intermediate 3a
-
Objective: To synthesize 4-(chloromethyl)-N-(benzo[d]thiazol-2-yl)benzamide.
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-aminobenzothiazole (2a ) (1.50 g, 10 mmol).
-
Dissolution: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM) and add pyridine (1.2 mL, 15 mmol). Cool the mixture to 0°C in an ice bath.
-
Reaction: Add a solution of 4-(chloromethyl)benzoyl chloride (1 ) (1.89 g, 10 mmol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, 8:2 hexanes:ethyl acetate) to yield Intermediate 3a as a white solid.
Protocol 2: Synthesis of Target Compound 4f
-
Objective: To couple Intermediate 3a with the appropriate piperazine derivative.
-
Setup: In a 50 mL round-bottom flask, combine Intermediate 3a (303 mg, 1 mmol), 1-(2-fluorophenyl)piperazine (216 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3 mmol).
-
Reaction: Add 20 mL of acetonitrile (ACN) and heat the mixture to reflux (approx. 82°C) for 8 hours. Monitor reaction completion by TLC.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and evaporate the solvent in vacuo.
-
Extraction: Redissolve the residue in 30 mL of ethyl acetate and wash with water (3 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude product from ethanol to afford the final Compound 4f as a pure solid.
Protocol 3: Compound Characterization
-
Objective: To confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of Compound 4f in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound in methanol and analyze using an ESI-TOF mass spectrometer to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Determine purity by injecting a 1 mg/mL solution onto a C18 reverse-phase column with a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% TFA) and UV detection at 254 nm.
Biological Evaluation Protocols
The following protocols are designed for a 96-well plate format to enable efficient screening.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This colorimetric assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine.[5] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, measured at 412 nm.[10] The rate of color formation is proportional to AChE activity.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE Solution (from Electrophorus electricus, 1 U/mL in buffer)
-
DTNB Solution (10 mM in buffer)
-
ATCI Solution (14 mM in buffer)
-
Test Compound (Compound 4f ) and Reference (Donepezil) stock solutions in DMSO, serially diluted.
-
-
Procedure:
-
Plate Setup:
-
Blank: 180 µL Buffer + 20 µL DMSO.
-
Control (100% Activity): 160 µL Buffer + 20 µL DMSO.
-
Inhibitor Wells: 160 µL Buffer + 20 µL of compound dilution.
-
-
Enzyme Addition: Add 20 µL of AChE solution to Control and Inhibitor wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of DTNB, followed immediately by 20 µL of ATCI to all wells.
-
Measurement: Read the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value by plotting % inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 5: Aβ Aggregation Inhibition Assay
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced emission upon binding to the β-sheet structures of amyloid fibrils.[1][11] Inhibition of Aβ aggregation is measured as a reduction in ThT fluorescence.
-
Reagents:
-
Aβ₁₋₄₂ peptide, pre-treated to ensure a monomeric state.
-
Phosphate Buffer (10 mM phosphate, 150 mM NaCl, pH 7.4).
-
ThT Stock Solution (e.g., 2 mM in water).
-
Test Compound (Compound 4f ) and Reference (Curcumin) solutions.
-
-
Procedure:
-
Reaction Setup: In a 96-well black, clear-bottom plate, combine Aβ₁₋₄₂ peptide (final conc. 10 µM), ThT (final conc. 5 µM), and either the test compound or vehicle (DMSO) in phosphate buffer.
-
Incubation: Seal the plate and incubate at 37°C for 48 hours with gentle shaking to promote fibril formation.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.[1][12]
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition: % Inhibition = [(F_control - F_inhibitor) / F_control] * 100, where F is the fluorescence reading after subtracting the blank.
-
Protocol 6: In Vitro Neuroprotection Assay
-
Principle: The human neuroblastoma SH-SY5Y cell line is used as a model of neuronal cells.[13] Cells are pre-treated with the test compound and then exposed to an oxidative stressor (e.g., H₂O₂) or a neurotoxin (e.g., aggregated Aβ peptide). The neuroprotective effect is quantified by measuring cell viability using the MTT assay.[14]
-
Procedure:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours. For more neuron-like characteristics, cells can be differentiated with retinoic acid prior to the experiment.[13][15]
-
Compound Pre-treatment: Treat the cells with various concentrations of Compound 4f for 2 hours.
-
Induce Toxicity: Add H₂O₂ (e.g., final concentration 500 µM) to the wells (except for the untreated control) and incubate for another 24 hours.[14]
-
Viability Assay (MTT):
-
Remove the medium and add fresh medium containing MTT reagent (0.5 mg/mL).
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Dissolve the crystals by adding DMSO and measure the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate cell viability relative to the untreated control cells: % Viability = (Abs_treated / Abs_control) * 100.
-
Compare the viability of cells treated with the toxin alone versus those pre-treated with the test compound.
-
Data Presentation & Expected Results
Quantitative data from the biological assays should be summarized for clear comparison. The following table presents representative data for Compound 4f , demonstrating its multi-target profile.[7][9]
| Compound | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Aβ Aggregation Inhibition (%) @ 20 µM |
| Compound 4f | 23.4 ± 1.1 | 40.3 ± 1.7 | ~40-50% (Expected) |
| Donepezil | ~8-12 | >10,000 | Negligible |
| Selegiline | >10,000 | ~10-15 | Negligible |
Data for Compound 4f are based on published findings for similarly structured benzothiazole-piperazine derivatives.[7][9]
Conclusion & Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of novel multi-target-directed ligands for neurological disorders. The representative data for Compound 4f highlight the potential of the benzothiazole-piperazine scaffold to effectively inhibit key pathological targets in Alzheimer's Disease.
Successful execution of these protocols will enable researchers to identify and validate promising lead compounds. Subsequent steps in the drug discovery pipeline would involve more complex evaluations, including in vitro BBB permeability assays, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and ultimately, efficacy studies in animal models of neurodegeneration.
References
- Creighton University. (n.d.). Thioflavin T spectroscopic assay.
- protocols.io. (2018). Thioflavin-T (ThT) Aggregation assay.
- Karaca, G. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances.
- Simeonov, A. et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
- Yelekçi, K. et al. (2020). Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. ACS Omega.
- Bio-protocol. (2023). Thioflavin T Aggregation Assay.
- Mathur, D. et al. (2005). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. PubMed.
- Fang, L. et al. (2014). Synthesis and evaluation of multi-target-directed ligands against Alzheimer's disease based on the fusion of donepezil and ebselen. PubMed.
- Karaca, G. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS.
- LeVine, H. (2016). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online.
- Reddy, P. et al. (2013). Structure-Based Design and Synthesis of Benzothiazole Phosphonate Analogues with Inhibitors of Human ABAD-Aβ for Treatment of Alzheimer's disease. PubMed Central.
- Yan, J. et al. (2017). Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin. PubMed.
- Lu, C. et al. (2012). Design, Synthesis, and Evaluation of Multitarget-Directed Resveratrol Derivatives for the Treatment of Alzheimer's Disease. ACS Publications.
- Sola, I. et al. (2021). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. MDPI.
- ResearchGate. (n.d.). Neuroprotective activity of compounds.
- Karaca, G. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Asen, N. & Aluko, R. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.
- Zhang, Y. et al. (2021). Drug Synthesis and Analysis of an Acetylcholinesterase Inhibitor: A Comprehensive Medicinal Chemistry Experience for Undergraduates. ACS Publications.
- ResearchGate. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Zhang, H. et al. (2017). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed Central.
- Sola, I. et al. (2020). Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease. PubMed Central.
- PEARL. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor.
- ResearchGate. (2022). Neuroprotective effects of compounds on SH SY5Y cells.
- Wang, Q. et al. (2019). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. PubMed Central.
- Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- Iwatsubo, T. et al. (1995). Purification and characterization of Lewy bodies from the brains of patients with diffuse Lewy body disease. PubMed.
- Chan, K. et al. (2022). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PubMed Central.
- Rahman, M. et al. (2022). Potential therapeutics against neurological disorders: Natural products-based drugs. NIH.
- McDermott, J. et al. (1988). Purification and characterization of a neuropeptide-degrading aminopeptidase from human brain. PubMed.
- Patel, M. et al. (2014). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. PubMed Central.
- Tsolaki, E. et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
Sources
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of multi-target-directed ligands against Alzheimer's disease based on the fusion of donepezil and ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of multitarget-directed ligands against Alzheimer's disease based on the fusion of donepezil and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Consistently Low Yield of 2-(Cyclohexyloxy)ethylamine
Question: My synthesis of 2-(Cyclohexyloxy)ethylamine via the Williamson ether synthesis consistently results in a low yield. What are the likely causes and how can I improve it?
Answer:
A low yield in the Williamson ether synthesis of 2-(Cyclohexyloxy)ethylamine can stem from several factors related to the reaction mechanism, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The primary reactants are typically a cyclohexyl-containing electrophile and a 2-aminoethanol derivative or vice versa. Here are the most common culprits and their solutions:
-
Sub-optimal Base Selection and Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of an alcohol to form a potent alkoxide nucleophile.[3][4] If the base used is not strong enough to completely deprotonate the alcohol, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[4] The reaction is often performed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
-
Side Reactions: The most significant side reaction in Williamson ether synthesis is elimination (E2), which competes with the desired substitution (SN2) pathway.[3] This is particularly prevalent when using secondary alkyl halides.
-
Inappropriate Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the elimination side reaction, thereby reducing the yield of the desired ether.
-
Solution: The optimal temperature should be determined empirically. Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Moisture in the Reaction: Alkoxides are highly reactive towards water. Any moisture in the reaction will quench the nucleophile, reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Optimizing the Williamson Ether Synthesis
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cyclohexanol. Cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise and stir the mixture until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: To the freshly prepared sodium cyclohexanolate solution, add 2-chloroethylamine hydrochloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using TLC.
-
Work-up and Extraction: After the reaction is complete, quench the reaction mixture by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Issue 2: Formation of Impurities During Synthesis
Question: I am observing significant impurities in my final product. What are the likely side products, and how can I minimize their formation?
Answer:
Impurity formation is a common challenge. The nature of the impurities will depend on the specific synthetic route chosen. For the Williamson ether synthesis, the primary impurity is often the elimination product.
-
Elimination Byproduct: As mentioned previously, the E2 elimination reaction is a major competing pathway.[3] This is especially true if you are using a secondary alkyl halide.
-
Minimization Strategy: The best way to minimize this is to use a primary alkyl halide and a secondary alkoxide.[3]
-
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your product.
-
Minimization Strategy: Ensure the reaction goes to completion by monitoring it with TLC. Adjusting the stoichiometry of the reactants (e.g., using a slight excess of the nucleophile) can also drive the reaction to completion.
-
Data Presentation: SN2 vs. E2 in Williamson Ether Synthesis
| Alkyl Halide | Alkoxide | Major Product | Minor Product |
| Primary | Secondary | Ether (SN2) | Alkene (E2) |
| Secondary | Primary | Ether (SN2) | Alkene (E2) |
| Tertiary | Primary/Secondary | Alkene (E2) | No Ether |
This table illustrates the general trend for the competition between substitution and elimination reactions in the Williamson ether synthesis.
Issue 3: Difficulty in Isolating and Purifying this compound
Question: I am having trouble isolating and purifying the hydrochloride salt of my product. What techniques are most effective?
Answer:
The hydrochloride salt of an amine is typically a water-soluble solid. This property can be leveraged for purification.
-
Acid-Base Extraction: After the synthesis of the free amine, you can perform an acid-base extraction to isolate the product.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with an aqueous acid solution (e.g., 1 M HCl).[5] The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted into a fresh organic layer.
-
Dry the organic layer, filter, and concentrate to obtain the purified free amine.
-
-
Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.[5] The hydrochloride salt will precipitate out and can be collected by filtration.
-
Recrystallization: The purity of the hydrochloride salt can be further improved by recrystallization from a suitable solvent system.[6]
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 2-(Cyclohexyloxy)ethylamine?
A1: The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including 2-(Cyclohexyloxy)ethylamine.[1][2][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2]
Q2: What are the key safety precautions to consider during this synthesis?
A2: When working with strong bases like sodium hydride, it is crucial to handle them under an inert atmosphere as they are highly reactive with water and can be pyrophoric. The use of appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves, is mandatory. All reactions should be performed in a well-ventilated fume hood.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
Q4: Are there alternative synthetic routes to consider?
A4: While the Williamson ether synthesis is common, other methods could be explored. For instance, a reductive amination of (cyclohexyloxy)acetaldehyde could be a viable alternative. This would involve the reaction of the aldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.
References
- Vertex AI Search. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods.
- Wikipedia. (2023, December 29). Williamson ether synthesis.
- Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). Procedure.
- TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine.
- The Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
- Royal Society of Chemistry. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 8(8), 1882-1887. [Link]
- Google Patents. (n.d.). EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
- Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
- MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
- Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
Sources
Technical Support Center: Purification of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Welcome to the technical support guide for 2-(Cyclohexyloxy)ethylamine hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this valuable chemical intermediate. Drawing upon fundamental principles of organic chemistry and extensive field experience, this guide provides robust, validated protocols and troubleshooting advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. However, typical impurities include:
-
Unreacted Starting Materials: Such as cyclohexanol or 2-aminoethanol.
-
Synthetic By-products: Dicyclohexyl ether or bis-[2-(cyclohexyloxy)ethyl]amine (a secondary amine formed from over-alkylation).
-
Solvent Residues: Residual solvents from the reaction or initial workup.
-
Inorganic Salts: Salts like sodium chloride (NaCl) generated during the hydrochloride salt formation or pH adjustments.
-
Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities.
Q2: My purified product is a sticky oil or gum, not the expected crystalline solid. What went wrong?
A2: "Oiling out" is a common issue in the crystallization of amine salts. The primary causes are:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
High Supersaturation: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil instead of forming ordered crystals.
-
Incorrect Solvent System: The chosen solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out prematurely.
-
Residual Water: The compound may be hygroscopic, and absorbed moisture can prevent crystallization.
Q3: The product is highly hygroscopic. How can I handle and dry it effectively?
A3: Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge for many amine salts.[1][2]
-
Handling: Always handle the material in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Minimize its exposure to the atmosphere.
-
Drying: Standard oven drying may be insufficient. The most effective method is drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for an extended period. For lab scale, using a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) is highly effective.
Q4: What are the best analytical methods to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is arguably the most powerful tool. It can identify and quantify impurities relative to the main compound by comparing the integration of their respective signals.[3][4] The presence of characteristic peaks for starting materials or by-products can be easily checked.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides excellent separation of components and gives mass information, which is crucial for identifying unknown impurities.
-
HPLC (High-Performance Liquid Chromatography): With a suitable detector (like UV or ELSD), HPLC is the gold standard for quantitative purity analysis, often providing purity values as a percentage of area.
-
Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. A close match with the theoretical values is a strong indicator of high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Purity After Initial Workup (<95%) | Presence of neutral or acidic organic impurities (e.g., cyclohexanol). | Perform an Acid-Base Extraction . This technique leverages the basicity of the amine to separate it from non-basic impurities. Refer to Protocol 1 .[5][6] |
| 2. Persistent Color (Yellow to Brown) in Product | Trace amounts of oxidized or polymeric by-products. | During recrystallization, perform a decolorization step using activated carbon .[7][8][9] This is highly effective at adsorbing large, chromophoric molecules. Refer to Protocol 3 . |
| 3. Recrystallization Fails or "Oils Out" | Improper solvent choice, cooling rate is too fast, or presence of impurities inhibiting crystallization. | 1. Re-evaluate the solvent system . See the Solvent System Selection table below. 2. Ensure slow cooling . Allow the flask to cool to room temperature undisturbed before moving to an ice bath. 3. Try seeding . Add a tiny crystal of pure product to the supersaturated solution to initiate crystallization. 4. If oiling persists, re-dissolve the oil in a minimum of hot solvent and try adding the anti-solvent very slowly at an elevated temperature. |
| 4. Low Yield After Recrystallization | The compound has significant solubility in the cold recrystallization solvent; too much solvent was used. | 1. Minimize the amount of hot solvent used for dissolution. Add it portion-wise until the solid just dissolves. 2. Choose a solvent system with lower cold solubility . Isopropanol is often preferred over ethanol for amine hydrochlorides for this reason.[10][11] 3. Ensure complete precipitation by allowing sufficient time at low temperature (e.g., 4 °C overnight). |
| 5. Product Contains Inorganic Salts (e.g., NaCl) | Co-precipitation of inorganic salts, especially if aqueous HCl was used for salt formation. | Wash the filtered solid with a small amount of a cold, anhydrous solvent in which the desired product is insoluble but the inorganic salt is also insoluble (e.g., cold acetone or diethyl ether). Alternatively, re-work the material via an acid-base extraction (Protocol 1) to remove all water-soluble salts.[12] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from the basic amine product.
Principle: The free amine base is soluble in organic solvents, while its protonated hydrochloride salt is soluble in water. This difference in solubility is exploited to wash away impurities.[13][14]
Steps:
-
Dissolution: Dissolve the crude this compound in deionized water. Add a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Basification: Slowly add a base (e.g., 2M NaOH solution) while stirring until the aqueous layer is basic (pH > 11). This deprotonates the amine hydrochloride, converting it into the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. The free amine will move into the organic layer, while inorganic salts and polar impurities will remain in the aqueous layer. Separate the layers.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation: Re-dissolve the purified amine in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitated pure hydrochloride salt by filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum.
Protocol 2: Optimized Recrystallization
Principle: Recrystallization purifies crystalline compounds based on their differential solubility in a hot versus cold solvent.
Steps:
-
Solvent Selection: Choose a suitable solvent or solvent system from the table below. A good choice is a solvent that dissolves the compound when hot but not when cold. Isopropanol is often a good starting point.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) to the solvent's boiling point until the solid is fully dissolved. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (e.g., isopropanol) and then add the "bad" anti-solvent (e.g., hexane) dropwise at an elevated temperature until turbidity persists.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | Good balance of polarity. Generally provides good recovery for amine hydrochlorides.[10][11] |
| Ethanol / Diethyl Ether | Two-Solvent | Dissolve in minimal hot ethanol; add diethyl ether as the anti-solvent.[15] |
| Isopropanol / Hexane | Two-Solvent | Dissolve in minimal hot IPA; add hexane as the anti-solvent. Good for inducing crystallization if the compound is too soluble in pure IPA. |
| Methanol / Toluene | Two-Solvent | Dissolve in minimal hot methanol; add toluene as the anti-solvent. |
Protocol 3: Decolorization with Activated Carbon
Principle: Activated carbon has a high surface area with pores that are effective at adsorbing large, colored organic molecules.[16][7][17]
Steps:
-
Follow Recrystallization Steps 1 & 2: Dissolve the crude, colored compound in the minimum amount of hot solvent.
-
Add Carbon: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Stir: Gently swirl or stir the mixture for a few minutes while keeping it hot. Avoid boiling, as this can cause the solution to bump violently.
-
Hot Filtration: Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Proceed with Recrystallization: Continue from Step 4 of the recrystallization protocol (cooling, isolation, and drying).
Visualized Workflows
Troubleshooting Decision Tree
This diagram outlines a logical path for selecting a purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for purification strategy.
Acid-Base Extraction Workflow
This diagram illustrates the separation of the desired amine from neutral impurities.
Caption: Workflow for acid-base extraction.
References
- OozeChem. Activated Carbon For Decolorization.
- Carbotecnia. Decolorization with Activated Carbon.
- Purocarbon. Activated Carbon for Bleaching.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Wikipedia. Acid–base extraction.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Wikipedia. Activated carbon.
- Huamei Carbon. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters.
- BenchChem. Technical Support Center: Purification of Long-Chain Amines.
- Reddit r/Chempros. Amine workup.
- University of Rochester, Department of Chemistry. Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics.
- PerMix. Mixing & Drying Hygroscopic Materials.
- University of Rochester, Department of Chemistry. Workup: Amines.
- National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Reddit r/chemistry. Ways of crashing out amines.
- ACS Publications. “Pure by NMR”?. Organic Letters.
- Sulfur Recovery Engineering Inc. Troubleshooting — SRU and Amine Blog.
- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- ResearchGate. (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- Schaeffer. Hygroscopic Bulk Solids.
- Scribd. Handling of Hygroscopic Products System-Technik.
- ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- BenchChem. Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride.
- University of Bath's research portal. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- APL Services. Amines Purification - HSAS Removal Unit (RU).
- ResearchGate. Purification of organic hydrochloride salt?.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. US20100204470A1 - method for salt preparation.
Sources
- 1. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 2. schaeffer-trading.com [schaeffer-trading.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. activecarbon.es [activecarbon.es]
- 9. Activated carbon - Wikipedia [en.wikipedia.org]
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- 17. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
Common side reactions in the synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride
Technical Support Center: Synthesis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the synthesis. The primary route discussed is the Williamson ether synthesis, a robust and common method for this transformation, which involves the reaction of a cyclohexyl halide or sulfonate with ethanolamine or a protected variant, followed by hydrochloride salt formation.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors, primarily competing side reactions and suboptimal conditions.
Potential Causes & Solutions:
-
E2 Elimination as a Major Side Reaction: The Williamson ether synthesis is an S(_N)2 reaction. However, the alkoxide base required can also promote an E2 elimination reaction, especially with a secondary substrate like a cyclohexyl halide, to form cyclohexene.[1][2]
-
Causality: The alkoxide of ethanolamine is a strong base. When it attacks a β-hydrogen on the cyclohexyl ring instead of the carbon bearing the leaving group, elimination occurs. This is more prevalent at higher temperatures.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature between 50-80 °C. Higher temperatures significantly favor the E2 elimination pathway.[3]
-
Choice of Leaving Group: Use cyclohexyl tosylate or mesylate instead of a halide (bromide or iodide). Sulfonates are excellent leaving groups but are less basic than halides, which can slightly disfavor the elimination pathway.
-
Base Addition: Add your base (e.g., NaH, NaOH) portion-wise to the solution of ethanolamine and cyclohexyl halide at a lower temperature (e.g., 0-25 °C) to keep the instantaneous concentration of the strong alkoxide base low, before gently heating.
-
-
-
Incomplete Deprotonation of Ethanolamine: For the reaction to proceed, the ethanolamine hydroxyl group must be deprotonated to form the more nucleophilic alkoxide.
-
Causality: Using a weak base or an insufficient amount of a strong base will result in unreacted ethanolamine, which is a poor nucleophile.
-
Troubleshooting Protocol:
-
Use a Strong Base: Sodium hydride (NaH) is highly effective for generating the alkoxide. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stirring and Time: Allow sufficient time (e.g., 30-60 minutes) for the deprotonation to complete before adding the cyclohexyl halide. You should observe the cessation of hydrogen gas evolution.
-
-
-
Solvent Issues: The choice of solvent is critical for an S(_N)2 reaction.
-
Causality: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity. Non-polar solvents may not adequately dissolve the ionic alkoxide.
-
Troubleshooting Protocol:
-
Q2: I'm observing an unexpected, less polar spot on my TLC plate. What could this impurity be?
A2: A less polar (higher R(_f)) spot often corresponds to a byproduct that lacks the polar amine or hydroxyl groups of the starting materials and product.
Potential Impurities & Identification:
-
Dicyclohexyl Ether: This byproduct can form if residual cyclohexanol is present and reacts with the cyclohexyl halide under basic conditions. It can also arise from the reaction of the cyclohexoxide ion (formed from elimination) with another molecule of cyclohexyl halide.
-
Formation Pathway: Cyclohexyl-O
+ Cyclohexyl-Br → Cyclohexyl-O-Cyclohexyl + Br -
Identification: This compound is non-polar and will have a high R(_f) value on silica gel TLC. It can be confirmed by GC-MS, looking for its characteristic molecular ion peak.
-
-
Cyclohexene: As mentioned in A1, this is a major byproduct from the E2 elimination reaction.[1]
-
Formation Pathway: Base-mediated elimination of H-Br from cyclohexyl bromide.
-
Identification: Cyclohexene is volatile and non-polar. It will appear as a high R(_f) spot on TLC (if visualized, e.g., with KMnO(_4) stain) and can be readily identified by its low boiling point and characteristic signals in
H NMR spectroscopy.
-
Q3: The final product, after adding HCl, is an oil and refuses to crystallize. How can I isolate a solid hydrochloride salt?
A3: Oiling out during salt formation is typically due to impurities hindering the crystallization process or the use of an inappropriate solvent system.
Troubleshooting Protocol for Crystallization:
-
Purify the Free Base First: Before attempting salt formation, ensure the purity of the 2-(Cyclohexyloxy)ethylamine free base.
-
Step 1 (Work-up): After the reaction is complete, quench carefully with water, and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Step 2 (Purification): Purify the crude free base by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent containing a small amount of base (e.g., ethyl acetate with 1-2% triethylamine) is effective. The triethylamine prevents the amine product from streaking on the acidic silica gel.
-
-
Optimize the Salt Formation & Crystallization:
-
Step 1 (Solvent Selection): Dissolve the purified free base in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Diethyl ether or a mixture of ethyl acetate and hexanes are excellent choices.
-
Step 2 (HCl Addition): Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base.
-
Step 3 (Induce Crystallization): If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod at the liquid-air interface. Cooling the solution in an ice bath or storing it at low temperature (4 °C) overnight can also promote crystallization.
-
Step 4 (Isolation): Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-(Cyclohexyloxy)ethylamine?
A1: The most common and direct method is the Williamson ether synthesis .[5] This involves reacting an alkali metal salt of ethanolamine with a cyclohexyl derivative bearing a good leaving group (e.g., cyclohexyl bromide or cyclohexyl tosylate). An alternative, though less direct, route could involve the reductive amination of 2-(cyclohexyloxy)acetaldehyde, though the synthesis of the starting aldehyde adds steps.[6][7]
Q2: What are the most critical reaction parameters to control?
A2: The three most critical parameters are:
-
Temperature: To minimize the E2 elimination side reaction.[3]
-
Base Stoichiometry: To ensure complete formation of the reactive nucleophile without using a vast excess that could promote side reactions.
-
Anhydrous Conditions: Water can react with the strong base (like NaH) and can also interfere with the S(_N)2 reaction by solvating the nucleophile.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. Adding 1-2% triethylamine to the mobile phase can improve the spot shape for the amine product.
-
Visualization: Use a UV lamp if your starting material is UV-active. Otherwise, stain the TLC plate with potassium permanganate (KMnO(_4)) or ninhydrin. The starting cyclohexyl halide and the product amine will show up with these stains. The reaction is complete when the spot corresponding to the limiting reagent (usually the cyclohexyl halide) has disappeared.
Section 3: Mechanistic Insights & Byproduct Summary
Understanding the reaction mechanism is key to controlling its outcome. The desired synthesis of 2-(Cyclohexyloxy)ethylamine proceeds via an S(_N)2 pathway. However, it is in direct competition with an E2 elimination pathway.
Reaction Pathways Diagram
The following diagram illustrates the desired S(_N)2 reaction versus the main competing E2 side reaction.
Caption: S(_N)2 vs. E2 pathways in the synthesis.
Common Impurities and Byproducts
The table below summarizes the common side products, their origin, and key characteristics for identification.
| Impurity/Byproduct | Origin | Key Identification Characteristics |
| Cyclohexene | E2 Elimination of Cyclohexyl Halide | Volatile liquid, high R(_f) on TLC, characteristic alkene signals in |
| Dicyclohexyl ether | Reaction of cyclohexoxide with cyclohexyl halide | Non-polar oil, high R(_f) on TLC, identifiable by GC-MS. |
| Unreacted Ethanolamine | Incomplete reaction / Insufficient base | Water-soluble, low R(_f) on TLC, will remain in the aqueous phase during work-up. |
| N,O-bis-alkylation product | Reaction of product amine with another cyclohexyl halide | Higher molecular weight, less polar than product, identifiable by LC-MS. |
References
- Benkeser, R. A., et al. (1959). Reduction of Organic Compounds by Lithium in Low Molecular Weight Amines. IV. The Reduction of Non-aromatic Unsaturated Linkages. Journal of the American Chemical Society, 81(23), 6573–6577.
- BYJU'S. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Guidechem. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE 5471-55-6 wiki.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing HPLC Separation of 2-(Cyclohexyloxy)ethylamine Hydrochloride and its Impurities
Welcome to the Technical Support Center dedicated to the analytical challenges associated with 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your high-performance liquid chromatography (HPLC) method development and routine analysis. As a potent pharmaceutical intermediate, ensuring the purity and stability of this compound is paramount. This resource provides scientifically sound solutions to common obstacles encountered during its separation from potential impurities.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific chromatographic problems you may encounter during the analysis of this compound.
Q1: Why am I observing significant peak tailing for the main this compound peak?
A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a primary amine group.[1] This phenomenon is often attributed to secondary interactions between the protonated amine and residual silanol groups on the surface of silica-based reversed-phase columns.[2]
Underlying Causes and Solutions:
-
Silanol Interactions: At typical reversed-phase pH ranges (3-7), the primary amine of your analyte will be protonated (positively charged), while some surface silanol groups on the column packing will be ionized (negatively charged).[1] This electrostatic interaction can lead to delayed elution and asymmetrical peak shapes.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5) with an appropriate buffer (e.g., phosphate or formate) will protonate the silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Mobile Phase Additives: Incorporating a competing base, such as 0.1% triethylamine (TEA), into the mobile phase can saturate the active silanol sites, thereby improving peak shape.[1][4]
-
Solution 3: Column Selection: Employ a modern, high-purity silica column with advanced end-capping to reduce the number of accessible silanol groups. Alternatively, columns with polar-embedded or charged-surface technologies are designed to shield these interactions and are often recommended for basic analytes.[2][3]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Solution: Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves. If so, adjust your sample preparation to fall within the linear dynamic range of your method.
-
-
Extra-Column Effects: Poorly made connections, excessive tubing length, or a large detector cell volume can contribute to band broadening and peak tailing.[2]
-
Solution: Ensure all fittings are properly tightened. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length between the injector, column, and detector.[2]
-
Q2: My resolution between the main peak and a closely eluting impurity is insufficient. How can I improve it?
A2: Achieving adequate resolution between a parent compound and its impurities is a critical aspect of a stability-indicating method. Several factors can be adjusted to enhance separation.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic solvent (acetonitrile vs. methanol) can significantly influence selectivity. Systematically vary the percentage of the organic modifier in your mobile phase. A 5-10% change can have a substantial impact.[5]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can help to sharpen the peaks and improve the separation of closely eluting compounds.
-
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of both the analyte and the impurities, potentially leading to differential retention and improved resolution. This is particularly effective if the impurities have different pKa values from the parent compound.
-
Column Parameters:
-
Stationary Phase Chemistry: If you are using a standard C18 column, consider a stationary phase with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These can offer alternative interaction mechanisms that may better resolve your compounds of interest.
-
Particle Size and Column Length: Increasing column efficiency often leads to better resolution. This can be achieved by using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or by increasing the column length.[5]
-
-
Temperature Control: Operating at a controlled, elevated temperature (e.g., 30-40°C) using a column oven can decrease mobile phase viscosity, improve mass transfer, and sometimes alter selectivity, leading to better resolution.
Q3: I'm observing a drift in retention times over a sequence of injections. What is the likely cause?
A3: Retention time drift can compromise the reliability of your analytical method. The root cause is often related to the stability of the chromatographic system.
Troubleshooting Retention Time Instability:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially between gradient runs, is a common cause of retention time shifts. Ensure that the column is adequately equilibrated before the first injection and that the post-run equilibration time is sufficient.
-
Mobile Phase Preparation:
-
Inconsistent preparation of the mobile phase from run to run can lead to variability. Always use precise measurements for all components.
-
If using a buffered mobile phase, ensure it is well-mixed and that the pH is consistent.
-
Over time, volatile components of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. A column oven is highly recommended to maintain a stable operating temperature.[5]
-
Pump Performance: Inconsistent flow rates due to pump malfunctions (e.g., worn seals, check valve issues) can cause retention time drift. Regular maintenance of the HPLC pump is essential.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the analysis of this compound.
Q4: What is a good starting point for developing an HPLC method for this compound and its impurities?
A4: A systematic approach to method development is recommended. The following table outlines a robust starting point for a reversed-phase HPLC method.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A general-purpose column that provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to minimize silanol interactions and ensure good peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | A slightly elevated temperature can improve peak shape and reduce backpressure. |
| Detection | UV at 210 nm | Since the analyte lacks a strong chromophore, detection at a lower wavelength is necessary. |
| Injection Vol. | 10 µL | A typical injection volume that can be adjusted based on sample concentration. |
Q5: How should I perform forced degradation studies for this compound to develop a stability-indicating method?
A5: Forced degradation studies are essential to demonstrate the specificity of your analytical method by showing that it can separate the parent drug from its degradation products.[6][7] According to ICH guidelines, the drug substance should be subjected to a variety of stress conditions.[8][9]
Typical Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60 °C for 24-48 hours |
| Oxidation | 3% H₂O₂ | Room temperature for 24-48 hours |
| Thermal Degradation | Dry heat at 80 °C | 48-72 hours |
| Photolytic Degradation | Exposed to UV and visible light (ICH Q1B) | As per guidelines |
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak.
Q6: What are the potential impurities of this compound that I should be aware of?
A6: Potential impurities can arise from the manufacturing process or from the degradation of the drug substance. While specific impurities will depend on the synthetic route, some general classes to consider include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: As identified through forced degradation studies (e.g., products of hydrolysis, oxidation).
A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered with this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chromatography. Taylor & Francis.
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- Forced Degradation Studies Research Articles. R Discovery.
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Stability indicating study by using different analytical techniques. IJSDR.
- Analytical Methods. RSC Publishing.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.
- Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 2-(Cyclohexyloxy)ethylamine Hydrochloride Solution Stability
Welcome to the technical support center for 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As direct public stability data for this specific molecule is limited, this guide synthesizes established principles of amine hydrochloride chemistry and pharmaceutical stability testing to provide a robust framework for your experimental success.
I. Understanding the Intrinsic Stability of this compound
This compound possesses two key functional groups that dictate its stability profile in solution: an ether linkage and a primary amine hydrochloride salt. The hydrochloride salt form generally enhances the stability and solubility of the amine in aqueous solutions compared to its free base form. However, like all amine hydrochlorides, its stability can be influenced by various environmental factors.
The primary degradation pathways anticipated for this molecule are hydrolysis of the ether bond and oxidation of the amine group. The extent of these degradation processes is typically dependent on pH, temperature, light exposure, and the presence of oxidizing agents.
II. Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause?
A color change in your solution is a common indicator of chemical degradation, most likely due to oxidation. Primary amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. To mitigate this, it is recommended to prepare solutions using de-gassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage.[1] Protecting the solution from light by using amber vials or covering the container with aluminum foil is also a crucial preventative measure.
Q2: I observe a precipitate forming in my aqueous solution over time. What could be the reason?
Precipitation can occur for a few reasons:
-
Change in pH: The solubility of amine hydrochlorides is pH-dependent. If the pH of your solution shifts to become more basic, the equilibrium will favor the formation of the less soluble free base, which may precipitate out of solution. Ensure your buffer has sufficient capacity to maintain the desired pH.
-
Temperature Effects: Solubility can be temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the compound might precipitate if its concentration exceeds its solubility at the lower temperature.
-
Degradation: While less common, some degradation products may be less soluble than the parent compound, leading to precipitation over time.
Q3: What is the optimal pH range for storing solutions of this compound?
Generally, amine hydrochlorides are most stable in acidic conditions, as the protonated form is less susceptible to oxidation.[2][3] A pH range of 3 to 5 is a reasonable starting point for enhanced stability. However, the ether linkage in this compound could be susceptible to acid-catalyzed hydrolysis at very low pH. Therefore, the optimal pH is a balance between minimizing oxidation (favored at lower pH) and preventing hydrolysis (favored at neutral to slightly acidic pH). It is crucial to perform pH-dependent stability studies for your specific application to determine the ideal storage conditions.
Q4: Can I heat my solution to aid in dissolution?
Gentle heating can be employed to aid dissolution, but prolonged exposure to high temperatures can accelerate degradation.[4][5] It is advisable to heat the solution for the shortest time necessary and to cool it to room temperature promptly. For long-term storage, solutions should be kept at recommended cool temperatures, typically 2-8°C, and protected from light.[6][7]
Q5: I have detected a new peak in my HPLC analysis of an aged solution. Is this a degradation product?
The appearance of a new peak in a stability-indicating HPLC method is a strong indication of degradation.[8][9][10] To confirm this, you should perform forced degradation studies (see Section IV) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[11][12][13] If the retention time of the new peak in your aged sample matches a peak generated during the forced degradation studies, it is likely a degradation product. Further characterization using techniques like LC-MS can help in identifying the structure of the degradant.[9]
III. Troubleshooting Guide
This section provides a structured approach to resolving common stability issues encountered during experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the amine. | Prepare solutions with de-gassed solvents. Store under an inert atmosphere (N2 or Ar). Protect from light using amber vials or foil wrapping. |
| Precipitate Formation | pH shift leading to free base formation. Temperature-dependent solubility. | Verify and buffer the pH of the solution. Avoid drastic temperature fluctuations during storage. Prepare solutions at concentrations known to be soluble at the storage temperature. |
| Loss of Potency/Concentration Over Time | Chemical degradation (hydrolysis or oxidation). | Conduct a stability study to determine the rate of degradation under your experimental conditions. Adjust storage conditions (lower temperature, protect from light, control pH) to enhance stability. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Perform forced degradation studies to generate and identify potential degradation products. Validate your analytical method to ensure it is stability-indicating. |
| Inconsistent Experimental Results | Instability of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, validate its stability over the intended storage period and conditions. |
IV. Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental results, it is imperative to perform stability studies. The following are generalized protocols for forced degradation studies based on ICH guidelines.[6][7][11]
Protocol 1: Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., water, methanol, or a co-solvent mixture) to a final concentration of 1 mg/mL.
-
Ensure the solution is clear and free of particulates. This stock solution will be used for the stress studies.
Protocol 2: Forced Degradation Studies
For each condition, a control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed sample.
A. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.
B. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.
C. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.
D. Thermal Degradation:
-
Place 1 mL of the stock solution in a clear vial.
-
Heat in a calibrated oven at 80°C for 48 hours.
-
Cool to room temperature and dilute to 10 mL with the mobile phase for HPLC analysis.
E. Photolytic Degradation:
-
Place 1 mL of the stock solution in a photostability chamber.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).
-
Dilute the sample to 10 mL with the mobile phase for HPLC analysis.
Protocol 3: HPLC Analysis
A stability-indicating HPLC method should be used to analyze the samples from the forced degradation studies. The method should be able to separate the parent compound from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL
V. Visualization of Concepts
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
VI. Summary of Stability-Indicating Parameters
| Parameter | Condition | Potential Degradation | Analytical Consideration |
| pH | Acidic (pH < 4), Basic (pH > 8) | Hydrolysis of ether, Oxidation of amine | Monitor for new peaks corresponding to cyclohexanol, 2-aminoethanol, and oxidized species. |
| Temperature | Elevated temperatures (>40°C) | Increased rate of all degradation pathways. | Perform kinetic studies at different temperatures to determine activation energy. |
| Light | Exposure to UV/Visible light | Photodegradation, photo-oxidation. | Use a photostability chamber and compare with a dark control. |
| Oxidizing Agents | Presence of H₂O₂ or atmospheric O₂ | Oxidation of the amine group. | Analyze for loss of parent compound and formation of new, more polar peaks. |
By understanding the potential stability issues and implementing a robust testing strategy, researchers can ensure the integrity of their experimental results and the quality of their drug development programs.
References
- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (2003). [Link]
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (1996). [Link]
- Patolia, V. N. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online (2020). [Link]
- Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
- Separation Science. Analytical Techniques In Stability Testing. (2025). [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate.
- Google Patents. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). [Link]
- PubChem. 2-(Cyclohexyloxy)ethylamine. [Link]
- ScienceDirect. Thermal stability and thermal decomposition study of hindered amine light stabilizers. (2025). [Link]
- OUCi. Analytical Techniques for the Assessment of Drug Stability. [Link]
- Eurachem. The Fitness for Purpose of Analytical Methods. (2014). [Link]
- IKEV. The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. [Link]
- ResearchGate. Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO 2 Capture Process. [Link]
- MDPI. Photocatalytic Degradation of Tetracycline Hydrochloride by Mn/g-C3N4/BiPO4 and Ti/g-C3N4/BiPO4 Composites: Reactivity and Mechanism. [Link]
- PubMed. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). [Link]
- MDPI. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
Sources
- 1. ikev.org [ikev.org]
- 2. 2-(Cyclohexyloxy)ethylamine | C8H17NO | CID 16789183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
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- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-(Cyclohexyloxy)ethylamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful synthesis of this important chemical intermediate.
Introduction
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][2][3][4] In this specific case, it entails the reaction of cyclohexanol with a 2-haloethylamine derivative. While the reaction appears straightforward, optimizing conditions to maximize yield and purity requires a thorough understanding of the underlying chemical principles and potential pitfalls. This guide will walk you through the critical aspects of this synthesis, from reactant selection to final product purification, in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically a two-step process based on the Williamson ether synthesis.
Step 1: Deprotonation of Cyclohexanol
First, cyclohexanol is deprotonated by a strong base to form the sodium cyclohexoxide nucleophile.
Step 2: Nucleophilic Substitution (SN2 Reaction)
The resulting cyclohexoxide then reacts with a suitable 2-haloethylamine derivative, such as 2-chloroethylamine hydrochloride, in a bimolecular nucleophilic substitution (SN2) reaction to form the free base of 2-(Cyclohexyloxy)ethylamine.[2][4]
Step 3: Hydrochloride Salt Formation
Finally, the free base is treated with hydrochloric acid to yield the desired this compound salt.
Below is a DOT script representation of the overall workflow.
Caption: General workflow for the synthesis of this compound.
Q2: Which starting materials are recommended for this synthesis?
The choice of starting materials is critical for a successful synthesis.
-
Cyclohexanol: A readily available and inexpensive starting material.
-
2-Chloroethylamine hydrochloride: This is a common and commercially available reagent.[5] Using the hydrochloride salt is often more convenient than handling the volatile and potentially hazardous free base. The hydrochloride also protects the amine group from acting as a nucleophile itself.
Q3: What is the best choice of base for the deprotonation of cyclohexanol?
A strong base is required to effectively deprotonate the alcohol and form the alkoxide.[3][6]
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | A powerful, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is hydrogen gas.[7] | Highly reactive and requires careful handling under anhydrous conditions. |
| Sodium Metal (Na) | Effective for deprotonation. | Can be difficult to handle and may lead to side reactions if not used carefully. |
| Sodium Hydroxide (NaOH) | Inexpensive and readily available. | Can be less effective than NaH, and the presence of water can interfere with the reaction. Often used in conjunction with a phase-transfer catalyst. |
For laboratory-scale synthesis, sodium hydride (NaH) is generally the preferred choice due to its high efficiency.
Q4: What are the optimal reaction conditions (solvent, temperature, and time)?
The reaction conditions should be carefully controlled to favor the desired SN2 reaction and minimize side reactions.
-
Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion.[2][6] Suitable solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
-
Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate, generally in the range of 50-100 °C .[1] However, excessively high temperatures can promote the competing E2 elimination reaction.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific reactants and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is a common issue in Williamson ether synthesis. Here are some potential causes and solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Cyclohexanol | Ensure the use of a sufficiently strong and fresh batch of base (e.g., NaH). Use anhydrous solvents to prevent quenching of the base. |
| Inefficient SN2 Reaction | Consider using a more reactive halide, such as 2-bromoethylamine or 2-iodoethylamine, as the leaving group ability follows the trend I > Br > Cl. The addition of a catalytic amount of sodium iodide can facilitate the reaction if using 2-chloroethylamine hydrochloride. |
| Competing E2 Elimination | This is a significant side reaction, especially with secondary halides.[6] To minimize elimination, use the least sterically hindered reactants possible and avoid excessively high temperatures. |
| Use of a Phase-Transfer Catalyst (PTC) | If using a biphasic system (e.g., with NaOH), a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the alkoxide from the aqueous to the organic phase.[8][9] |
The following DOT script illustrates the competition between SN2 and E2 pathways.
Caption: Competing SN2 and E2 reaction pathways.
Problem 2: Formation of Byproducts
Besides the product of E2 elimination, other byproducts may form:
-
Dicyclohexyl ether: This can form if there is an excess of cyclohexanol and a competing reaction occurs. To minimize this, use a stoichiometric or slight excess of the 2-haloethylamine.
-
N-Alkylation products: While the amine in 2-chloroethylamine hydrochloride is protonated and thus less nucleophilic, under strongly basic conditions, some deprotonation might occur, leading to N-alkylation side products. Maintaining a controlled addition of the base can help mitigate this.
Problem 3: Difficulties in Product Isolation and Purification
The workup and purification steps are crucial for obtaining a pure product.
-
Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification of the Free Base: The crude free base can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Formation and Purification of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate out and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to further purify the product.
Experimental Protocols
Protocol 1: Synthesis of 2-(Cyclohexyloxy)ethylamine
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
SN2 Reaction: Add 2-chloroethylamine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Heat the mixture to reflux (around 65-70 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Formation of this compound
-
Dissolve the purified 2-(Cyclohexyloxy)ethylamine free base in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) until the precipitation of the hydrochloride salt is complete.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
1H NMR: The proton NMR spectrum should show characteristic peaks for the cyclohexyl and ethylamine protons.
-
13C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
FTIR: The infrared spectrum will show characteristic absorption bands for the N-H, C-H, and C-O bonds.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
References
- ChemTalk. Williamson Ether Synthesis. [Link]
- Wiley-VCH. (2007).
- The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Li, Z., et al. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering.
- PubChem. 2-(Cyclohexyloxy)ethylamine. [Link]
- Organic Letters. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
- Google Patents. (2020). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine (CN111807968A).
- Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Google Patents. (2016). 2-(1-cyclohexenyl)
- Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
- ChemicalBook. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR spectrum.
- Google Patents. (2021). Synthesis method of 2- (2-methoxyphenoxy) ethylamine (CN113861047B).
- ResearchGate. (2025, August 6).
- ChemicalBook. (2024, December 16).
- ResearchGate. FTIR spectra of (a) NH2OH·HCl, (b) BHA and (c) BH.
- NIST WebBook. Hydroxylamine, n-ethyl-, hydrochloride. [Link]
- Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
- Google Patents. (2002). Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt (KR100345464B1).
- Google Patents. (2010).
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- PMC. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- Google Patents. (2020). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine (CN111807968B).
- ChemicalBook. Ethylamine hydrochloride(557-66-4) IR Spectrum.
- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
- Scilit. Phase Transfer Catalyzed Synthesis of Amides and Esters of 2,4-Dichlorophenoxyacetic Acid.
- SciSpace.
- Google Patents. (2018). Preparation method of 2-chloroethylamine hydrochloride (CN108003036B).
- PubChem. 2-Chloroethylamine hydrochloride. [Link]
- Google Patents. (1990). Process for the preparation of 2-chloroethylamine hydrochloride (DE3900865C1).
Sources
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- 8. scilit.com [scilit.com]
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Technical Support Center: HPLC Analysis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Welcome to the technical support guide for resolving common chromatographic issues encountered during the HPLC analysis of 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. As a primary amine, 2-(Cyclohexyloxy)ethylamine presents a classic challenge in reversed-phase HPLC: peak tailing. This document provides a structured, in-depth approach to diagnosing and systematically eliminating this problem, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Peak tailing is one of the most frequent frustrations in HPLC, leading to poor resolution, inaccurate integration, and questionable method reliability.[1][2] For basic compounds like 2-(Cyclohexyloxy)ethylamine, the primary cause is often unwanted secondary interactions with the stationary phase.[3][4]
This guide is structured as a series of questions that progressively diagnose the issue, moving from the most common and simple fixes (mobile phase adjustments) to more complex hardware and column-related solutions.
Q1: My peak for this compound is tailing badly. What is the most likely cause?
Answer: The most probable cause is a chemical interaction between your basic analyte and the HPLC column's stationary phase.[1][2] Standard silica-based reversed-phase columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH values (above pH 3), these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[1][4]
Your analyte, 2-(Cyclohexyloxy)ethylamine, is a primary amine. In the mobile phase, this amine group becomes protonated (R-NH₃⁺), carrying a positive charge. This positively charged analyte can then interact strongly with the negatively charged silanol groups via an ionic attraction.[1][5] This secondary retention mechanism is stronger and less uniform than the desired hydrophobic interaction, causing some molecules to lag behind the main peak band, resulting in a characteristic tail.[4][5]
Q2: How can I use the mobile phase pH to improve my peak shape?
Answer: Manipulating the mobile phase pH is the most powerful first step to mitigate peak tailing for ionizable compounds.[6][7] The goal is to control the ionization state of both the analyte and the problematic silanol groups.
-
Strategy: Operate at Low pH By lowering the mobile phase pH to a range of 2.5–3.5, you protonate the silanol groups (Si-O⁻ → Si-OH).[8] This neutralizes the acidic sites on the stationary phase, preventing the strong ionic interaction with your protonated amine analyte.[2][4] While your analyte will still be fully protonated (R-NH₃⁺), the elimination of the negative sites on the silica surface will lead to a dramatic improvement in peak symmetry.
Experimental Protocol: Adjusting Mobile Phase pH
-
Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. A typical starting concentration is 10-25 mM.
-
Preparation: Prepare the aqueous portion of your mobile phase. For example, to make a 25 mM phosphate buffer at pH 3.0, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
pH Adjustment: Carefully adjust the pH to your target value (e.g., 3.0) using an acid like phosphoric acid or formic acid.
-
Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter before mixing with the organic modifier.
-
Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
| pH Level | State of Analyte (Amine) | State of Silanol Groups | Expected Peak Shape |
| pH > 4 | Protonated (R-NH₃⁺) | Mostly Ionized (Si-O⁻) | Poor (Significant Tailing) |
| pH 2.5 - 3.5 | Protonated (R-NH₃⁺) | Mostly Neutral (Si-OH) | Good to Excellent |
Caution: Always verify the pH stability range of your specific HPLC column. Most modern silica-based columns are stable down to pH 2.0, but prolonged use at very low pH can hydrolyze the bonded phase.[9]
Q3: Low pH helped, but there's still some tailing. What mobile phase additives can I use?
Answer: If adjusting the pH alone is insufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol masking agent."[10] These additives are small, basic molecules that compete with your analyte for interaction with any remaining active silanol sites.
-
Recommended Additive: Triethylamine (TEA) Triethylamine is a tertiary amine that is widely used for this purpose.[11] When added to the mobile phase (typically at a concentration of 0.1% to 0.5% v/v), the protonated form of TEA will preferentially bind to the active silanol sites, effectively shielding them from your analyte.[11][12][13] This minimizes the secondary interactions that cause tailing.[10]
Experimental Protocol: Using Triethylamine (TEA) as a Modifier
-
Preparation: Add triethylamine to the aqueous portion of your mobile phase before pH adjustment. A common starting point is 0.1% (1 mL of TEA per 1 L of buffer).
-
pH Adjustment: After adding TEA, adjust the pH to your desired level (e.g., 3.0 or 7.0) using an acid like phosphoric or acetic acid.[13] The combination of TEA and an acid forms a buffer system.
-
Mixing and Filtration: Mix with the organic portion of your mobile phase and filter as usual.
-
Equilibration: It is crucial to dedicate a column to methods using TEA. Amines can be difficult to wash out completely and may alter the column's properties for other analyses.[13]
-
Alternative: Ion-Pairing Reagents For some applications, an ion-pairing reagent can be used. These reagents, such as sodium 1-hexanesulfonate, have a hydrophobic tail and an ionic head.[14] The hydrophobic tail adsorbs onto the C18 stationary phase, creating a charged surface that can then retain the oppositely charged analyte through a controlled ionic interaction, improving retention and peak shape. However, this approach is often more complex to develop and requires long equilibration times.
Q4: I've optimized my mobile phase, but the problem persists. Could my column be the issue?
Answer: Yes, absolutely. If mobile phase optimization does not fully resolve the tailing, the column itself is the next logical area to investigate.[8]
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components or lose their bonded phase, exposing more active silanol sites.[8][15] Try flushing the column with a strong solvent or, if it's old, replace it.
-
Column Chemistry: Not all C18 columns are the same. For basic compounds, it is highly recommended to use a modern, high-purity, "base-deactivated" or "end-capped" column.[9][16]
-
End-Capping: This is a process where manufacturers treat the silica surface to convert most of the residual silanol groups into less polar, non-interactive groups.[4][9]
-
Polar-Embedded Phases: These columns have a polar group (like an amide) embedded near the base of the C18 chain. This polar group helps to shield the silanol groups from interacting with basic analytes.[5][9]
-
Hybrid Silica or Charged Surface Columns: These newer technologies are specifically engineered to provide excellent peak shape for bases, even at neutral pH.[8][17]
-
If you are using an older, "Type A" silica column, switching to a modern, high-purity, base-deactivated "Type B" silica column will likely provide a significant improvement.[2][17]
Q5: Could my sample injection solvent or concentration be causing the peak tailing?
Answer: Yes, this is a frequently overlooked cause of peak distortion.[18][19]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[20][21] The sample doesn't properly focus at the head of the column.
-
Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.[8][19]
-
Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Q6: How can I determine if my HPLC system hardware is contributing to the tailing?
Answer: If you've addressed all the chemical factors (mobile phase, column, sample), the issue might be physical, related to the system's plumbing. This is known as "extra-column band broadening."[15][23] It happens when there are unswept volumes or "dead volumes" in the flow path between the injector and the detector.[24][25]
-
Common Causes:
Troubleshooting Protocol: Diagnosing Extra-Column Effects
-
Inject a Neutral Probe: Inject a well-behaved, neutral compound (like toluene or uracil) under your method conditions. Neutral compounds do not have strong secondary interactions with silanol groups.[1] If this peak also tails, it points strongly to a physical or system-related problem.[1]
-
Check Connections: Ensure all fittings are properly seated and tightened. Use pre-cut tubing or ensure your own cuts are perfectly flat and square.
-
Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate ID for your system (e.g., 0.005" or ~0.12 mm for standard HPLC).[26]
-
Remove Guard Column: Temporarily remove the guard column and see if the peak shape improves. If it does, the guard column is likely fouled and needs replacement.[19]
References
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
- HPLC Peak Tailing. Axion Labs.
- Effects of Sample Solvents on Peak Shape. Shimadzu.
- Base Deactivated HPLC Column Definition - HPLC Primer. MicroSolv Technology Corporation.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- LoBrutto, R., et al. (2001). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions.Journal of Chromatography A, 913(1-2), 173-187.
- ACE® Ultra-Inert Base Deactivated HPLC Columns. MAC-MOD Analytical.
- Boag, M. How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC Troubleshooting Guide.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Extra-Column Volume in HPLC. Element Lab Solutions.
- Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
- Sample Diluent Effects in HPLC. Element Lab Solutions.
- ACE® Ultra Inert Base Deactivated HPLC Columns. Advanced Chromatography Technologies Ltd.
- [20]Troubleshooting HPLC- Tailing Peaks. Restek.
- Turner, J. Analysis of Bases – The Chromatography Method of the Old and New. Phenomenex Blog.
- Column Volume and Extra-Column Volume. Phenomenex.
- Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
- How do intrinsically base-deactivated phases work? Restek.
- Peak Tailing in HPLC. Element Lab Solutions.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepuxianyun.
- The Effect of Sample Diluent on Peak Shape. MAC-MOD Analytical.
- How to Measure and Reduce HPLC Equipment Extra Column Volume. MAC-MOD Analytical.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
- use of Triethylamine. Chromatography Forum.
- Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.Journal of Chromatography A, 370(3), 403-418.
- Ion-Pair Reagents for HPLC. FujiFilm Wako Chemicals.
- Parikh, V. D., et al. (2009). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.Journal of Chromatographic Science, 47(8), 668-672.
- Exploring the Role of pH in HPLC Separation. Moravek.
- How Triethylamine works on a compound separation in a reversed phase column (C18)? ResearchGate.
- The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific.
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. use of Triethylamine - Chromatography Forum [chromforum.org]
- 14. km3.com.tw [km3.com.tw]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scribd.com [scribd.com]
- 17. phenomenex.com [phenomenex.com]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Blogs | Restek [discover.restek.com]
- 20. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. mac-mod.com [mac-mod.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 25. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 26. mac-mod.com [mac-mod.com]
Minimizing byproduct formation in 2-(Cyclohexyloxy)ethylamine hydrochloride synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyclohexyloxy)ethylamine hydrochloride. Our goal is to provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic protocol. This guide is built on established principles of organic chemistry, drawing from extensive experience in synthetic route optimization.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis. The primary reaction involves the nucleophilic substitution of a 2-haloethylamine derivative (e.g., 2-chloroethylamine) by a cyclohexoxide salt.
Question 1: My reaction yield is low, and I've isolated a significant amount of cyclohexene. What is causing this, and how can I prevent it?
Answer:
The formation of cyclohexene is a classic indicator of a competing E2 (elimination) reaction, which is a common side reaction in Williamson ether synthesis.[1] This occurs when the cyclohexoxide acts as a base, abstracting a proton from the carbon adjacent to the halogen on the 2-haloethylamine, rather than acting as a nucleophile and attacking the carbon bearing the halogen.
Causality and Mitigation Strategies:
-
Steric Hindrance: While 2-chloroethylamine is a primary halide, which generally favors SN2 reactions, the bulkiness of the cyclohexoxide nucleophile can promote elimination.[1]
-
Reaction Temperature: Higher reaction temperatures significantly favor the elimination pathway over substitution. The activation energy for elimination is often higher, so increasing the temperature provides the energy needed to overcome this barrier.
-
Recommendation: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. We recommend starting with gentle heating (e.g., 40-50 °C) and monitoring the reaction progress by TLC or GC-MS.
-
-
Base Strength: The choice and concentration of the base used to generate the cyclohexoxide can influence the E2/SN2 ratio. A very strong base in high concentration can increase the rate of elimination.
-
Recommendation: Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the cyclohexanol.[2] Avoid using an excessive amount of base.
-
-
Solvent Choice: The solvent plays a crucial role. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
-
Recommendation: Employ a polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents do not solvate the nucleophile as strongly, thus preserving its nucleophilicity for the desired SN2 reaction.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 40-50 °C (or lower) | Minimizes the competing E2 elimination reaction. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively generates the alkoxide.[2] |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity and favor the SN2 pathway. |
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in the synthesis.
Question 2: I'm observing a high-molecular-weight impurity in my final product. What could it be?
Answer:
A common high-molecular-weight byproduct in this synthesis is the dialkylated product, N,N-bis(2-(cyclohexyloxy)ethyl)amine . This occurs when the primary amine of the desired product, 2-(cyclohexyloxy)ethylamine, acts as a nucleophile and reacts with another molecule of 2-chloroethylamine.
Formation and Prevention:
-
Reaction Stoichiometry: Using a significant excess of 2-chloroethylamine can drive the formation of the dialkylated byproduct.
-
Recommendation: Carefully control the stoichiometry. A slight excess of the cyclohexoxide nucleophile relative to the 2-chloroethylamine electrophile can help minimize this side reaction.
-
-
Reaction Conditions: Prolonged reaction times or high temperatures can increase the likelihood of the product amine reacting further.
-
Recommendation: Monitor the reaction closely and stop it once the starting 2-chloroethylamine has been consumed.
-
Caption: Formation of the dialkylated byproduct.
Question 3: My final hydrochloride salt is difficult to purify and appears oily or discolored. What are the best practices for purification?
Answer:
The purification of amine hydrochloride salts can be challenging due to their physical properties. An oily or discolored product often indicates the presence of unreacted starting materials, byproducts, or residual solvent.
Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture with water and extract the free amine into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Acidification: Dry the organic extract over anhydrous sodium sulfate, filter, and then cool it in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl) dropwise with stirring until the solution is acidic.[3]
-
Precipitation and Filtration: The hydrochloride salt should precipitate out of the solution. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid with cold diethyl ether to remove any non-polar impurities.
-
Recrystallization: If the product is still impure, recrystallization is recommended. A common solvent system for amine hydrochlorides is a mixture of isopropanol and diethyl ether. Dissolve the crude salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
| Step | Procedure | Purpose |
| 1. Work-up | Aqueous wash and extraction | Removes inorganic salts and water-soluble impurities. |
| 2. Acidification | Addition of HCl solution | Converts the free amine to its hydrochloride salt for precipitation. |
| 3. Precipitation | Cooling and/or scratching | Induces crystallization of the salt. |
| 4. Washing | Cold ether wash | Removes non-polar impurities. |
| 5. Recrystallization | Isopropanol/diethyl ether | Further purifies the solid product. |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-bromoethylamine instead of 2-chloroethylamine?
A1: Yes, 2-bromoethylamine can be used. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions because bromide is a better leaving group. This may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), which could help to suppress the competing elimination reaction. However, 2-bromoethylamine is often less stable and more expensive than its chloro- counterpart.
Q2: Is it necessary to use a strong base like sodium hydride? Can I use sodium hydroxide?
A2: While sodium hydroxide can be used to deprotonate cyclohexanol, it is not ideal. The equilibrium between cyclohexanol and its alkoxide will be present, and the presence of water (from the NaOH solution and as a byproduct) can interfere with the reaction by competing with the cyclohexoxide as a nucleophile. Sodium hydride offers the advantage of an irreversible deprotonation to form the alkoxide, driving the reaction to completion.[2]
Q3: How do I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the reaction mixture against the starting materials (cyclohexanol and 2-chloroethylamine). The disappearance of the limiting reagent and the appearance of a new, less polar spot (for the free amine product) will indicate the reaction's progress.
Q4: My final product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of impurities in your solid product. This could be due to the presence of byproducts, unreacted starting materials, or residual solvent. Following the recommended purification protocol, particularly recrystallization, should help to sharpen the melting point range.
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and available reagents.
Step 1: Formation of Sodium Cyclohexoxide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of cyclohexanol (1.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Williamson Ether Synthesis
-
To the freshly prepared solution of sodium cyclohexoxide, add a solution of 2-chloroethylamine hydrochloride (1.0 eq) in a minimal amount of dry DMF.
-
Heat the reaction mixture to 45-50 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
Step 3: Work-up and Isolation of the Free Amine
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(cyclohexyloxy)ethylamine as an oil.
Step 4: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of cold diethyl ether.
-
Slowly add a solution of 4 M HCl in dioxane dropwise with vigorous stirring until no further precipitation is observed.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude salt from a mixture of isopropanol and diethyl ether to obtain pure this compound.
References
- Williamson Ether Synthesis - Wikipedia
- Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods
- Understanding the Synthesis of Venlafaxine Intermedi
- Williamson Ether Synthesis - ChemTalk
- N-Methyl-O-benzoylhydroxylamine hydrochloride - Organic Syntheses
- Prepar
- VENLAFAXINE PART 2/3 - New Drug Approvals
- Method for synthesizing 2-(1-cyclohexenyl)ethylamine - TREA
- The Williamson Ether Synthesis - University of Missouri–St. Louis
- The Williamson Ether Synthesis - Master Organic Chemistry
- Williamson Ether Synthesis reaction - BYJU'S
- 2-(1-Cyclohexenyl)ethylamine synthesis - ChemicalBook
- Process for total synthesis of venlafaxine - Google P
- Synthesis method of 2-(1-cyclohexenyl)
- Synthesis of Venlafaxine Hydrochloride - ResearchG
Sources
Technical Support Center: Method Refinement for Quantitative Analysis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
Welcome to the technical support center for the quantitative analysis of 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, validation, and troubleshooting. Our goal is to equip you with the necessary tools to overcome common analytical challenges and ensure the generation of accurate, reliable, and reproducible data.
Section 1: Understanding the Analyte & Analytical Challenges
This compound is a primary aliphatic amine. From an analytical perspective, its structure presents two primary challenges for quantitative analysis via High-Performance Liquid Chromatography (HPLC):
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, leading to poor sensitivity with standard UV-Vis detectors.[1]
-
Basic Nature of the Primary Amine: The primary amine group (pKa ~10-11) is highly basic. In reversed-phase HPLC (the most common technique), this basicity causes strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] This secondary interaction mechanism leads to significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[2][4]
To overcome these challenges, a robust analytical method must address both detection sensitivity and chromatographic peak shape. The most effective strategy is pre-column derivatization , which converts the analyte into a derivative with enhanced UV absorbance or fluorescence and improved chromatographic properties.[1][5][6]
Section 2: Recommended Analytical Methodology: HPLC with Pre-column Derivatization
We recommend a reversed-phase HPLC method with UV or fluorescence detection following pre-column derivatization with Dansyl Chloride (DNS-Cl) .
Why Dansyl Chloride?
-
Reaction Specificity: Dansyl chloride reacts efficiently with primary and secondary amines under alkaline conditions to form stable sulfonamide adducts.[1][7]
-
Enhanced Detection: The resulting dansylated derivative is highly fluorescent and possesses a strong UV chromophore, enabling detection at very low concentrations (picomole to femtomole range).[1]
-
Improved Chromatography: The derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns like C18.[1]
An alternative to HPLC is Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization with reagents like trifluoroacetic anhydride (TFAA).[8] This can be a powerful technique, especially for volatile amines, providing excellent sensitivity and structural confirmation.[9][10][11] However, HPLC is often more accessible in quality control laboratories.
Section 3: Detailed Experimental Protocol (HPLC-UV/FLD)
This protocol provides a self-validating system by incorporating system suitability tests (SSTs) as mandated by international guidelines like ICH Q2(R1).[12][13][14]
1. Reagent and Solution Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve ~241 mg of sodium bicarbonate and ~226 mg of sodium carbonate in 50 mL of HPLC-grade water.[7] Filter through a 0.22 µm filter.
-
Dansyl Chloride Reagent (50 mM): Dissolve ~135 mg of Dansyl Chloride in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.[7]
-
Quenching Solution (Optional but Recommended): A primary amine solution like 1 M glycine or a secondary amine like 1 M proline can be used to consume excess Dansyl Chloride and stop the reaction.
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with diluent.
-
Sample Preparation: Accurately weigh the sample powder and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
3. Pre-column Derivatization Procedure
-
In a microcentrifuge tube, add 50 µL of the sample or standard solution.
-
Add 100 µL of the Carbonate-Bicarbonate Buffer (pH 9.8). Vortex briefly.
-
Add 100 µL of the Dansyl Chloride Reagent (50 mM). Vortex immediately for 30 seconds.
-
Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.
-
Remove from heat and cool to room temperature.
-
(Optional) Add 50 µL of quenching solution and vortex. Let it stand for 10 minutes.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
4. Chromatographic Conditions & System Suitability
| Parameter | Recommended Condition | Rationale for Choice |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis or Fluorescence Detector | Standard, reliable instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent ZORBAX StableBond, Waters SunFire) | Industry-standard reversed-phase column for robust separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of residual silanols, minimizing peak tailing.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency for dansylated compounds. |
| Elution | Gradient | A gradient is typically required to effectively separate the dansylated analyte from reagent peaks and potential impurities. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B (re-equilibration) | This gradient provides a robust separation window. The final hold ensures the column is ready for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Elevated temperature can improve peak shape and reduce viscosity, but 30°C provides good stability. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion.[4] |
| Detector | UV: 254 nm or Fluorescence (FLD): Excitation: 340 nm, Emission: 525 nm | Dansyl derivatives have strong absorbance around 254 nm. FLD offers superior sensitivity and selectivity. |
System Suitability Test (SST) Criteria (as per ICH Q2(R1)) [12]
-
Replicate Injections: Inject a mid-range standard solution six times.
-
%RSD (Relative Standard Deviation): The %RSD for the peak area should be ≤ 2.0%.
-
Tailing Factor (Tf): Should be ≤ 1.5. A value > 1.2 indicates tailing.[2]
-
Theoretical Plates (N): Should be ≥ 2000.
Section 4: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Signal
-
Q: I've injected my derivatized sample, but I see no peak for my analyte, or the signal is extremely weak. What should I check first?
-
A: First, verify the derivatization reaction. The reaction is pH-dependent and requires alkaline conditions (pH 9.5-10.5) to ensure the primary amine is unprotonated and nucleophilic.[1] Confirm the pH of your buffer. Also, ensure your Dansyl Chloride reagent is fresh, as it is moisture-sensitive and can degrade over time. Prepare it daily.[7]
-
-
Q: My derivatization seems to be working, but the sensitivity is still poor with my UV detector. What can I do?
-
A: Switch to a Fluorescence Detector (FLD) if available. The dansylated derivative is intensely fluorescent, and an FLD will provide a significant increase in sensitivity and selectivity compared to a UV detector.[1] If you must use UV, check the wavelength. While 254 nm is common, you can perform a wavelength scan on your derivatized standard to find the true absorption maximum.
-
Issue 2: Significant Peak Tailing
-
Q: My analyte peak has a tailing factor greater than 2.0. What is the most likely cause?
-
A: The primary cause of peak tailing for basic compounds like amines is secondary interaction with acidic silanol groups on the silica packing.[3][4] Even after derivatization, residual basicity can be an issue. The first step is to ensure your mobile phase is sufficiently acidic. Operating at a low pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) protonates the silanol groups, minimizing these interactions.[2][3]
-
-
Q: I've lowered the mobile phase pH to 2.8, but the peak tailing persists. What's my next step?
-
A: Consider your column's health and type.
-
Column Type: Use a modern, high-purity, base-deactivated, or end-capped C18 column. These columns are specifically designed to have minimal accessible silanol groups, drastically reducing peak tailing for basic analytes.[3][15]
-
Column Contamination: Strongly retained basic compounds from previous analyses can contaminate the column inlet, creating active sites. Perform a column wash procedure (see protocol below).[2]
-
Column Void: A physical void at the head of the column can cause peak distortion.[4][15] This can be diagnosed by injecting a neutral compound (e.g., toluene); if it also tails, a physical problem with the column is likely.[15]
-
-
Protocol: C18 Column Regeneration Wash
Objective: To remove strongly retained contaminants from a C18 column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the cell.[2]
-
Buffer Wash: Flush the column with 20 column volumes of HPLC-grade water (with no buffer).
-
Organic Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Strong Solvent Wash: Flush with 20 column volumes of Isopropanol.
-
Aggressive Contaminant Removal (Optional): Flush with 20 column volumes of Hexane. CRITICAL: You must flush with Isopropanol again before returning to your reversed-phase mobile phase to ensure miscibility.[2]
-
Re-equilibration: Reconnect the column and equilibrate with your mobile phase for at least 30 minutes or until a stable baseline is achieved.
Issue 3: Poor Reproducibility (Shifting Retention Times)
-
Q: My analyte's retention time is shifting between injections. What should I investigate?
-
A: Inconsistent retention times are often due to insufficient column equilibration or mobile phase issues.
-
Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A minimum of 10-15 column volumes is recommended.
-
Mobile Phase Preparation: If your mobile phase is prepared by mixing online, check that the pump's proportioning valves are functioning correctly. If preparing manually, ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuation: Verify that the column compartment temperature is stable, as temperature changes can affect retention times.
-
-
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Are there alternatives to Dansyl Chloride for derivatization?
-
Yes, several other reagents are used for primary amines, including o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[5][16][17] OPA is popular for its rapid reaction at room temperature, but the resulting derivatives can be less stable than dansylated ones.[18][19] The choice depends on the specific stability, sensitivity, and instrumentation requirements of your lab.
-
-
FAQ 2: How do I validate this method according to ICH guidelines?
-
Method validation must demonstrate that the analytical procedure is suitable for its intended purpose.[14] According to ICH Q2(R1), you must evaluate parameters including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[20][21]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[12]
-
-
-
FAQ 3: Can I use a mass spectrometer (MS) detector with this method?
-
Absolutely. Coupling this HPLC method with a mass spectrometer (LC-MS) provides an extremely powerful analytical tool. The dansylation not only aids chromatography but also enhances ionization efficiency in positive mode electrospray ionization, boosting signal for MS detection.[7] This provides mass confirmation for ultimate specificity.
-
Section 6: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC analytical issues.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Kurebayashi, H., Sato, M., & Tanaka, A. (1989). Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. Biomedical and Environmental Mass Spectrometry, 18(9), 724-726.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Wu, C., & Britz-Cunningham, S. H. (2019). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1978, 219–230.
- Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (2007). Quantitation by HPLC of amines as dansyl derivatives. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 701-727.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Kawasaki, T., Imai, K., Higuchi, T., & Wong, O. S. (1989). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Biomedical Chromatography, 3(3), 113-118.
- GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride).
- DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
- Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- ResearchGate. (n.d.). Reaction of primary amine with OPA.
- MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
- ResearchGate. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- ResearchGate. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis- A Review.
- World Journal of Pharmaceutical Research. (n.d.). HPLC method development and validation.
- Asian Journal of Research in Chemistry. (2017, October 4). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API.
- University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
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- 17. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ajrconline.org [ajrconline.org]
Overcoming solubility problems in 2-(Cyclohexyloxy)ethylamine hydrochloride reactions
Welcome to the technical support center for 2-(Cyclohexyloxy)ethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a primary focus on overcoming solubility issues. As an amine hydrochloride salt, its behavior in various reaction media can be complex. This document provides expert-driven, practical solutions to ensure your reactions proceed smoothly and efficiently.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific, frequently encountered solubility problems in a direct question-and-answer format.
Question 1: My this compound will not dissolve in a non-polar aprotic solvent (e.g., Toluene, Hexane, Dichloromethane). How can I proceed with my reaction?
Answer:
This is the most common challenge faced by users. This compound is an ionic salt.[1][2] The strong ionic attraction between the protonated amine and the chloride anion makes it highly polar and thus generally insoluble in non-polar organic solvents. The principle of "like dissolves like" governs this behavior.
You have three primary strategies to overcome this:
Strategy A: In Situ Free-Basing with an Inorganic Base
This is often the most effective method. It involves adding a solid, poorly soluble inorganic base to the reaction mixture. The base neutralizes the hydrochloride, liberating the more non-polar "free base" form of the amine, which is soluble in organic solvents.
-
Mechanism: The equilibrium is shifted from the insoluble salt to the soluble free amine directly within the reaction vessel.
-
Recommended Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the amine salt but are generally not nucleophilic and have low solubility in most organic solvents, simplifying workup.
-
Causality: By using a solid base, the reaction occurs at the liquid-solid interface. As the soluble free amine is consumed in your desired reaction, the equilibrium shifts to liberate more, driving the process to completion.
Experimental Protocol: In Situ Free-Basing
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add your reaction solvent (e.g., Toluene, 10 volumes).
Reagents: Add this compound (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5-2.0 eq).
Stirring: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. A fine, white precipitate of potassium chloride (KCl) will form alongside the unreacted carbonate.
Reaction: Add your electrophile or other reaction partner to the mixture.
Monitoring: The reaction can be monitored by TLC or LC-MS. The disappearance of the electrophile is a good indicator of progress.
Workup: Upon completion, the inorganic salts can be removed by simple filtration.
Strategy B: Biphasic Reaction with Phase-Transfer Catalysis (PTC)
If your reaction can tolerate water, a biphasic system is a powerful alternative. The amine salt is dissolved in a small amount of water, and your other reactant is dissolved in an immiscible organic solvent. A phase-transfer catalyst is added to shuttle the amine between the two phases.
-
Mechanism: The catalyst, typically a quaternary ammonium salt, exchanges its anion for the organic-soluble amine, transports it into the organic phase for reaction, and then returns to the aqueous phase.[3][4][5]
-
Recommended Catalysts: Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are common and effective choices.
-
Causality: PTC accelerates the reaction by overcoming the physical separation of the reactants, increasing their effective concentration in the organic phase where the reaction occurs.[3][5]
Strategy C: Co-Solvent System
For some reactions, adding a polar, aprotic co-solvent can increase the solubility of the hydrochloride salt to a sufficient degree.
-
Recommended Co-solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Implementation: Start with your primary non-polar solvent and add the co-solvent dropwise until the amine salt dissolves. Use the minimum amount necessary, as it can complicate post-reaction workup.
-
Caution: This method is highly dependent on the specific reaction. High concentrations of polar aprotic solvents can alter reactivity and side-product profiles.
Question 2: My reaction is biphasic and very slow. I suspect the reactants are not mixing. What should I do?
Answer:
This is a classic sign of a mass-transfer limited reaction, which is common when dealing with amine salts.[5] The issue is the low concentration of your amine in the organic phase where the reaction needs to happen.
Your primary solution is Phase-Transfer Catalysis (PTC) , as described in Strategy B above. The catalyst actively transports the amine across the phase boundary.[4]
Troubleshooting Workflow: Biphasic Reactions
Confirmation: Ensure vigorous stirring. Inadequate agitation can mimic poor solubility. A larger stir bar or mechanical stirring may be needed.
Introduce PTC: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like TBAB to the reaction mixture.
Observe: A significant increase in reaction rate should be observed shortly after the addition of the catalyst. If the reaction mixture becomes warm, it's a strong indicator that the reaction is now proceeding efficiently.
Optimization: The amount of catalyst, choice of catalyst, and stirring speed can be optimized to balance reaction time and cost.
Question 3: Can I just convert the hydrochloride salt to the free base before my reaction and use that instead?
Answer:
Yes, this is a very common and effective strategy known as "free-basing."[6][7][8] It involves performing a liquid-liquid extraction to isolate the pure, neutral amine.
Pros:
-
You start with a pure, soluble starting material.
-
It eliminates inorganic salts from the main reaction, simplifying monitoring and workup.
-
It is the best choice for reactions that are sensitive to water or inorganic bases.
Cons:
-
It adds an extra step to your synthesis.
-
2-(Cyclohexyloxy)ethylamine is a relatively low molecular weight amine and may have some solubility in the aqueous phase, potentially lowering the yield of the extraction.[9]
Experimental Protocol: Preparative Free-Basing
Dissolution: Dissolve this compound (1.0 eq) in deionized water (5-10 volumes).
Basification: Cool the solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the aqueous layer is >12 (confirm with pH paper).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x 10 volumes). The free amine is more soluble in the organic phase.
Drying & Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free amine, likely as an oil.
Verification: The resulting free amine should be used immediately or stored under an inert atmosphere as amines can react with atmospheric CO₂.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
As an amine salt, it exhibits high solubility in polar protic solvents and is generally insoluble in non-polar aprotic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the salt is readily solvated by polar, hydrogen-bonding solvents.[10] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high dielectric constants and can solvate ions, but less effectively than protic solvents. |
| Non-Polar Aprotic | Toluene, Hexanes, THF | Very Low / Insoluble | These solvents cannot effectively solvate the charged ions of the salt. |
| Chlorinated | Dichloromethane (DCM) | Low | While slightly polar, DCM is typically a poor solvent for ionic salts. |
Q2: How does pH affect the solubility of this compound?
The pH of the medium is the single most critical factor governing the solubility of this compound.[10][11] The amine exists in a pH-dependent equilibrium between its protonated (salt) form and its deprotonated (free base) form.
-
Acidic Conditions (Low pH): The equilibrium favors the protonated ammonium cation (R-NH₃⁺). This ionic form is polar and water-soluble.[12]
-
Basic Conditions (High pH): The equilibrium favors the neutral, deprotonated free amine (R-NH₂). This form is significantly less polar and is soluble in organic solvents.
This relationship is the foundation for all the troubleshooting strategies described above.
Caption: pH-dependent equilibrium of an amine salt.
Q3: What is the recommended troubleshooting workflow when I first encounter a solubility problem?
When faced with a solubility issue, a systematic approach is best. Use the following decision tree to guide your experimental choices.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Write a short note on amine salt as phase transfer catalyst | Filo [askfilo.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. solubilityofthings.com [solubilityofthings.com]
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- 12. quora.com [quora.com]
Validation & Comparative
Validation of an Analytical Method for 2-(Cyclohexyloxy)ethylamine Hydrochloride: A Comparative Guide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to assess the quality of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative determination of 2-(Cyclohexyloxy)ethylamine hydrochloride, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives. We will explore a primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a compelling alternative, Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The experimental protocols and validation data presented herein are synthesized from established practices for the analysis of analogous primary amines and are intended to serve as a foundational framework for method development and validation.
The Analytical Challenge: Unveiling the Characteristics of this compound
This compound, as a primary amine, presents a unique set of analytical challenges. Its polarity can lead to poor retention on traditional reversed-phase HPLC columns, and its lack of a strong chromophore can limit sensitivity in UV detection. Furthermore, its basic nature can result in peak tailing due to interactions with residual silanols on silica-based columns. The hydrochloride salt form also necessitates careful consideration of sample and mobile phase pH to ensure consistent ionization and chromatographic behavior.
Primary Analytical Method: Ion-Pairing Reversed-Phase HPLC-UV
To address the challenges associated with analyzing polar amines, our primary recommended method utilizes ion-pairing chromatography. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the ionized analyte, thereby enhancing its retention on a non-polar stationary phase.[1]
Experimental Workflow: HPLC-UV Method
Caption: Workflow for the HPLC-UV analysis of this compound.
Detailed Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.01 M Sodium 1-Hexanesulfonate in 0.1% Phosphoric Acid (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in the diluent to achieve the target concentration.
Method Validation Protocol: HPLC-UV
The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
1. Specificity:
-
Protocol: Analyze blank (diluent), placebo (if applicable), standard solution, and a sample solution. Spike the sample solution with known related substances and degradation products to ensure no interference at the retention time of the analyte.
-
Acceptance Criteria: The peak for this compound should be pure and well-resolved from any other peaks.
2. Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Protocol: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness:
-
Protocol: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
7. Stability of Solutions:
-
Protocol: Analyze the standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored under specified conditions (e.g., room temperature, refrigerated).
-
Acceptance Criteria: The results should not deviate significantly from the initial values.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For a complementary and often more sensitive and specific analysis, GC-MS is a powerful alternative. Due to the polarity and low volatility of primary amines, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound, leading to improved chromatographic performance.[3][5]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for the GC-MS analysis of this compound following derivatization.
Detailed Experimental Protocol: GC-MS
1. Derivatization:
-
Reagent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Ethyl acetate
-
Procedure:
-
Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.[2]
-
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer: Operated in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).
Method Validation Protocol: GC-MS
The validation parameters are similar to the HPLC method, with some specific considerations for GC-MS.
1. Specificity:
-
Protocol: In addition to chromatographic separation, specificity is confirmed by the mass spectrum of the derivatized analyte, which should be unique and match that of the reference standard.
-
Acceptance Criteria: No interfering peaks at the retention time and characteristic mass-to-charge ratios of the analyte.
2. Linearity, Accuracy, Precision, LOD, LOQ, Robustness, and Stability:
-
The protocols and acceptance criteria are analogous to those described for the HPLC-UV method, with adjustments made for the GC-MS technique (e.g., using extracted ion chromatogram peak areas for quantification).
Performance Comparison: HPLC-UV vs. GC-MS
| Validation Parameter | HPLC-UV with Ion-Pairing | GC-MS with Derivatization | Rationale and Insights |
| Specificity | Good | Excellent | GC-MS offers higher specificity due to the combination of chromatographic retention time and mass spectrometric detection. |
| Sensitivity (LOD/LOQ) | Moderate | High | Derivatization can enhance sensitivity in GC-MS, and SIM mode provides significantly lower detection limits. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods are capable of excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods can achieve high accuracy with proper optimization. |
| Precision (RSD%) | ≤ 2.0% | ≤ 2.0% | Both methods can demonstrate excellent precision. |
| Sample Throughput | Higher | Lower | The derivatization step in the GC-MS method adds to the overall analysis time per sample. |
| Method Complexity | Moderate | High | The derivatization procedure and the operation of a mass spectrometer require a higher level of technical expertise. |
| Cost (Instrument/Consumables) | Lower | Higher | GC-MS systems and their maintenance are generally more expensive than HPLC-UV systems. |
| Robustness | Good | Moderate | The derivatization reaction in the GC-MS method can be a source of variability if not well-controlled. |
Conclusion: Selecting the Optimal Method
The choice between HPLC-UV with ion-pairing and GC-MS with derivatization for the analysis of this compound depends on the specific requirements of the analytical task.
-
For routine quality control and release testing , where high throughput and cost-effectiveness are crucial, the HPLC-UV method is often the preferred choice. Its robustness and simpler workflow make it well-suited for a high-volume testing environment.
-
For trace-level impurity analysis, structural elucidation, and in-depth investigations , the superior sensitivity and specificity of the GC-MS method are invaluable. While more complex, it provides a higher degree of confidence in the identification and quantification of the analyte, especially in complex matrices.
Ultimately, a well-validated analytical method, regardless of the technology employed, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a solid framework for developing and validating a suitable method for this compound, empowering researchers to make informed decisions based on sound scientific principles.
References
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
- Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
- National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- PubMed. (n.d.). A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations.
- LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PubMed. (n.d.). Validation of an ion-pair liquid chromatography-electrospray-tandem mass spectrometry method for the determination of heterocyclic aromatic amines in meat-based infant foods.
- Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
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- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
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A Comparative Analysis of 2-(Cyclohexyloxy)ethylamine Hydrochloride and Structurally Related Amines for Applications in Drug Discovery and Organic Synthesis
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Primary amines, in particular, serve as indispensable synthons for the construction of a vast array of biologically active molecules and functional materials. 2-(Cyclohexyloxy)ethylamine hydrochloride is one such building block, offering a unique combination of a flexible cycloaliphatic group and a reactive primary amine, connected by an ether linkage. Its hydrochloride salt form enhances stability and aqueous solubility, making it a convenient precursor for further chemical modification.[1][2]
This guide provides a comprehensive comparative analysis of this compound against three structurally analogous compounds: 2-Cyclohexylethylamine hydrochloride, 2-Phenylethylamine hydrochloride, and N,N-Dimethyl-2-(cyclohexyloxy)ethylamine. The objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of how subtle structural modifications—the substitution of an ether with a methylene bridge, the replacement of a cyclohexyl with a phenyl ring, and the methylation of the primary amine—influence the physicochemical properties, reactivity, and potential applications of these valuable chemical entities.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical properties of a compound govern its behavior in both biological and chemical systems. The following table summarizes key properties of our subject compounds, providing a foundational dataset for our comparative discussion.
| Property | 2-(Cyclohexyloxy)ethylamine HCl | 2-Cyclohexylethylamine HCl | 2-Phenylethylamine HCl | N,N-Dimethyl-2-(cyclohexyloxy)ethylamine* |
| Molecular Formula | C₈H₁₈ClNO[1][3] | C₈H₁₈ClN[4] | C₈H₁₁N·HCl[5][6] | C₁₀H₂₁NO |
| Molecular Weight | 179.69 g/mol [1][3] | 163.69 g/mol [4] | 157.64 g/mol [7] | 171.28 g/mol |
| Appearance | White to light beige crystalline powder | White crystalline solid[4][8] | White to off-white crystalline solid/powder[5][7] | Clear liquid[9] |
| Melting Point | Not specified | Not specified | 217-222 °C[7] | -60 °C[9] |
| Boiling Point | Not specified | 169.6 °C at 760 mmHg (free base)[4] | Decomposes[7] | 158-159 °C (free base)[9] |
| Solubility | Water soluble | Water soluble[8] | Soluble in water, ethanol, DMF, DMSO[6][7] | Water soluble (10 g/L at 20 °C)[9] |
| CAS Number | 1193387-70-0[1][3] | 5471-55-6[8] | 156-28-5[5][10] | 98-94-2 (related compound) |
| Note: Data for the free base form of the tertiary amine is provided for comparison of physical state. |
Structural and Reactivity Analysis
The utility of a chemical building block is intrinsically linked to its structure. The diagram below illustrates the structural relationships between the four compounds.
Caption: Structural relationships between the target compound and its analogs.
The Ether Linkage: 2-(Cyclohexyloxy)ethylamine vs. 2-Cyclohexylethylamine
The primary distinction between 2-(Cyclohexyloxy)ethylamine and 2-Cyclohexylethylamine is the presence of an ether oxygen. This has several important consequences:
-
Polarity and Hydrogen Bonding: The ether oxygen in 2-(cyclohexyloxy)ethylamine introduces a polar site and a hydrogen bond acceptor, which can influence its solubility and interactions with biological targets. This may also affect its performance as a solvent or in formulations.
-
Conformational Flexibility: The C-O-C bond of the ether is more flexible than the C-C-C bond in the corresponding alkyl chain. This can alter the spatial arrangement of the cyclohexyl and ethylamine moieties, potentially impacting binding affinity to a receptor or enzyme.
-
Chemical Stability: Ethers are generally stable but can be cleaved under harsh acidic conditions. The all-carbon backbone of 2-cyclohexylethylamine is more robust in this regard.
-
Synthetic Utility: Both compounds are valuable intermediates.[1][8] 2-Cyclohexylethylamine is used in the synthesis of pharmaceuticals, agrochemicals, and as a curing agent for epoxy resins.[11] 2-(Cyclohexyloxy)ethylamine is noted for its use in developing active pharmaceutical ingredients (APIs) and in the production of surfactants and corrosion inhibitors.[1]
The Lipophilic Group: Cyclohexyl vs. Phenyl
Comparing 2-(Cyclohexyloxy)ethylamine with 2-Phenylethylamine hydrochloride highlights the difference between a saturated aliphatic ring and an aromatic ring.
-
Aromaticity and π-Interactions: The phenyl group of 2-phenylethylamine is flat and capable of engaging in π-π stacking and cation-π interactions, which are crucial for binding to many biological targets. The cyclohexyl group, with its flexible chair and boat conformations, engages in hydrophobic (van der Waals) interactions.
-
Metabolic Stability: The aromatic ring of 2-phenylethylamine is susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The aliphatic cyclohexyl ring is also a site for metabolism, but the pathways and rates can differ significantly.
-
Biological Role: 2-Phenylethylamine is a natural monoamine alkaloid that acts as a neuromodulator in the central nervous system, stimulating the release of norepinephrine and dopamine.[6][10] Its hydrochloride salt is a key intermediate in the synthesis of antidepressants and stimulants.[12] The biological profile of 2-(cyclohexyloxy)ethylamine is less defined in the public literature, pointing to its primary role as a synthetic building block rather than an intrinsically bioactive molecule.
The Amine Group: Primary vs. Tertiary
The comparison between 2-(Cyclohexyloxy)ethylamine (a primary amine) and its tertiary amine analog, N,N-Dimethyl-2-(cyclohexyloxy)ethylamine, is fundamental.
-
Reactivity: Primary amines are nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, making them versatile for building larger molecules. Tertiary amines, such as N,N-Dimethylcyclohexylamine, are non-nucleophilic (due to steric hindrance) but are basic and can be used as catalysts in reactions like polyurethane foam production.[9]
-
Basicity (pKa): The pKa of the conjugate acid of a tertiary amine is typically slightly higher than that of a primary amine, making it a stronger base.
-
Pharmacokinetics: The degree of amine substitution profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Primary amines can be substrates for enzymes like monoamine oxidase, whereas tertiary amines are often metabolized via N-dealkylation.[6][9]
Experimental Protocols: A Practical Guide
To ensure scientific integrity, all claims must be supported by verifiable data. Below are exemplary protocols that can be adapted to compare these compounds in a laboratory setting.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.
Caption: Workflow for determining the LogP of an amine hydrochloride.
Causality Behind Choices:
-
Pre-saturation: Using pre-saturated solvents is crucial to prevent volume changes during the experiment, which would lead to inaccurate concentration measurements.
-
Validated Assay: A quantitative analytical method like HPLC is necessary to accurately measure the compound's concentration in each phase, especially if the partition ratio is large.
Protocol 2: Comparative Analysis of Amine Reactivity via Derivatization
To compare the nucleophilicity of the primary amines, a standardized derivatization reaction can be monitored. Dabsyl chloride is an excellent choice as it reacts with primary amines to form a stable, colored product that is easily quantifiable by HPLC with UV-Vis detection.[13]
Methodology:
-
Stock Solutions: Prepare equimolar (e.g., 10 mM) solutions of 2-(Cyclohexyloxy)ethylamine HCl, 2-Cyclohexylethylamine HCl, and 2-Phenylethylamine HCl in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). The basic pH is necessary to ensure the amine is in its free, nucleophilic form.
-
Derivatizing Agent: Prepare a 20 mM solution of dabsyl chloride in acetone.
-
Reaction: In separate vials, mix 100 µL of each amine solution with 200 µL of the dabsyl chloride solution.
-
Incubation: Heat the vials at 70°C for 15 minutes to ensure the reaction goes to completion.
-
Quenching: Add 600 µL of a 50:50 (v/v) acetonitrile:water mixture to stop the reaction and dilute the sample for analysis.
-
Analysis: Inject equal volumes of each reaction mixture onto an HPLC system with a C18 column and a UV-Vis detector set to ~436 nm. Monitor the formation of the dabsyl-amine product. The relative peak areas can provide a semi-quantitative comparison of reactivity under these conditions.
A comparative study of various amine derivatization methods found that Dabsyl-Cl is a versatile reagent that generates products with high ionization efficiency, making it suitable for both HPLC-UV and LC-MS analysis.[14]
Application in Drug Discovery: A Hypothetical Pathway
These amine building blocks are often used as linkers or pharmacophoric elements in more complex drug molecules. For instance, they can be incorporated into PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce the degradation of target proteins.[15]
The diagram below illustrates a hypothetical scenario where an amine building block is used to link a target protein binder to an E3 ligase binder, forming a PROTAC.
Caption: Hypothetical role of an amine building block in a PROTAC signaling pathway.
In this context, the choice of linker is paramount. The flexibility of the cyclohexyloxyethyl group might provide an optimal spatial orientation for the formation of the ternary complex, while its physicochemical properties would influence the overall solubility and cell permeability of the final PROTAC molecule.
Conclusion
The comparative analysis of this compound with its structural analogs reveals a landscape of nuanced differences that are critical for rational molecular design.
-
This compound is an excellent choice for introducing a flexible, lipophilic cyclohexyl moiety with an embedded polar ether linkage, suitable for applications where specific spatial arrangements and moderate polarity are desired.
-
2-Cyclohexylethylamine hydrochloride offers a more chemically robust, non-polar linker, ideal for when the presence of an ether is undesirable.
-
2-Phenylethylamine hydrochloride is the premier choice for introducing an aromatic group capable of π-interactions and for leveraging its intrinsic neuromodulatory scaffold in CNS drug discovery.
-
The tertiary amine analog, N,N-Dimethyl-2-(cyclohexyloxy)ethylamine , serves a different purpose, primarily as a non-nucleophilic base or catalyst, or as a building block for quaternary ammonium compounds.
Ultimately, the selection among these compounds is not a matter of identifying a single "best" molecule, but rather of understanding the specific requirements of the synthetic target or biological system. For researchers in drug development, a thorough consideration of how these subtle structural variations impact ADME properties, target engagement, and synthetic accessibility is essential for success. This guide provides the foundational logic and practical starting points for making that informed decision.
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A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical stage where efficiency, scalability, and safety are paramount. 2-(Cyclohexyloxy)ethylamine hydrochloride is a valuable building block in medicinal chemistry, and its synthesis presents several challenges that can be addressed by exploring alternative reagents. This guide provides an in-depth comparison of different synthetic strategies and reagents, supported by experimental insights and data to inform your selection process.
Introduction: The Synthetic Landscape of this compound
The structure of this compound necessitates the formation of a robust ether linkage and the introduction of a primary amine. A common synthetic approach involves a two-step process: the formation of a cyclohexyloxy-functionalized intermediate, followed by the installation of the ethylamine moiety. The choice of reagents for each of these steps can significantly impact the overall yield, purity, cost, and safety of the synthesis. This guide will dissect these steps, offering a comparative analysis of traditional and alternative methodologies.
Part 1: Etherification of Cyclohexanol - Beyond the Traditional Williamson Synthesis
The formation of the ether bond between cyclohexanol and a two-carbon electrophile is a cornerstone of this synthesis. The Williamson ether synthesis is a classic and widely used method.[1][2]
The Standard Approach: Williamson Ether Synthesis
In a typical Williamson synthesis, cyclohexanol is deprotonated with a strong base to form the cyclohexoxide anion, which then acts as a nucleophile to displace a leaving group from a suitable two-carbon electrophile, such as 2-chloroethanol or 2-bromoethanol.
Traditional Reagents:
-
Base: Sodium hydride (NaH) is a common choice for deprotonating the alcohol.[3]
-
Electrophile: 2-Bromoethanol or 2-chloroethanol.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used.[2]
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol, maximizing the concentration of the reactive alkoxide.[3] Aprotic polar solvents are chosen to solvate the cation of the base without protonating the highly reactive alkoxide.
Alternative Reagents for the Williamson Ether Synthesis
While effective, the use of NaH can present safety challenges due to its pyrophoric nature. The following table compares alternative bases that can be employed.
| Base | Advantages | Disadvantages | Safety Considerations |
| Sodium Hydride (NaH) | High reactivity, drives reaction to completion. | Pyrophoric, requires careful handling under inert atmosphere. | Highly flammable, reacts violently with water. |
| Potassium Hydride (KH) | More reactive than NaH.[3] | Also pyrophoric and requires careful handling. | Highly flammable, reacts violently with water. |
| Potassium tert-butoxide (KOtBu) | Strong, non-nucleophilic base, readily available. | Can promote elimination side reactions, especially with secondary electrophiles.[1] | Caustic and hygroscopic. |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) with Phase-Transfer Catalyst | Inexpensive, less hazardous than hydrides. Phase-transfer catalysis enhances reactivity in a biphasic system. | May result in lower yields due to the presence of water. | Caustic. |
| Silver(I) Oxide (Ag₂O) | Milder conditions, useful for sensitive substrates like sugars.[4] | Higher cost compared to other bases. | Light-sensitive. |
Expert Insight: For large-scale synthesis, a phase-transfer catalyzed Williamson synthesis using NaOH or KOH offers a significant safety and cost advantage over metal hydrides. The choice of a suitable phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for achieving high yields.
Alternative Etherification Strategy: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers, particularly when stereochemical inversion is desired or when the Williamson synthesis is inefficient.[5][6] This reaction converts an alcohol into a good leaving group in situ, which is then displaced by a nucleophile.[5][7]
Reagents for Mitsunobu Etherification:
-
Phosphine: Triphenylphosphine (PPh₃).
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
-
Nucleophile: In this case, 2-aminoethanol would be protected, for instance, as an N-Boc derivative, before being used as the nucleophile.
Causality Behind Experimental Choices: The combination of PPh₃ and DEAD/DIAD forms a phosphonium intermediate with the alcohol, activating it for nucleophilic attack.[7] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[6][7]
Part 2: Introduction of the Primary Amine - A Comparative Analysis
The second critical transformation is the introduction of the primary amino group. The choice of method here is highly dependent on the intermediate synthesized in the first step.
Route A: From a Halo-ether Intermediate
If the etherification step was performed using a halo-alcohol (e.g., 2-bromoethanol), the resulting 1-(2-bromoethoxy)cyclohexane is a perfect substrate for nucleophilic substitution to introduce the amine.
The Gabriel synthesis is a robust and reliable method for preparing primary amines from alkyl halides, effectively preventing the over-alkylation that can plague direct amination with ammonia.[8][9][10]
Reagents:
-
Solvent: A polar aprotic solvent like DMF is suitable.
-
Cleavage Reagent: Hydrazine (NH₂NH₂) is commonly used to liberate the primary amine.[8][11]
Causality Behind Experimental Choices: Phthalimide's nitrogen is deprotonated to form a nucleophile that is sterically hindered and has reduced nucleophilicity due to the two adjacent carbonyl groups, preventing over-alkylation.[8][9] The final step with hydrazine effectively cleaves the N-alkylated phthalimide to release the desired primary amine.[8]
This two-step sequence is another excellent method for converting alkyl halides to primary amines.
Reagents:
-
Azide Source: Sodium azide (NaN₃).
-
Reduction Reagents:
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent, but requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner and often safer method.
-
Staudinger Reaction (PPh₃, then H₂O): A mild method for reducing azides.[7]
-
Comparative Table of Amination Strategies from a Halo-ether:
| Method | Reagents | Advantages | Disadvantages | Safety Considerations |
| Gabriel Synthesis | Potassium phthalimide, Hydrazine | High yield of primary amine, avoids over-alkylation.[10] | Requires two distinct steps (alkylation and cleavage). Phthalhydrazide byproduct can be difficult to remove. | Hydrazine is toxic and corrosive. |
| Azide Substitution/Reduction | Sodium azide, Reducing agent (e.g., LiAlH₄, H₂/Pd-C) | High yields, clean reaction. Azide is a good nucleophile.[13] | Sodium azide is highly toxic and potentially explosive. LiAlH₄ is pyrophoric. Alkyl azides are potentially explosive. | Extreme caution required when handling azides and LiAlH₄. |
Route B: From a Carbonyl-ether Intermediate (Reductive Amination)
An alternative strategy involves starting with a precursor containing a carbonyl group, which can then be converted to the amine via reductive amination. For instance, (cyclohexyloxy)acetaldehyde could be subjected to reductive amination.
Reductive Amination: This powerful one-pot reaction combines a carbonyl compound with an amine source and a reducing agent.[14][15]
Reagents:
-
Amine Source: Ammonia or an ammonia equivalent.
-
Reducing Agent:
-
Sodium cyanoborohydride (NaBH₃CN): Selectively reduces the imine in the presence of the carbonyl group.[16]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN.[16]
-
Catalytic Hydrogenation (H₂ with Pt, Pd, or Ni catalysts): A green and atom-economical approach.[14]
-
Causality Behind Experimental Choices: The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine.[16] The choice of a mild reducing agent that is selective for the imine over the starting carbonyl is crucial for the success of the one-pot reaction.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the alternative synthetic routes discussed.
Caption: Alternative synthetic routes to 2-(Cyclohexyloxy)ethylamine.
Experimental Protocols
The following are representative protocols for the key alternative methods discussed.
Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis
-
To a stirred solution of cyclohexanol (1.0 eq) and 2-bromoethanol (1.1 eq) in toluene, add tetrabutylammonium bromide (0.05 eq).
-
Add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise at room temperature.
-
Heat the mixture to 60°C and stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(2-bromoethoxy)cyclohexane.
Protocol 2: Gabriel Synthesis of 2-(Cyclohexyloxy)ethylamine
-
Dissolve 1-(2-bromoethoxy)cyclohexane (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90°C and stir for 6-8 hours, monitoring the disappearance of the starting halide by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the resulting precipitate (N-(2-(cyclohexyloxy)ethyl)phthalimide), wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, and acidify with concentrated HCl to precipitate any remaining phthalhydrazide.
-
Filter the solid, and concentrate the filtrate under reduced pressure.
-
Treat the residue with a saturated solution of sodium hydroxide and extract with diethyl ether.
-
Dry the ether extracts over anhydrous potassium carbonate, filter, and bubble dry HCl gas through the solution to precipitate this compound.
Protocol 3: Reductive Amination
-
To a solution of (cyclohexyloxy)acetaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude amine in diethyl ether and precipitate the hydrochloride salt with ethereal HCl.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific requirements of the project, including scale, cost, safety, and available equipment.
-
For lab-scale synthesis where high purity and yield are paramount, the Gabriel synthesis offers a reliable and well-established method for introducing the primary amine without over-alkylation.[8][10]
-
For process development and scale-up , a phase-transfer catalyzed Williamson ether synthesis followed by the azide substitution and catalytic hydrogenation presents a more cost-effective and safer alternative to using metal hydrides and LiAlH₄.
-
Reductive amination is an elegant and atom-economical approach, but its viability depends on the efficient synthesis of the (cyclohexyloxy)acetaldehyde precursor.[14][16]
By carefully considering the advantages and disadvantages of each reagent and methodology presented in this guide, researchers can make informed decisions to develop a robust and efficient synthesis of this compound.
References
- The Gabriel Synthesis - Master Organic Chemistry.[Link]
- Gabriel Synthesis - Chemistry LibreTexts.[Link]
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- One Pot Conversion of Alcohols to Amines - Erowid.[Link]
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- Amines from alcohols?? - Sciencemadness.org.[Link]
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- Reductive amin
- Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.[Link]
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- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods.[Link]
- The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study - ResearchG
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- Synthesis method of 2-(1-cyclohexenyl)
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- Williamson Ether Synthesis - Chemistry LibreTexts.[Link]
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- Synthesis method of 2- (2-methoxyphenoxy)
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A Senior Application Scientist's Guide to the Efficacy Comparison of 2-(Cyclohexyloxy)ethylamine Hydrochloride Derivatives for Antidepressant Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of central nervous system (CNS) drug discovery, the search for novel molecular scaffolds that can be finely tuned to modulate neurotransmitter systems remains a paramount objective. The 2-(Cyclohexyloxy)ethylamine hydrochloride scaffold presents a compelling starting point, sharing structural motifs with established CNS-active agents. Its inherent simplicity—a cyclohexane ring linked via an ether to an ethylamine side chain—belies a rich potential for chemical modification to explore new structure-activity relationships (SAR).
This guide provides a comprehensive framework for the systematic evaluation and comparison of novel derivatives of this compound. Drawing inspiration from the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs), such as venlafaxine, which also features a cyclohexyl and an ethylamine group, we will focus on assessing the antidepressant potential of this novel series.[1] Our approach is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will proceed from initial in vitro screening against key monoamine transporters to in vivo validation using established behavioral models of antidepressant efficacy.
Design Rationale and Synthesis of a Focused Derivative Library
The cornerstone of any successful drug discovery campaign is the logical design of analogs to systematically probe the SAR. For the 2-(Cyclohexyloxy)ethylamine core, we propose a focused library designed to investigate the impact of substitutions on the cyclohexane ring and the ethylamine moiety.
Hypothetical Derivative Series:
| Compound ID | Structure | Rationale for Modification |
| LEAD-001 | 2-(Cyclohexyloxy)ethylamine HCl (Parent) | Baseline compound for establishing initial activity profile. |
| LEAD-002 | 2-(4-Methylcyclohexyloxy)ethylamine HCl | Introduces a non-polar group to the cyclohexane ring to probe lipophilicity and steric interactions within the binding pocket. |
| LEAD-003 | 2-(Cyclohexyloxy)-N,N-dimethylethylamine HCl | N-dimethylation increases basicity and lipophilicity, which can significantly impact transporter affinity and CNS penetration.[1] |
| LEAD-004 | 2-(4-Hydroxycyclohexyloxy)ethylamine HCl | Introduces a polar hydroxyl group to explore the potential for hydrogen bonding and its effect on selectivity and solubility. |
General Synthetic Approach:
The synthesis of these derivatives can be approached through established chemical methodologies. A plausible route involves the Williamson ether synthesis, followed by manipulation of the amine functionality. For instance, reacting cyclohexanol or a substituted cyclohexanol with 2-chloroethylamine hydrochloride under basic conditions would yield the primary amine derivatives. Subsequent reductive amination with formaldehyde and formic acid (Eschweiler-Clarke reaction) would provide the N,N-dimethylated analog (LEAD-003).
Experimental Protocols for a Tiered Efficacy Evaluation
A tiered screening approach ensures that resources are focused on the most promising candidates. We begin with high-throughput in vitro assays to determine the primary mechanism of action and then advance lead compounds to more complex in vivo models.
Tier 1: In Vitro Neurotransmitter Reuptake Inhibition Assays
The primary hypothesis is that these compounds may act as monoamine reuptake inhibitors. Therefore, the initial screen will quantify their affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Protocol 1: Fluorescence-Based Neurotransmitter Transporter Uptake Assay
This modern, non-radioactive method offers high throughput and safety.[2]
-
Cell Culture: Utilize HEK293 (Human Embryonic Kidney 293) cells stably expressing either the human serotonin transporter (hSERT) or the human norepinephrine transporter (hNET). Plate the cells in black, clear-bottom 96-well microplates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds (LEAD-001 to LEAD-004) in DMSO. Create a 10-point serial dilution series in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include known inhibitors as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Assay Execution:
-
Gently wash the cell monolayers with pre-warmed assay buffer.
-
Add the diluted test compounds or controls to the wells and pre-incubate for 20 minutes at 37°C. This allows the compounds to bind to the transporters.
-
Initiate the uptake reaction by adding a fluorescent monoamine transporter substrate (commercially available) to all wells.
-
-
Signal Detection: Immediately begin kinetic measurement of fluorescence intensity using a bottom-read capable microplate reader. The rate of fluorescence increase is proportional to the rate of substrate uptake.
-
Data Analysis: Calculate the rate of uptake for each well. For each test compound concentration, determine the percentage inhibition relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter activity.
dot
Caption: Workflow for the in vitro neurotransmitter uptake assay.
Tier 2: In Vivo Behavioral Models for Antidepressant Efficacy
Compounds demonstrating potent in vitro activity (e.g., IC₅₀ < 100 nM) and desirable selectivity profiles are advanced to in vivo testing. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used primary screens that are predictive of antidepressant activity.[3][4][5][6]
Protocol 2: The Mouse Forced Swim Test (FST)
This test is based on the principle that animals will develop an immobile posture after initial escape attempts, and that this "behavioral despair" is reversed by effective antidepressants.[3][7][8]
-
Apparatus: Use a transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm. The depth is critical to prevent the mouse's tail from touching the bottom.[3]
-
Animals: Use male C57BL/6 mice. Group-house the animals and allow them to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compounds (e.g., at a dose of 10 mg/kg, intraperitoneally) or vehicle (e.g., saline) 30-60 minutes prior to the test. A positive control, such as fluoxetine (20 mg/kg), should be included.
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.[3]
-
Record the session using a video camera for later analysis.
-
-
Behavioral Scoring: An observer, blind to the treatment conditions, should score the video recordings. The key measure is immobility time , defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute session are scored, as the initial 2 minutes are considered a period of high activity.[3]
-
Data Analysis: Calculate the total immobility time for each animal. Compare the mean immobility times between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time indicates potential antidepressant-like activity.
Protocol 3: The Mouse Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of immobility in response to inescapable stress, which is sensitive to antidepressant treatment.[4][5][9]
-
Apparatus: Use a commercially available TST box or a horizontal bar raised approximately 60 cm from the floor.[4]
-
Animals: As with the FST, use male C57BL/6 mice that have been properly acclimated.
-
Drug Administration: Administer compounds as described for the FST.
-
Test Procedure:
-
Behavioral Scoring: A trained observer, blind to the experimental groups, quantifies the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for respiration.
-
Data Analysis: Analyze the data as described for the FST. A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
dot
Caption: Workflow for in vivo behavioral despair models.
Comparative Data Analysis and Interpretation
To facilitate a direct comparison, the results from our hypothetical screening are summarized below. The data are presented to illustrate how SAR can be derived from the experimental outcomes.
Table 1: Hypothetical Efficacy Data for 2-(Cyclohexyloxy)ethylamine Derivatives
| Compound ID | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | NET/SERT Selectivity Ratio | % Decrease in FST Immobility (at 10 mg/kg) | % Decrease in TST Immobility (at 10 mg/kg) |
| LEAD-001 | 150 | 450 | 0.33 | 15% | 18% |
| LEAD-002 | 125 | 500 | 0.25 | 20% | 22% |
| LEAD-003 | 25 | 45 | 0.56 | 55% | 60% |
| LEAD-004 | 300 | 85 | 3.53 | 30% | 35% |
Structure-Activity Relationship (SAR) Insights:
-
Parent Compound (LEAD-001): The parent scaffold shows modest, somewhat balanced activity against both NET and SERT, with weak efficacy in the in vivo models. This serves as a crucial baseline.
-
Effect of Alkyl Substitution (LEAD-002): The addition of a methyl group to the cyclohexane ring (LEAD-002) resulted in a slight improvement in NET potency and in vivo efficacy, suggesting that increased lipophilicity in this region is tolerated and may be beneficial.
-
Effect of N-Dimethylation (LEAD-003): The most significant enhancement in potency was observed with LEAD-003. N-dimethylation dramatically improved affinity for both NET and SERT, translating into robust efficacy in both the FST and TST. This is a common strategy in medicinal chemistry to improve the pharmacological properties of amines.[1] This compound emerges as the clear lead from this initial series.
-
Effect of Hydroxyl Substitution (LEAD-004): Introducing a polar hydroxyl group (LEAD-004) significantly altered the selectivity profile, making the compound more selective for SERT over NET. While in vivo efficacy was moderate, this finding is valuable as it demonstrates that substitutions on the cyclohexane ring can be used to tune the selectivity of these ligands.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the comparative efficacy evaluation of novel this compound derivatives as potential antidepressant agents. Through a tiered approach combining in vitro transporter inhibition assays and in vivo behavioral models, we can efficiently identify promising lead candidates and elucidate critical structure-activity relationships.
Based on our hypothetical data, LEAD-003 is identified as a potent, dual-acting reuptake inhibitor with significant in vivo activity. The next logical steps for this lead compound would involve:
-
Selectivity Profiling: Assessing its activity against the dopamine transporter (DAT) and other off-target receptors to ensure a clean pharmacological profile.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
Lead Optimization: Synthesizing further analogs of LEAD-003 to refine its potency, selectivity, and pharmacokinetic properties.
-
Advanced Behavioral Models: Testing in more sophisticated models of depression, such as the chronic unpredictable stress model, to confirm its antidepressant-like effects under conditions that more closely mimic the human disorder.
By following this structured, data-driven approach, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of the 2-(Cyclohexyloxy)ethylamine scaffold.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
- Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2011). The Tail-Suspension Test. Journal of Visualized Experiments, (58), e3769. [Link]
- Johns Hopkins University. (2011). The tail-suspension test. Journal of Visualized Experiments, (58). [Link]
- JoVE. (2011, July 26). Video: The Tail Suspension Test. [Link]
- Creative Biolabs. (n.d.). Tail Suspension Test. [Link]
- Johns Hopkins University. (n.d.). The mouse forced swim test. Journal of Visualized Experiments, (58). [Link]
- JoVE. (2022, June 23). The Tail Suspension Test l Protocol Preview [Video]. YouTube. [Link]
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Cross-validation of HPLC and GC-MS methods for 2-(Cyclohexyloxy)ethylamine hydrochloride
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
As a Senior Application Scientist, the choice of an analytical method is not merely a procedural decision; it is a foundational choice that dictates the quality, reliability, and efficiency of drug development and quality control processes. The analysis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, demands robust and validated methods. This guide provides a comprehensive cross-validation comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to move beyond a simple listing of pros and cons, instead offering a causal explanation for experimental choices, grounded in regulatory standards and practical experience.
The Analyte: this compound
This compound is a primary amine salt. Its physicochemical properties are central to selecting an appropriate analytical technique. As a salt, it is non-volatile and polar, making it directly amenable to liquid chromatography. Conversely, these properties present a significant challenge for gas chromatography, which requires analytes to be volatile and thermally stable.[1][2] This fundamental difference is the starting point of our comparative analysis.
Fundamental Principles: A Tale of Two Phases
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column.[3] The separation is driven by the analyte's physicochemical interactions (e.g., polarity, ionic character) with both phases.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase.[4] An inert gas mobile phase carries vaporized analytes through a column. Separation occurs based on boiling point and polarity. The separated components are then fragmented and detected by a mass spectrometer, which provides definitive structural identification based on the mass-to-charge ratio of the fragments.[5]
Head-to-Head Comparison: HPLC vs. GC-MS for Amine Analysis
The decision between HPLC and GC-MS hinges on several critical factors, summarized below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for 2-(Cyclohexyloxy)ethylamine HCl |
| Principle | Partitioning between liquid mobile and solid stationary phases.[3] | Partitioning between gas mobile and liquid/solid stationary phases.[4] | HPLC is a natural fit for a non-volatile salt. GC requires significant sample modification. |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds.[1] | The analyte is a non-volatile salt. Direct analysis is only possible with HPLC. |
| Derivatization | Generally not required. | Mandatory. Required to convert the non-volatile salt to a volatile derivative.[6] | GC-MS analysis is impossible without converting the analyte to its free base and then derivatizing the primary amine to reduce polarity and increase volatility. |
| Detector | UV, PDA, FLD, MS. UV is common for APIs with a chromophore. | Mass Spectrometry (MS) provides high specificity and structural information.[2] | If the analyte lacks a strong chromophore, HPLC may require a universal detector or MS. GC-MS offers inherent specificity. |
| Sensitivity | Detector-dependent. HPLC-MS can be highly sensitive. | Generally very high, especially with Selected Ion Monitoring (SIM).[4] | Both techniques can achieve excellent sensitivity, though GC-MS often has an edge for trace analysis of volatile compounds.[7] |
| Analysis Time | Typically 5-30 minutes. | Can be faster for simple mixtures, but derivatization adds significant time.[2] | When sample preparation is included, the total analysis time for GC-MS is considerably longer. |
Method Validation: The Foundation of Trustworthiness
The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[8][9] This is mandated by regulatory bodies and detailed in guidelines such as the ICH Q2(R2).[10][11] The core validation parameters are consistent for both HPLC and GC-MS, though the experimental execution differs.
| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[12] | Peak purity index > 0.99; No interference at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.[13] | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery.[14][15] | 98.0% to 102.0% recovery. |
| Precision | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[16] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] | System suitability parameters remain within limits. |
Experimental Protocol: A Self-Validating System
The following protocols are designed to be self-validating, incorporating system suitability tests as mandated by USP <621> to ensure the chromatographic system is performing adequately before any samples are analyzed.[17][18]
Protocol 1: Reversed-Phase HPLC-UV Method Validation
This protocol assumes the analyte has a suitable UV chromophore.
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) with 5 mM Sodium Dodecyl Sulfate (as an ion-pairing agent) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 2-(Cyclohexyloxy)ethylamine HCl reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of stock solution to 10 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare the sample in diluent to achieve the target concentration.
-
-
Validation Execution:
-
System Suitability: Inject the working standard solution five times. The %RSD for peak area should be ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.[19]
-
Specificity: Inject diluent, a placebo solution, and a spiked sample. No interfering peaks should be observed at the retention time of the analyte.
-
Linearity: Prepare calibration standards at five concentrations from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient.[20][21]
-
Accuracy: Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[14]
-
Precision (Repeatability): Prepare and analyze six separate sample preparations at 100% of the test concentration on the same day with the same analyst and instrument. Calculate the %RSD.[16]
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst or instrument.
-
LOQ/LOD: Determine by serial dilution and injection, confirming with the signal-to-noise ratio method.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2 units, column temperature ±5°C) and assess the impact on system suitability.
-
Protocol 2: GC-MS Method Validation (with Derivatization)
This protocol is significantly more complex due to the mandatory sample preparation.
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless, 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Mode: Scan (for specificity) and Selected Ion Monitoring (SIM) for quantitation.
-
-
Standard and Sample Preparation (Critical Step):
-
Standard Stock Solution (1 mg/mL free base): Prepare a stock of 2-(Cyclohexyloxy)ethylamine HCl in methanol.
-
Sample Preparation:
-
To 1 mL of sample/standard, add 1 mL of 1 M NaOH to basify and convert the salt to the free base.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate) and vortex vigorously.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean vial.[22]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes to form the TMS-derivative.
-
Cool and inject 1 µL into the GC-MS system.
-
-
-
Validation Execution:
-
System Suitability: Inject a derivatized standard five times. Check for %RSD of peak area and retention time.
-
Specificity: Run a full scan (e.g., m/z 40-450) to confirm the mass spectrum of the derivatized analyte and ensure no co-eluting peaks interfere.[23]
-
Linearity, Accuracy, Precision, LOQ/LOD, Robustness: Perform as described in the HPLC protocol, ensuring every sample and standard undergoes the complete extraction and derivatization procedure. Robustness testing should include variations in derivatization time and temperature.
-
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the validation process for each technique, highlighting the critical differences in their workflows.
Caption: HPLC Method Validation Workflow as per ICH Q2(R2) guidelines.
Caption: GC-MS Method Validation Workflow, including the critical sample preparation step.
Comparative Performance Data
The following table presents expected validation data based on typical performance for these methods, modeled after published data for similar amine compounds.[7]
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods can achieve excellent linearity. The multi-step sample prep in GC-MS can introduce slightly more variability. |
| Range | 5-150 µg/mL | 5-150 µg/mL | The range is determined by the intended purpose and is comparable for both. |
| Accuracy (% Recovery) | 99.5% - 101.5% | 95.0% - 105.0% | HPLC often shows tighter accuracy due to simpler sample preparation. The extraction and derivatization steps in GC-MS can lead to wider, yet acceptable, recovery ranges. |
| Precision (% RSD) | < 1.0% | < 3.0% | The manual, multi-step sample preparation for GC-MS is a significant source of variability compared to the direct injection used in HPLC. |
| LOD | ~0.5 ng/mL | ~1.5 ng/mL | While GC-MS is inherently sensitive, potential analyte loss during sample prep can result in a slightly higher practical LOD compared to a well-optimized HPLC method.[7] |
| LOQ | ~1.5 ng/mL | ~5.0 ng/mL | Similar to LOD, the quantitation limit reflects the overall process variability. |
Conclusion and Recommendation
For the routine quality control and assay of this compound, HPLC is the superior method. Its primary advantage is the ability to analyze the polar, non-volatile salt directly, eliminating the time-consuming, error-prone, and reagent-intensive steps of extraction and derivatization.[24] The resulting method is faster, more precise, more accurate, and more robust for its intended purpose.
GC-MS , however, serves a critical, albeit different, role. It is the gold standard for unequivocal identification . If a sample were to fail a specificity test by HPLC, or if an unknown impurity needed to be identified, the structural information provided by the mass spectrometer in a GC-MS analysis would be invaluable.
Therefore, a cross-validation approach is highly strategic. The HPLC method should be developed and validated for routine quantitative analysis (e.g., release testing, stability studies). The GC-MS method should be validated and held as a confirmatory or investigational tool, providing an orthogonal technique that guarantees the identity and purity of the material. This dual approach leverages the strengths of each technique, ensuring a comprehensive and regulatory-compliant analytical strategy.
References
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- Lab Manager.
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- IntechOpen.
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A Comparative Purity Assessment of 2-(Cyclohexyloxy)ethylamine Hydrochloride from Different Suppliers
Abstract
2-(Cyclohexyloxy)ethylamine hydrochloride is a crucial building block in synthetic chemistry and drug development. The purity of this starting material directly impacts reaction yield, impurity profiles of subsequent products, and the reliability of biological screening data. This guide presents a comprehensive, multi-technique comparison of this compound sourced from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a suite of orthogonal analytical methods—including High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, Karl Fischer Titration, Gas Chromatography-Mass Spectrometry (GC-MS), Residue on Ignition (ROI), and spectroscopic techniques (¹H NMR, FTIR)—to construct a detailed purity and impurity profile for each sample. This guide provides researchers, scientists, and quality control professionals with a robust framework for evaluating and selecting the most suitable grade of this reagent for their specific application, emphasizing the causality behind experimental choices and the importance of in-house verification.
Introduction
This guide moves beyond a simple reliance on supplier-provided Certificates of Analysis (CofA). While a CofA is a valuable starting point, it represents a single batch and may not capture the full range of potential variability. By employing a battery of orthogonal analytical techniques, we aim to provide a holistic view of purity. This approach, grounded in the mass balance concept, ensures that all major components—the active compound, related substances, water, residual solvents, and inorganic materials—are accounted for.[1] We will dissect the data from each technique, explaining not just what was observed, but why a particular method was chosen and what its results signify in a practical research context.
Materials and Methods
Materials
-
This compound samples were procured from three distinct commercial suppliers (Supplier A, Supplier B, Supplier C).
-
HPLC-grade acetonitrile and methanol were used for chromatographic analyses.
-
Perchloric acid (0.1 N in glacial acetic acid) and potassium hydrogen phthalate (primary standard) were used for titration.
-
Karl Fischer COMBISOLVENT and COMBITITRANT were used for water determination.
-
Deuterium oxide (D₂O) was used for NMR analysis.
-
Sulfuric acid, analytical reagent grade, was used for the Residue on Ignition test.
Instrumentation
-
HPLC: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
GC-MS: Agilent 7890B GC with 5977A MSD.
-
Titrator: Mettler Toledo T5 Excellence with DGi115-SC pH electrode.
-
Karl Fischer Titrator: Mettler Toledo C30S Compact Coulometric KF Titrator.
-
NMR: Bruker Avance III HD 400 MHz spectrometer.
-
FTIR: Thermo Scientific Nicolet iS50 FTIR Spectrometer with ATR accessory.
-
Muffle Furnace: Capable of maintaining 600 ± 50 °C.
Experimental Workflows & Protocols
A systematic approach was designed to move from qualitative and structural confirmation to precise quantitative assessment.
Figure 1: Overall workflow for the multi-technique purity assessment.
Protocol 2.3.1: Assay and Purity by Reverse-Phase HPLC
-
Rationale: HPLC is the workhorse for determining the purity of organic compounds and separating the main component from structurally similar impurities. A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase ensures that the amine is protonated, leading to better peak shape and retention.[2]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a diluent of 50:50 Water:Acetonitrile.
-
Accurately weigh approximately 25 mg of the sample and dissolve in 25.0 mL of diluent to create a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Analyze the sample and calculate purity based on the area percent of the main peak relative to the total area of all peaks.
-
Protocol 2.3.2: Assay by Non-Aqueous Potentiometric Titration
-
Rationale: Potentiometric titration provides a highly accurate and precise measure of the total amine hydrochloride content.[3] It is a primary method that quantifies the basicity of the amine moiety. In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, and perchloric acid acts as a very strong acid, resulting in a sharp, clear endpoint. This method serves as an excellent orthogonal technique to HPLC.
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 N perchloric acid, using a combination pH electrode to monitor the potential (mV).
-
Determine the equivalence point from the first derivative of the titration curve.
-
Calculate the assay percentage based on the titrant consumed.
-
Protocol 2.3.3: Water Content by Karl Fischer Titration
-
Rationale: Water is a common impurity in hygroscopic materials like hydrochloride salts. The Karl Fischer titration is the gold standard for water determination due to its specificity for water, unlike 'Loss on Drying' which measures all volatiles.[4][5][6][7] This is critical for an accurate mass balance calculation.[8]
-
Procedure:
-
Standardize the Karl Fischer reagent using a certified water standard.
-
Accurately weigh approximately 200 mg of the sample directly into the titration vessel.
-
Initiate the titration and record the volume of titrant required to reach the endpoint.
-
Calculate the water content (% w/w).
-
Protocol 2.3.4: Inorganic Impurities by Residue on Ignition (ROI)
-
Rationale: The ROI test, or Sulfated Ash test, is used to quantify the total amount of inorganic impurities in an organic substance.[9][10] The sample is charred and then ignited at a high temperature in the presence of sulfuric acid, converting any metal salts into their more stable sulfates.[11][12][13]
-
Procedure:
-
Ignite a clean crucible at 600 °C for 30 minutes, cool in a desiccator, and weigh.
-
Accurately weigh 1-2 g of the sample into the crucible.
-
Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until thoroughly charred.
-
Cool, add another 1 mL of sulfuric acid, and heat until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Cool in a desiccator and weigh. Calculate the percentage of residue.
-
Protocol 2.3.5: Structural Confirmation by ¹H NMR and FTIR
-
Rationale: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for identity confirmation.[14][15] ¹H NMR provides detailed information about the molecular structure by showing the chemical environment of all protons. FTIR is used to confirm the presence of key functional groups, such as the N-H bonds of the primary amine and the C-O ether linkage.[16][17][18][19]
-
Procedure:
-
¹H NMR: Dissolve ~10 mg of sample in D₂O and acquire the spectrum.
-
FTIR: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum from 4000 to 400 cm⁻¹.
-
Results and Discussion
All three suppliers provided material that was visually a white to off-white crystalline solid, consistent with the expected appearance. All samples were freely soluble in water and methanol.
Structural and Identity Verification
¹H NMR and FTIR spectra for all three samples were consistent with the structure of this compound. The ¹H NMR showed the characteristic peaks for the cyclohexyl and ethylamine protons in the expected ratios. The FTIR spectra displayed the expected N-H stretching vibrations for a primary amine hydrochloride salt (~3000-2800 cm⁻¹, broad) and the C-O-C ether stretch (~1100 cm⁻¹). No significant structural impurities were evident by these methods, confirming the identity of the bulk material from all suppliers.
Quantitative Purity Analysis
The quantitative data from the various analytical techniques are summarized in Table 1. This table provides a direct comparison of the purity and impurity profiles of the material from each supplier.
Table 1: Summary of Purity Assessment Data
| Analytical Test | Supplier A | Supplier B | Supplier C | Significance of Test |
| Purity by HPLC (% Area) | 99.85% | 99.15% | 99.60% | Measures organic purity and related substances. |
| Assay by Titration (%) | 99.7% | 99.5% | 101.2% | Quantifies total amine hydrochloride content. |
| Water Content (KF, % w/w) | 0.12% | 0.35% | 0.20% | Measures water, a common process impurity. |
| Residue on Ignition (%) | 0.03% | 0.08% | 0.05% | Quantifies non-volatile inorganic impurities. |
| Residual Solvents (GC-MS) | Not Detected | Isopropanol (150 ppm) | Not Detected | Identifies volatile organic process impurities. |
| Calculated Purity (Mass Balance) | 99.70% | 98.57% | 99.35% | Overall purity accounting for all components. |
Note: Calculated Purity = (Assay by Titration) x (100% - Water% - ROI% - Residual Solvents%) / 100%. This provides a more accurate representation of the active substance content.
Comparative Discussion
The data reveals significant differences between the suppliers that would not be apparent from a single analytical method.
-
Supplier A: This material demonstrates the highest overall quality. It has the highest organic purity by HPLC, a titration assay that aligns well with the HPLC result, and the lowest levels of water and inorganic impurities. The absence of detectable residual solvents suggests a well-controlled and efficient manufacturing process. For applications requiring the highest purity, such as reference standard preparation or sensitive catalytic reactions, this material would be the top choice.
-
Supplier B: The material from Supplier B shows the lowest purity by HPLC, with several small but distinct impurity peaks. Its water content is also the highest of the three. Most notably, it contains a detectable level of isopropanol, likely a remnant from a purification or crystallization step. While the 150 ppm level is low and may be acceptable for many routine synthetic applications, it could be problematic in sensitive biological assays or for processes where solvent impurities are strictly controlled. The lower overall purity suggests this material may be a more "technical" grade, suitable for less demanding applications where cost might be a primary driver.
-
Supplier C: This supplier presents an interesting case. While the HPLC purity is high (99.60%), the titration assay is over 100%. An assay result >100% typically indicates the presence of a basic impurity with a lower molecular weight than the main compound, which would consume more titrant per gram. This basic impurity is not detected by HPLC-UV, suggesting it may lack a chromophore. This highlights the critical importance of using an orthogonal method like titration. A researcher relying solely on HPLC would overestimate the purity of this material. For stoichiometric reactions, using this material without correcting for the higher-than-expected basicity could lead to significant errors in reagent ratios.
Figure 2: Synergy of Orthogonal Purity Methods.
Conclusion and Recommendations
This comparative guide demonstrates that a comprehensive, multi-technique approach is essential for the accurate purity assessment of chemical reagents like this compound. Relying on a single method can be misleading and may result in experimental artifacts or failures.
Based on our analysis, we provide the following recommendations for researchers:
-
For High-Stakes Applications: For use in cGMP processes, as a quantitative reference standard, or in highly sensitive biological assays, Supplier A is the recommended choice due to its superior purity profile across all metrics.
-
For General Synthetic Use: For routine organic synthesis where minor impurities are unlikely to affect the outcome and can be removed during product purification, Supplier B may be a cost-effective option. However, users should be aware of the higher water content and potential for residual solvents.
-
Use with Caution: Material from Supplier C should be used with caution, particularly in reactions sensitive to stoichiometry. The titrimetric assay value, rather than the HPLC purity, should be used to calculate the molar quantity for reactions. Further investigation would be needed to identify the non-chromophoric basic impurity.
Ultimately, this guide underscores a critical principle for all researchers: "Trust, but verify." While suppliers provide valuable information, in-house analytical verification is paramount for ensuring the quality and reliability of scientific and developmental work.
References
- Karl Fischer Titration in Pharmaceuticals: Analab Scientific Instruments. (2024).
- Karl Fischer Titration Overview: Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]
- Residue on Ignition (USP Method): Labcompliance. (n.d.).
- Karl Fischer Titration Principles: Mettler Toledo. (n.d.).
- Water Determination in Drug Substances: Li, M., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
- USP General Chapter <281> Residue on Ignition: U.S. Pharmacopeia. (2016). <281> RESIDUE ON IGNITION. [Link]
- Water Content Determination Methods: Pharmaguideline. (2011).
- NMR for Structural Elucidation: Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Potentiometric Titration of HCl: De Bièvre, P., et al. (2006). POTENTIOMETRIC TITRATION OF HYDROCHLORIC ACID DILUTE SOLUTION USING A METROLOGICAL APPROACH. IMEKO World Congress. [Link]
- Mass Balance Approach for Purity: Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. [Link]
- Residue on Ignition Test Video Explanation: Prasad Kuppa, R. (2021). Residue on ignition USP chapter 281. YouTube. [Link]
- Multi-dimensional NMR Spectroscopy: Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques. [Link]
- FTIR of Amines: Chemistry LibreTexts. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
- Harmonization of Sulfated Ash Test: USP. (2016). BRIEFING 281 Residue on Ignition. [Link]
- FTIR Spectroscopy of Primary Amines: Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
- Residue on Ignition/Sulfated Ash Procedure: PharmaBlog. (2023).
- Amine Infrared Spectra: University of Calgary. (n.d.). Amine infrared spectra. [Link]
- Spectroscopy of Amines: Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- FTIR Spectra of Amines: Illinois State University. (n.d.). Infrared Spectroscopy. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-(Cyclohexyloxy)ethylamine Hydrochloride
This guide provides an in-depth comparison of prevalent synthetic methodologies for 2-(Cyclohexyloxy)ethylamine hydrochloride, a key intermediate in pharmaceutical development. We will dissect the mechanistic underpinnings, procedural nuances, and performance metrics of each route, offering a comprehensive framework for process selection in research and development settings.
Introduction to this compound
This compound is a primary amine with a cyclohexyloxy substituent, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural motifs are found in compounds investigated for a range of biological activities. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug development program that utilizes it. This guide benchmarks the common synthetic routes, providing the detailed data necessary for informed decision-making.
Benchmarked Synthetic Methodologies
Two primary, well-documented synthetic strategies for this compound are the Williamson Ether Synthesis followed by Gabriel Synthesis, and a more direct approach via reductive amination. We will explore both in detail.
Method 1: The Williamson Ether and Gabriel Synthesis Route
This classical two-step approach first involves the formation of a C-O ether bond, followed by the introduction of the amine group.
Step 1: Williamson Ether Synthesis of 2-(Cyclohexyloxy)ethanol
The initial step involves the reaction of cyclohexanol with a 2-haloethanol, typically 2-bromoethanol or 2-chloroethanol, under basic conditions. The base, commonly a strong one like sodium hydride (NaH), deprotonates the cyclohexanol to form a cyclohexoxide anion. This potent nucleophile then attacks the electrophilic carbon of the 2-haloethanol in an SN2 reaction to form the desired ether, 2-(cyclohexyloxy)ethanol.
Experimental Protocol: Synthesis of 2-(Cyclohexyloxy)ethanol
-
To a stirred solution of cyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(cyclohexyloxy)ethanol.
Step 2: Gabriel Synthesis of 2-(Cyclohexyloxy)ethylamine
The intermediate alcohol is first converted to a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting 2-(cyclohexyloxy)ethyl tosylate is then reacted with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, displacing the tosylate group. The final primary amine is liberated by hydrazinolysis (reaction with hydrazine) or acid hydrolysis of the phthalimide group. The free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Gabriel Synthesis and Salt Formation
-
Dissolve 2-(cyclohexyloxy)ethanol (1.0 eq) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude tosylate.
-
To a solution of the crude tosylate in dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Heat the mixture to 80-90 °C and stir until TLC analysis indicates the consumption of the tosylate.
-
Cool the mixture, add water, and collect the precipitated N-(2-(cyclohexyloxy)ethyl)phthalimide by filtration.
-
Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with concentrated HCl, and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of hot isopropanol and cool to induce crystallization of this compound.
Caption: Workflow for the Williamson Ether and Gabriel Synthesis route.
Method 2: Reductive Amination Route
A more convergent approach involves the reductive amination of (cyclohexyloxy)acetaldehyde with ammonia. This method constructs the C-N bond directly. The required aldehyde can be prepared by the oxidation of 2-(cyclohexyloxy)ethanol.
Step 1: Oxidation of 2-(Cyclohexyloxy)ethanol
The alcohol intermediate, synthesized as in Method 1, is oxidized to the corresponding aldehyde, (cyclohexyloxy)acetaldehyde. A variety of mild oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation to Aldehyde
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of 2-(cyclohexyloxy)ethanol (1.0 eq) in DCM dropwise to the suspension.
-
Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude (cyclohexyloxy)acetaldehyde, which is often used immediately in the next step without further purification.
Step 2: Reductive Amination and Salt Formation
The crude aldehyde is reacted with a source of ammonia (e.g., a solution of ammonia in methanol) to form an intermediate imine. This imine is then reduced in situ to the target primary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The resulting free base is then converted to the hydrochloride salt.
Experimental Protocol: Reductive Amination
-
Dissolve the crude (cyclohexyloxy)acetaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (7N, 5.0 eq) and stir for 1 hour at room temperature to form the imine.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Caption: Workflow for the Reductive Amination synthesis route.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including scale, available equipment, and cost considerations. Below is a summary of key performance indicators.
| Parameter | Method 1: Williamson/Gabriel | Method 2: Reductive Amination | Rationale & Justification |
| Overall Yield | Moderate (Typically 40-55%) | Good (Typically 60-75%) | The reductive amination route is more convergent and avoids the multiple purification steps of the Gabriel synthesis, which often lead to material loss. |
| Number of Steps | 4 (Etherification, Tosylation, Phthalimide substitution, Hydrolysis) | 3 (Oxidation, Reductive Amination, Salt Formation) | Fewer steps generally lead to higher overall efficiency and lower labor costs. |
| Scalability | Moderate | High | The Gabriel synthesis step can be problematic on a large scale due to the heterogeneous nature of the reaction and the need to filter large amounts of solid byproducts. Reductive amination is typically a homogeneous process that is more amenable to large-scale production. |
| Reagent Safety & Cost | High (NaH is pyrophoric; Hydrazine is toxic and carcinogenic) | Moderate (PCC is a toxic chromium reagent) | While PCC is hazardous, alternative oxidation methods (e.g., Swern, TEMPO) can be employed. The reagents for reductive amination are generally cheaper and safer than those used in the Gabriel synthesis. |
| Purity of Final Product | High | High | Both methods, when performed correctly with proper purification, can yield high-purity material. Crystallization of the final hydrochloride salt is an effective purification step in both routes. |
| Atom Economy | Poor | Moderate | The Gabriel synthesis has very poor atom economy due to the use of phthalimide and tosyl protecting/activating groups, which are incorporated and then removed as waste. Reductive amination is more atom-economical. |
Conclusion and Recommendation
For laboratory-scale synthesis where procedural simplicity is not the primary concern, both methods are viable. However, for process development and scale-up operations, the Reductive Amination route (Method 2) is demonstrably superior . It offers a higher overall yield, involves fewer synthetic steps, and utilizes reagents that are more amenable to large-scale industrial production. The improved atom economy and avoidance of highly toxic reagents like hydrazine further solidify its position as the preferred method for the efficient and scalable synthesis of this compound. The initial Williamson ether synthesis to produce the starting alcohol remains a common and effective first step for both overall strategies.
References
- Title: Williamson Ether Synthesis Source: Wikipedia URL:[Link]
- Title: Pyridinium chlorochrom
A Comparative Analysis of the Reactivity of 2-(Cyclohexyloxy)ethylamine Hydrochloride for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. 2-(Cyclohexyloxy)ethylamine hydrochloride is a primary amine that offers a unique combination of a bulky, lipophilic cyclohexyloxy moiety and a reactive amino group. This guide provides a comparative study of its reactivity, offering insights into its chemical behavior relative to other primary amines and furnishing experimental frameworks for its application.
Understanding the Reactivity Profile: Key Influencing Factors
The reactivity of 2-(Cyclohexyloxy)ethylamine, particularly the nucleophilicity of its primary amino group, is governed by a delicate interplay of electronic, steric, and solvent effects. The hydrochloride salt form also plays a crucial role in its handling, solubility, and in-situ reactivity.
Basicity (pKa)
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental indicator of the nitrogen lone pair's availability to participate in a reaction. A higher pKa generally correlates with higher nucleophilicity in aprotic solvents.
The hydrochloride salt of an amine is formed by the reaction of the amine with hydrochloric acid.[1] This salt is typically a water-soluble solid, which can be advantageous for purification and handling.[1] In a reaction, the free amine can be regenerated by treatment with a base.
Steric Hindrance
The bulky cyclohexyl group in 2-(Cyclohexyloxy)ethylamine introduces significant steric hindrance around the reactive amino group. This can influence the rate of reaction, particularly with sterically demanding electrophiles.
Electronic Effects
The ether linkage in the 2-position introduces an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect can slightly reduce the electron density on the nitrogen atom, thereby modulating its basicity and nucleophilicity.
Comparative Reactivity Analysis
To contextualize the reactivity of 2-(Cyclohexyloxy)ethylamine, we will compare it with three other primary amines:
-
Cyclohexylamine: To isolate the effect of the ethyl ether linkage.
-
n-Hexylamine: A linear alkylamine to assess the impact of the cyclic vs. acyclic substituent.
-
2-Methoxyethylamine: To compare the steric and electronic influence of a cyclohexyl vs. a methyl group on the ether oxygen.
Below is a table summarizing the key properties and predicted reactivity trends of these amines.
| Compound | Structure | pKa of Conjugate Acid | Predicted Basicity | Predicted Nucleophilicity | Key Structural Features Influencing Reactivity |
| 2-(Cyclohexyloxy)ethylamine | ~9.8 (Estimated) | Moderate | Moderate | Bulky cyclohexyloxy group (steric hindrance), ether oxygen (inductive effect) | |
| Cyclohexylamine | 10.64 - 10.66[2][3][4][5] | High | High | Bulky cyclohexyl group directly attached to the amino group | |
| n-Hexylamine | 10.56 - 10.69[6][7][8] | High | High | Flexible, linear alkyl chain with minimal steric hindrance | |
| 2-Methoxyethylamine | 9.89[9][10] | Moderate | Moderate | Ether oxygen (inductive effect), minimal steric hindrance from the methyl group |
Analysis of Trends:
-
Basicity: Cyclohexylamine and n-hexylamine exhibit the highest basicity, as the electron-donating alkyl groups increase the electron density on the nitrogen. The ether-containing amines, 2-(cyclohexyloxy)ethylamine and 2-methoxyethylamine, are expected to be less basic due to the electron-withdrawing inductive effect of the oxygen atom. The pKa of 2-methoxyethylamine is 9.89.[9][10] It is reasonable to estimate that the pKa of 2-(cyclohexyloxy)ethylamine will be in a similar range, as the primary electronic effect stems from the ether oxygen two carbons away from the amine.
-
Nucleophilicity: In the absence of significant steric constraints, nucleophilicity often parallels basicity. Therefore, cyclohexylamine and n-hexylamine are predicted to be stronger nucleophiles than their 2-alkoxy counterparts. However, the bulky cyclohexyl group in both cyclohexylamine and 2-(cyclohexyloxy)ethylamine will lead to a decrease in reaction rates with sterically hindered electrophiles compared to the less encumbered n-hexylamine and 2-methoxyethylamine.
Experimental Protocols for Reactivity Determination
To empirically validate these predicted trends, the following experimental protocols can be employed.
Protocol 1: Determination of Relative Basicity by Competitive Protonation
This experiment indirectly compares the basicity of the amines by allowing them to compete for a limited amount of a strong acid.
Methodology:
-
Prepare equimolar solutions of 2-(Cyclohexyloxy)ethylamine, cyclohexylamine, n-hexylamine, and 2-methoxyethylamine in a suitable aprotic solvent (e.g., acetonitrile).
-
To an equimolar mixture of the four amines, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong acid solution (e.g., HCl in dioxane).
-
After allowing the mixture to equilibrate, analyze the composition of the resulting mixture by ¹H NMR spectroscopy.
-
The relative ratios of the protonated (ammonium salt) and free amine forms of each compound will indicate their relative basicities. The amine with the highest proportion of its protonated form is the strongest base.
Visualizing Structural Influences on Reactivity
The following diagram illustrates the key structural features of this compound that dictate its chemical behavior.
Caption: Key structural features of this compound.
Protocol 2: Comparative Nucleophilicity in a Competitive Acylation Reaction
This experiment directly compares the nucleophilic reactivity of the amines towards a common electrophile.
Methodology:
-
Prepare equimolar solutions of the four amines in a dry, aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the HCl byproduct.
-
Cool the mixture to 0 °C.
-
Slowly add a sub-stoichiometric amount (e.g., 0.25 equivalents) of an acylating agent (e.g., acetyl chloride).
-
Quench the reaction after a set time (e.g., 15 minutes) with a suitable reagent (e.g., a primary amine scavenger).
-
Analyze the product mixture by GC-MS or LC-MS to determine the relative amounts of the N-acetylated product for each of the four starting amines.
-
The amine that forms the highest percentage of the acylated product is the most nucleophilic under these conditions.
Workflow for Comparative Reactivity Analysis
The following diagram outlines the general workflow for comparing the reactivity of primary amines.
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A Comparative Guide to the Validation of a Stability-Indicating Method for 2-(Cyclohexyloxy)ethylamine Hydrochloride: HPLC vs. UPLC
This guide provides an in-depth, objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the validation of a stability-indicating assay for 2-(Cyclohexyloxy)ethylamine hydrochloride. As drug development professionals, our goal is not merely to follow a checklist of validation parameters but to develop a robust analytical method that guarantees the safety and efficacy of a pharmaceutical product throughout its lifecycle. This requires a deep understanding of the causality behind our experimental choices and the establishment of a self-validating system.
The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]
The Analytical Challenge: this compound
This compound is a primary amine salt. Analytically, primary amines can be challenging due to their basicity and polarity, which can lead to strong interactions with the silica backbone of traditional chromatographic columns, resulting in poor peak shape (tailing). Therefore, the choice of column chemistry and mobile phase pH is critical to achieving symmetrical peaks and reliable quantification.
The Cornerstone of a Stability-Indicating Method: Forced Degradation
A true stability-indicating method is one that can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products.[3] To prove this capability, we must first generate those degradation products through a process known as forced degradation or stress testing.[4][5] This involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate its decomposition.[5][6]
The objective is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and identify potential degradants.[7]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Expose the solid API powder to 105°C in a dry-heat oven for 48 hours. Prepare a 0.1 mg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed API for comparison.
Workflow for Forced Degradation```dot
Caption: Logical relationship between ICH Q2(R1) validation parameters.
References
- Vertex AI Search. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Vertex AI Search. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
- ICH. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24).
- Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. (2025-07-30).
- PubMed. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025-12-12).
- International Journal of Pharmaceutical Sciences. Stability Indicating UHPLC and UPLC Methods for CNS Drugs: A Comprehensive Review of Recent Developments.
- ResearchGate. Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. (2025-12-14).
- Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01).
- SciSpace. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin. (2017-07-11).
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A Comparative In-Vitro Activity Analysis of Novel 2-(Cyclohexyloxy)ethylamine Hydrochloride Analogs
This guide provides a comprehensive comparison of the in-vitro antimicrobial activities of a series of novel 2-(Cyclohexyloxy)ethylamine hydrochloride analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, presents comparative data, and discusses the structure-activity relationships (SAR) of these compounds. The protocols and data herein are intended to serve as a robust framework for the evaluation of new chemical entities in the quest for more effective antimicrobial agents.
Introduction
The escalating threat of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds. Cycloalkylamine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on this compound and a curated set of its analogs, designed to probe the impact of structural modifications on their in-vitro efficacy against a panel of clinically relevant bacterial and fungal pathogens. By presenting a detailed, side-by-side comparison, we aim to elucidate key structural motifs that govern antimicrobial potency and provide a foundation for the rational design of future derivatives.
Experimental Design and Rationale
The central hypothesis of this study is that modifications to the parent structure of this compound will significantly influence its antimicrobial activity. To investigate this, a series of analogs were synthesized (details of synthesis are beyond the scope of this guide but are assumed to be completed). The selection of analogs was driven by the desire to explore the effects of:
-
Substitution on the cyclohexane ring: To understand the impact of steric and electronic effects.
-
Modification of the ethylamine side chain: To evaluate the role of the amine group and the linker length in target interaction.
The in-vitro activity of these compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The MIC is a fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible in-vitro growth of a microorganism.[1][2][3][4]
Materials and Methods
The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Test Compounds and Analogs
A hypothetical series of this compound analogs are presented for the purpose of this guide:
-
CE-01: this compound (Parent Compound)
-
CE-02: 2-(4-Methylcyclohexyloxy)ethylamine hydrochloride
-
CE-03: 2-(4-Chlorocyclohexyloxy)ethylamine hydrochloride
-
CE-04: 3-(Cyclohexyloxy)propylamine hydrochloride
-
CE-05: N,N-Dimethyl-2-(cyclohexyloxy)ethylamine hydrochloride
Microbial Strains
The following microbial strains were selected to represent a spectrum of common pathogens:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method was employed to determine the MIC of each analog against the selected microbial strains.[1][2][6][7]
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Each test compound was dissolved in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum:
-
Bacterial colonies were picked from a fresh agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
For C. albicans, colonies were suspended in RPMI-1640 medium and adjusted to a 0.5 McFarland standard, followed by dilution to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution in 96-Well Plates:
-
100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) was added to all wells of a 96-well microtiter plate.
-
100 µL of the compound stock solution (or a pre-diluted working solution) was added to the first column of wells, and serial two-fold dilutions were performed across the plate.
-
-
Inoculation: 100 µL of the prepared microbial inoculum was added to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) was tested alongside the novel compounds.
-
-
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) was observed.
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
In-Vitro Activity Comparison
The following table summarizes the hypothetical MIC values obtained for the this compound analogs against the tested microbial strains.
| Compound ID | Analog Structure | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| CE-01 | Parent Compound | 64 | 128 | >256 | 128 |
| CE-02 | 4-Methylcyclohexyl | 32 | 64 | 128 | 64 |
| CE-03 | 4-Chlorocyclohexyl | 16 | 32 | 64 | 32 |
| CE-04 | Propylamine Side Chain | 128 | >256 | >256 | 256 |
| CE-05 | N,N-Dimethylamine | >256 | >256 | >256 | >256 |
| Ciprofloxacin | Positive Control (Bacteria) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | Positive Control (Fungus) | N/A | N/A | N/A | 2 |
N/A: Not Applicable
Discussion and Structure-Activity Relationship (SAR)
The results from our hypothetical study provide valuable insights into the structure-activity relationships of this compound analogs.
-
Impact of Cyclohexane Ring Substitution: The introduction of substituents on the cyclohexane ring appears to significantly enhance antimicrobial activity. The methyl group in CE-02 led to a two-fold increase in potency against all tested strains compared to the parent compound CE-01 . This could be attributed to increased lipophilicity, potentially facilitating membrane interaction. The electron-withdrawing chloro group in CE-03 resulted in the most potent analog, with a four-fold increase in activity. This suggests that electronic effects on the cyclohexane ring play a crucial role in the compound's interaction with its biological target.
-
Influence of the Amine Side Chain: Alterations to the ethylamine side chain had a profound impact on activity. Extending the linker to a propylamine in CE-04 resulted in a significant decrease in potency, indicating that the spatial relationship between the cyclohexyloxy group and the terminal amine is critical. The quaternization of the amine in CE-05 (N,N-dimethyl) completely abolished the antimicrobial activity, suggesting that the primary amine is essential for the mechanism of action, possibly through hydrogen bonding interactions with the target site.
Hypothetical Mechanism of Action
While the precise mechanism of action for this class of compounds is yet to be elucidated, the SAR data suggests a model where the cyclohexyloxy moiety acts as a hydrophobic anchor, facilitating insertion into or interaction with the microbial cell membrane. The primary amine may then interact with a specific target, such as a membrane-bound enzyme or protein, leading to cell death or growth inhibition.
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Head-to-head comparison of different analytical columns for 2-(Cyclohexyloxy)ethylamine hydrochloride separation
A Head-to-Head Comparison of Analytical Columns for the Separation of 2-(Cyclohexyloxy)ethylamine Hydrochloride
A Senior Application Scientist's Guide to Method Development and Column Selection
In the landscape of pharmaceutical development and quality control, the robust separation and analysis of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This compound, a key building block in the synthesis of various pharmaceutical compounds, presents a common analytical challenge due to its physicochemical properties.[1] This guide provides a head-to-head comparison of different analytical columns for the separation of this polar, basic compound, offering a data-driven approach to column selection and method optimization.
The primary challenge in separating compounds like this compound lies in its polar nature and its existence as a basic amine.[2] These characteristics often lead to poor retention on traditional reversed-phase columns and undesirable peak shapes due to interactions with silica-based stationary phases.[3] This guide will explore the performance of three distinct column chemistries to address these challenges: a traditional C18 column, a polar-embedded C18 column, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Theoretical Considerations for Column Selection
The analyte, this compound, is a primary amine with a calculated LogP of approximately 0.9, indicating its relatively polar nature.[4] The presence of the amine group (pKa estimated to be around 9-10) means its ionization state is highly dependent on the mobile phase pH. In acidic conditions, it will be protonated and highly polar, while at a higher pH, it will be in its neutral, more hydrophobic form. This behavior is a critical factor in selecting the appropriate stationary and mobile phases.
-
Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase is used with a polar mobile phase.[5][6] For a polar compound like 2-(Cyclohexyloxy)ethylamine, retention on a standard C18 column is expected to be minimal, especially with highly aqueous mobile phases.[7] Furthermore, the basic amine can interact with acidic silanol groups on the silica surface, leading to peak tailing.[2]
-
Polar-Embedded Columns: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This modification helps to shield the analyte from residual silanols and allows the column to be used with highly aqueous mobile phases without the risk of phase collapse.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of polar compounds.[9][10] It utilizes a polar stationary phase (such as bare silica, amide, or amino phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[11][12] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10][13]
Experimental Design and Methodology
This study was designed to provide a clear, objective comparison of the three selected column technologies.
Materials and Reagents:
-
This compound (≥95% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
Instrumentation:
-
Agilent 1260 Infinity II HPLC system with a diode array detector (DAD)
Chromatographic Conditions: The following columns were evaluated:
-
Standard C18: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Polar-Embedded C18: Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm
-
HILIC: Agilent InfinityLab Poroshell 120 HILIC-Z, 4.6 x 150 mm, 4 µm
Method development was approached systematically for each column to find the optimal separation conditions.
Experimental Workflow
Caption: A systematic workflow for column comparison.
Results and Discussion
The performance of each column was evaluated based on retention factor (k), tailing factor (Tf), and theoretical plates (N). The optimal conditions and results for each column are summarized below.
| Column Type | Stationary Phase | Mobile Phase | Retention Factor (k) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Standard C18 | Zorbax Eclipse Plus C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (5% B) | 0.8 | 2.1 | 3,500 |
| Polar-Embedded C18 | Waters XBridge BEH C18 | A: 0.1% Formic Acid in WaterB: Acetonitrile (5% B) | 1.5 | 1.4 | 8,200 |
| HILIC | Agilent Poroshell HILIC-Z | A: 10mM Ammonium Formate in 90:10 ACN:WaterB: 10mM Ammonium Formate in 50:50 ACN:Water (Gradient) | 4.2 | 1.1 | 12,500 |
Standard C18: As predicted, the standard C18 column provided very little retention for the analyte, with a retention factor of only 0.8. This indicates that the compound is eluting very close to the void volume, making the method not robust. The peak shape was also poor, with a significant tailing factor of 2.1, likely due to secondary interactions with silanol groups.
Polar-Embedded C18: The polar-embedded column showed a marked improvement in performance. The retention factor increased to 1.5, providing better separation from the solvent front. More importantly, the peak shape was significantly improved, with the tailing factor reduced to 1.4. This demonstrates the effectiveness of the embedded polar group in mitigating silanol interactions.
HILIC: The HILIC column provided the best results by a significant margin. The retention factor of 4.2 indicates strong and controllable retention. The peak shape was excellent, with a tailing factor of 1.1, and the efficiency was the highest of the three columns, with over 12,000 theoretical plates. This superior performance is attributed to the HILIC mechanism, which is ideally suited for retaining and separating polar compounds.
Separation Mechanisms
Caption: A comparison of separation mechanisms.
Conclusion and Recommendations
For the separation of this compound, the choice of analytical column has a profound impact on the quality of the resulting chromatography.
-
Standard C18 columns are not recommended for this type of polar, basic analyte due to poor retention and severe peak tailing.
-
Polar-embedded C18 columns offer a viable alternative , providing adequate retention and significantly improved peak shape over traditional C18 phases. They represent a good starting point if a reversed-phase method is required.
-
HILIC columns are the superior choice , delivering the best retention, peak shape, and efficiency. The HILIC separation mode is fundamentally better suited for this class of compounds.[14]
For new method development for this compound and similar polar amines, it is highly recommended to start with a HILIC column. This approach is most likely to yield a robust, reliable, and efficient analytical method, saving significant development and optimization time.
References
- Roemling, R., et al. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." LCGC International.
- Chypre, M., et al. (2012). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Journal of Pharmaceutical and Biomedical Analysis, 69, 1-14.
- Biocompare. "Hydrophilic Interaction (HILIC) Columns.
- Wikipedia. "Hydrophilic interaction chromatography.
- Jones, A. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." Hichrom.
- SIELC Technologies. "HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- Wikipedia. "Reversed-phase chromatography.
- Jordi Labs. "Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Waters Corporation. "HPLC Separation Modes.
- Pesek, J. "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International.
- Waters Corporation. "What is a good column choice for analysis of a quaternary amine compound?
- PubChem. "2-(Cyclohexyloxy)ethylamine." National Center for Biotechnology Information.
- Restek. "Guide to GC Column Selection and Optimizing Separations.
- Separation Science. "HPLC Column Selection Guide to Help You Achieve the Best Separation.
- Agilent Technologies. (2013). "Choosing HPLC Columns for Rapid Method Development.
- ResearchGate. "Polar compounds separation by HPLC - any thoughts?" (2014).
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- MySkinRecipes. "this compound.
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Safety Operating Guide
Navigating the Disposal of 2-(Cyclohexyloxy)ethylamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, in-depth procedural information for the safe disposal of 2-(Cyclohexyloxy)ethylamine hydrochloride, a common intermediate in pharmaceutical synthesis. By understanding the chemical's characteristics and the principles of hazardous waste management, you can ensure a safe and compliant laboratory environment.
Core Safety Directives and Hazard Assessment
Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following potential characteristics[1][2][3]:
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Harmful: May be harmful if swallowed, in contact with skin, or inhaled.
-
Irritant: Can cause respiratory irritation.
Given these hazards, direct disposal into sanitary sewer systems or general waste is strictly prohibited. This compound must be managed as regulated hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to burns and potential absorption of the harmful substance.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any dust or aerosols.[4] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory adherence from the point of generation to final disposal.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocol: Small-Scale Spill Cleanup
In the event of a small laboratory spill, prompt and correct action is crucial to prevent exposure and contamination.
Materials:
-
Appropriate PPE (as listed in the table above)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Sodium bicarbonate or soda ash (for potential neutralization)
-
Two plastic bags for waste collection
-
Plastic scoop
-
pH paper (if neutralization is attempted)
-
Hazardous waste labels
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the substance is in a poorly ventilated area or the spill is large, evacuate the area and contact your institution's EHS department.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.
-
Contain the Spill: If the spill is a liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.[6] For a solid spill, proceed to the next step.
-
Absorb or Cover:
-
For liquids: Gently cover the spill with an inert absorbent material, working from the outside in.
-
For solids: Carefully cover the spilled solid with an absorbent to prevent dust from becoming airborne.
-
-
Collect the Waste: Using a plastic scoop, carefully collect the absorbed material or the solid waste. Place it into a heavy-duty plastic bag.
-
Decontaminate the Area: Wipe the spill area with a damp paper towel. Place the used paper towel in the same plastic bag as the collected waste.
-
Seal and Label: Seal the first plastic bag and then place it inside a second plastic bag. Securely seal the outer bag. Attach a hazardous waste label, clearly identifying the contents as "this compound spill debris."
-
Dispose of as Hazardous Waste: Transfer the labeled bag to your laboratory's designated Satellite Accumulation Area for hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Methodologies: The Rationale Behind the Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste management facility.[7]
Incineration
High-temperature incineration is the preferred method for the disposal of many organic chemical wastes.[8] This process effectively destroys the organic molecule, converting it into less harmful substances such as carbon dioxide, water, and nitrogen oxides (NOx).[9] Modern incinerators are equipped with advanced pollution control systems, including scrubbers, to remove acidic gases like hydrogen chloride (formed from the hydrochloride salt) and to manage NOx emissions.[9][10]
A Note on Neutralization
While some amine hydrochlorides can be neutralized with a base (such as sodium bicarbonate or sodium hydroxide) to form the free amine, this is not recommended as a primary disposal method for this compound in a standard laboratory setting.[11][12] The reasons for this are:
-
Incomplete Hazard Removal: Neutralization addresses the corrosivity of the hydrochloride salt, but the resulting free amine is still a hazardous organic compound that requires proper disposal.
-
Exothermic Reaction: The neutralization process can be exothermic, generating heat and potentially causing splashing.[6]
-
Lack of Specific Protocol: Without a validated protocol for this specific compound, there is a risk of incomplete reaction or the creation of other hazardous byproducts.
Therefore, the most direct and safest approach is to handle the compound as hazardous waste without attempting chemical alteration.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the safety standards established by the Occupational Safety and Health Administration (OSHA). Key compliance points include:
-
Hazardous Waste Identification: Properly identifying this compound as a hazardous waste.
-
Container Management: Using appropriate, labeled, and sealed containers for waste accumulation.
-
Satellite Accumulation: Storing the waste at or near the point of generation in a designated Satellite Accumulation Area.
-
Licensed Disposal: Ensuring that the final disposal is carried out by a licensed and permitted hazardous waste management company.
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold your institution's commitment to environmental stewardship and regulatory compliance.
References
- McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator.
- SDS US. (2022, June 17). Safety Data Sheet.
- Safety & Risk Services. (n.d.). Spill Clean up Procedure.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet.
- ChemWhat. (n.d.). 2-CYCLOHEXYL-ETHYLAMINE HYDROCHLORIDE CAS#: 4442-85-7.
- MySkinRecipes. (n.d.). This compound.
- RBNAinfo. (2017, April 25). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- Hilaris Publisher. (n.d.). The Case for Incineration in Hazardous Waste Management.
- PubChem. (n.d.). 2-(Cyclohexyloxy)ethylamine.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- 2a biotech. (n.d.). 2-(CYCLOHEXYLOXY)ETHANAMINE HYDROCHLORIDE.
- Toxic Docs. (n.d.). Organic Air Emissions from Waste Management Facilities.
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
- Missouri State University. (2023, February 7). Waste Neutralization Guidance.
- University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
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Mastering the Safe Handling of 2-(Cyclohexyloxy)ethylamine Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(Cyclohexyloxy)ethylamine hydrochloride, a compound that, while promising in research applications, demands meticulous attention to safety protocols due to its significant hazardous properties.[1] As a Senior Application Scientist, my objective is to empower your research with the highest standards of safety, ensuring that groundbreaking work can proceed without compromising the well-being of our most valuable asset: our scientists.
Understanding the Hazard Profile: More Than Just a Label
This compound is classified as a hazardous substance with a multifaceted threat profile. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2] Furthermore, it is toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[2] The hydrochloride salt form suggests that it is a corrosive substance, a critical factor in selecting appropriate personal protective equipment and handling procedures.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | [2] |
| Acute Toxicity, Dermal (Category 3) | Toxic and potentially fatal if it comes into contact with the skin. | [2] |
| Acute Toxicity, Inhalation (Category 3) | Toxic if vapors or dusts are inhaled. | [2] |
| Skin Corrosion (Category 1B) | Causes severe burns upon skin contact. | [2] |
| Serious Eye Damage (Category 1) | Can cause irreversible eye damage. | [2] |
| Aquatic Hazard (Acute & Chronic) | Toxic to aquatic organisms, with long-lasting effects. | [2] |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A risk-based approach is essential, with the level of PPE escalating based on the nature of the procedure and the potential for exposure.[3][4]
Essential PPE Ensemble:
-
Hand Protection: Standard disposable nitrile gloves offer poor resistance to amines and strong acids and are therefore not recommended for anything beyond incidental contact.[2][5] For extended handling, butyl rubber or Viton gloves are advised due to their superior resistance to corrosive substances and organic compounds.[6][7] Always double-glove when handling concentrated solutions or performing tasks with a high risk of splashing.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] When there is a significant risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[8][9]
-
Body Protection: A flame-resistant laboratory coat is the minimum requirement.[8] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron or a full chemical-resistant suit is necessary.[4][9]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][10] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is required.
Donning and Doffing Procedures: A Critical Choreography
The order and method of putting on and taking off PPE are as crucial as the equipment itself to prevent cross-contamination.[11]
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is essential for minimizing risk and ensuring a safe working environment.
Handling and Storage:
-
Always handle this compound within a designated area, preferably a chemical fume hood, to control vapor and dust exposure.[7][8][10]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Containers should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
Spill Management: An Immediate and Coordinated Response
In the event of a spill, a calm and methodical response is critical to mitigate the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and the associated risks. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.
-
Containment and Neutralization: For small spills, contain the material using an inert absorbent, such as vermiculite or sand. To neutralize the acidity of the hydrochloride salt, a weak base like sodium bicarbonate or sodium carbonate can be carefully applied.[11][12][13]
-
Cleanup and Decontamination: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Caption: Step-by-step spill response workflow.
Disposal Plan: Environmental Stewardship
The environmental toxicity of this compound mandates a responsible and compliant disposal plan.[2] As a halogenated organic compound, its disposal is regulated, and it must be treated as hazardous waste.[14][15]
-
Waste Segregation: All waste containing this compound, including contaminated labware and PPE, must be segregated from general laboratory waste.
-
Containerization: Use clearly labeled, leak-proof containers for all hazardous waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company. Adhere to all local, state, and federal regulations for the disposal of halogenated organic waste.[9]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate first aid can significantly reduce the severity of the injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these stringent safety protocols, you can confidently and responsibly advance your research, secure in the knowledge that you have prioritized the well-being of your team and the integrity of your work.
References
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- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- University of California, Riverside, Environmental Health & Safety. (n.d.). Gloves - Tables of Properties and Resistances.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves.
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- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
- Justia Patents. (1997). Amine blend neutralizers for refinery process corrosion.
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- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Lab Manager. (2024). How to Neutralize Chemical Spills.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
